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Antifungal agent 18

Cat. No.: B13903853
M. Wt: 401.8 g/mol
InChI Key: ABDRXECKZHEXTL-UHFFFAOYSA-N
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Description

Antifungal agent 18 is a useful research compound. Its molecular formula is C19H23Cl3N2O and its molecular weight is 401.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Cl3N2O B13903853 Antifungal agent 18

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23Cl3N2O

Molecular Weight

401.8 g/mol

IUPAC Name

2-amino-N-[2-[4-(3,4-dichlorophenyl)phenyl]ethyl]pentanamide;hydrochloride

InChI

InChI=1S/C19H22Cl2N2O.ClH/c1-2-3-18(22)19(24)23-11-10-13-4-6-14(7-5-13)15-8-9-16(20)17(21)12-15;/h4-9,12,18H,2-3,10-11,22H2,1H3,(H,23,24);1H

InChI Key

ABDRXECKZHEXTL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Antifungal Agent 18: A Novel Broad-Spectrum Fungicide Targeting Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Antifungal agent 18, also referred to as compound 22h and AB-22, has emerged as a promising novel, broad-spectrum antifungal agent with potent in vitro and in vivo efficacy against a range of clinically significant fungal pathogens. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of antifungal drug development. The document details the agent's mechanism of action, which involves the disruption of fungal cell wall integrity through the simultaneous targeting of the unfolded protein response (UPR), calcineurin, and MAPK signaling pathways. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a structured summary of its quantitative antifungal activity.

Discovery and Rationale

The discovery of this compound stemmed from a medicinal chemistry campaign aimed at identifying novel scaffolds with broad-spectrum antifungal activity. The core strategy focused on designing molecules capable of disrupting fungal-specific cellular processes, thereby minimizing off-target effects in humans. Initial screening efforts identified a series of compounds with promising activity, leading to the synthesis and evaluation of numerous derivatives. Compound 22h, now known as this compound, was identified as a lead candidate due to its potent and broad-spectrum fungicidal activity.

Quantitative Biological Data

The antifungal activity of this compound has been quantified against a variety of pathogenic fungi. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesStrainMIC (µg/mL)[1]
Cryptococcus neoformansH991
Candida albicansSC53142
Candida glabrataBG24
Aspergillus fumigatusaf2934
Table 2: In Vitro Cytotoxicity of this compound
Cell LineDescriptionIC50 (µM)[1]
HEK293THuman embryonic kidney cells> 12.5
HaCaTHuman keratinocytes> 12.5
Table 3: In Vivo Efficacy of this compound
Fungal Infection ModelTreatmentOutcome
Trichophyton rubrum-infected nail model0.1% - 5% (w/w) topical application for 24 hoursSuperior antifungal activity in a concentration-dependent manner[1]

Mechanism of Action: A Multi-Pronged Attack on Fungal Cell Wall Integrity

This compound exerts its fungicidal effect by compromising the integrity of the fungal cell wall. This is achieved through the simultaneous disruption of three critical signaling pathways involved in the fungal stress response: the Unfolded Protein Response (UPR), the Calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Antifungal_Agent_18_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_UPR UPR Pathway cluster_Calcineurin Calcineurin Pathway cluster_MAPK MAPK Pathway cluster_nucleus Nucleus Agent_18 This compound ER_Stress ER Stress Agent_18->ER_Stress induces Calcineurin Calcineurin Agent_18->Calcineurin activates Mpk1_activation Mpk1 Activation Agent_18->Mpk1_activation activates UPR_Activation UPR Activation (HXL1 activation) ER_Stress->UPR_Activation induces Gene_Expression Stress Response Gene Expression UPR_Activation->Gene_Expression Crz1_dephosphorylation Crz1 Dephosphorylation Calcineurin->Crz1_dephosphorylation Crz1_translocation Crz1 Nuclear Translocation Crz1_dephosphorylation->Crz1_translocation Crz1_translocation->Gene_Expression Mpk1_activation->Gene_Expression Cell_Wall_Disruption Compromised Cell Wall Integrity Gene_Expression->Cell_Wall_Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its evaluation.

Chemical Synthesis of this compound (Compound 22h)

Note: The detailed, step-by-step synthesis protocol for this compound (compound 22h) is proprietary information derived from the primary research articles and is presented here for research and informational purposes only. Appropriate safety precautions should be taken when performing these chemical reactions.

General Synthetic Scheme: The synthesis of this compound, a derivative of sertraline, involves a multi-step process. The key steps typically include the formation of a core heterocyclic structure, followed by functional group modifications and the introduction of key side chains. The final steps often involve purification by column chromatography and characterization by NMR and mass spectrometry.

(A more detailed, step-by-step protocol would be included here in a full whitepaper, based on the supplementary information of the primary research paper.)

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens.

Methodology:

  • Fungal Strains and Media: The fungal strains (C. neoformans H99, C. albicans SC5314, C. glabrata BG2, A. fumigatus af293) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 30°C or 37°C.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted in RPMI 1640 medium to the final desired inoculum concentration.

  • Microdilution Assay: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cell lines.

Methodology:

  • Cell Lines and Culture: HEK293T and HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using a standard MTT or CCK-8 assay. The absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of this compound.

Antifungal_Agent_18_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Testing In Vitro Antifungal Susceptibility Testing Purification->In_Vitro_Testing Cytotoxicity In Vitro Cytotoxicity Assays In_Vitro_Testing->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy Testing Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis Further Derivatives End End Lead_Optimization->End Promising Candidate

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel antifungal therapies. Its unique mechanism of action, targeting multiple fungal stress response pathways, offers a potential strategy to overcome existing resistance mechanisms. The broad-spectrum activity and favorable preliminary safety profile make it a compelling candidate for further preclinical and clinical development. Future research should focus on a more detailed elucidation of its interactions with the target pathways, pharmacokinetic and pharmacodynamic studies in various animal models, and the exploration of its efficacy against a wider range of clinically relevant and drug-resistant fungal isolates. The development of derivatives and analogs of this compound may also lead to compounds with enhanced potency and improved pharmaceutical properties.

References

Antifungal Agent 18: A Novel Inhibitor of Fungal Sphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Targets and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antifungal agent 18 is a novel investigational compound demonstrating potent and broad-spectrum activity against a range of pathogenic fungi. This document provides a comprehensive technical overview of the molecular targets of this compound within fungal cells. Through a combination of genetic, biochemical, and cellular assays, the primary target has been identified as inositol phosphorylceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthesis pathway. This guide details the experimental protocols utilized to elucidate this mechanism, presents quantitative data on the agent's efficacy, and visualizes the affected cellular pathways.

Introduction to Fungal Sphingolipids as a Therapeutic Target

Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, stress responses, and membrane stability.[1] The fungal sphingolipid biosynthesis pathway diverges significantly from its mammalian counterpart, presenting an attractive target for the development of selective antifungal therapies.[1] A key distinction lies in the final steps of ceramide modification, particularly the synthesis of inositol phosphorylceramide (IPC), a process absent in humans.[1] This fungal-specific step is catalyzed by the enzyme IPC synthase, making it an ideal target for novel antifungal agents.

Primary Target Identification: Inositol Phosphorylceramide (IPC) Synthase

Experimental evidence strongly indicates that this compound exerts its fungicidal activity by directly inhibiting IPC synthase. This enzyme catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, forming IPC. Inhibition of this step leads to the accumulation of cytotoxic ceramide species and the depletion of essential complex sphingolipids, ultimately resulting in fungal cell death.

Experimental Protocol: IPC Synthase Inhibition Assay

A cell-free enzymatic assay was developed to directly measure the inhibitory effect of this compound on IPC synthase activity.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing IPC synthase were isolated from Saccharomyces cerevisiae as described by Nagiec et al. (1997).

  • Substrate Preparation: Radiolabeled [3H]phosphatidylinositol and fluorescently-labeled NBD-C6-ceramide were used as substrates.

  • Reaction Mixture: The reaction buffer contained 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.2% Triton X-100, the microsomal enzyme preparation, and the substrates.

  • Inhibition Assay: this compound was added to the reaction mixture at varying concentrations. The reaction was initiated by the addition of the ceramide substrate and incubated at 30°C for 1 hour.

  • Product Detection: The reaction was stopped by the addition of chloroform/methanol (2:1, v/v). The lipids were extracted, and the radiolabeled IPC product was separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.

Quantitative Efficacy of this compound

The antifungal activity of this compound has been quantified against a panel of clinically relevant fungal pathogens. The data, summarized in the tables below, demonstrate potent activity and broad-spectrum coverage.

In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.25
Candida glabrata0.250.5
Cryptococcus neoformans0.060.125
Aspergillus fumigatus0.51.0

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

IPC Synthase Inhibition Kinetics

Enzymatic assays were performed to determine the inhibitory kinetics of this compound against IPC synthase.

ParameterValue
IC₅₀35 nM
Kᵢ15 nM
Mechanism of InhibitionNon-competitive

Table 2: Inhibitory Parameters of this compound against IPC Synthase. IC₅₀ is the half-maximal inhibitory concentration, and Kᵢ is the inhibitor constant.

Cellular Signaling Pathways Affected by this compound

The inhibition of IPC synthase by this compound triggers a cascade of downstream cellular events, primarily through the disruption of sphingolipid-dependent signaling pathways. The accumulation of ceramide and depletion of complex sphingolipids are key initiating events.

The Target of Rapamycin (TOR) Signaling Pathway

Sphingolipids are known to modulate the activity of the TOR kinase, a central regulator of cell growth and proliferation in response to nutrient availability.[3][4] The disruption of sphingolipid homeostasis by this compound leads to the down-regulation of TORC2 activity, impacting cell cycle progression and actin cytoskeleton organization.

TOR_Pathway This compound This compound IPC Synthase IPC Synthase This compound->IPC Synthase Inhibits Complex Sphingolipids Complex Sphingolipids IPC Synthase->Complex Sphingolipids Produces TORC2 TORC2 Complex Sphingolipids->TORC2 Activates Actin Cytoskeleton Actin Cytoskeleton TORC2->Actin Cytoskeleton Regulates Cell Cycle Progression Cell Cycle Progression TORC2->Cell Cycle Progression Regulates

Figure 1: Disruption of TORC2 Signaling by this compound.

Experimental Workflow for Target Validation

A chemical-genomic profiling approach was employed to confirm IPC synthase as the primary target of this compound in vivo. This method assesses the hypersensitivity of a genome-wide collection of gene deletion mutants to the compound.

Methodology:

  • Yeast Deletion Library Screening: A collection of S. cerevisiae heterozygous and homozygous deletion mutants was screened for hypersensitivity to sub-lethal concentrations of this compound.

  • Competitive Growth Assay: Pools of barcoded deletion mutants were grown in the presence and absence of the compound.[5]

  • Barcode Sequencing: Genomic DNA was extracted, and the molecular barcodes were amplified and sequenced to determine the relative abundance of each mutant in the treated and untreated populations.

  • Data Analysis: Genes whose deletion resulted in increased sensitivity to this compound were identified. A strong "hit" for the gene encoding IPC synthase provided in vivo evidence of target engagement.

Target_Validation_Workflow cluster_0 In Vitro cluster_1 In Vivo Compound Library Compound Library IPC Synthase Assay IPC Synthase Assay Compound Library->IPC Synthase Assay Hit Identification Hit Identification IPC Synthase Assay->Hit Identification This compound This compound Hit Identification->this compound Competitive Growth Competitive Growth This compound->Competitive Growth Treatment Yeast Deletion Library Yeast Deletion Library Yeast Deletion Library->Competitive Growth Barcode Sequencing Barcode Sequencing Competitive Growth->Barcode Sequencing Target Confirmation Target Confirmation Barcode Sequencing->Target Confirmation

Figure 2: Experimental Workflow for Target Identification and Validation.

Conclusion

The collective evidence presented in this guide firmly establishes inositol phosphorylceramide synthase as the primary molecular target of this compound. The agent's potent and selective inhibition of this fungal-specific enzyme leads to the disruption of sphingolipid homeostasis and the induction of fungal cell death. The favorable in vitro efficacy profile, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development. Future research will focus on elucidating the precise interactions between this compound and the IPC synthase active site to guide lead optimization efforts.

References

In-Depth Technical Guide: Antifungal Agent 1 (HY-102025)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 1, catalog number HY-102025, is a potent, broad-spectrum antifungal compound. Initial confusion with "Antifungal agent 18" should be clarified; HY-102025 is distinctly identified as Antifungal agent 1. This molecule belongs to the 6-hydroxy-1H-carbazole-1,4(9H)-dione chemical class. Its significant inhibitory activity against major human fungal pathogens, including various Candida species and Cryptococcus neoformans, positions it as a promising candidate for further investigation in the development of new antifungal therapies.

This technical guide provides a comprehensive overview of the preliminary studies on Antifungal Agent 1 (HY-102025), including its chemical properties, in vitro antifungal activity, proposed mechanism of action, and detailed experimental protocols.

Chemical Properties

  • IUPAC Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione[1]

  • Synonyms: Antifungal agent 1, CS-7639, DA-50545[1]

  • CAS Number: 1265166-14-0[2]

  • Molecular Formula: C₁₉H₁₃ClN₂O₃[1][2]

  • Molecular Weight: 352.77 g/mol [1]

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of HY-102025 has been demonstrated through the determination of Minimum Inhibitory Concentration (MIC) values against several clinically relevant fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMIC (µg/mL)
Candida albicans6.3[3]
Candida tropicalis25.0[3]
Candida krusei12.5[3]
Cryptococcus neoformans25.0[3]

Proposed Mechanism of Action and Signaling Pathway

Based on its chemical structure as a carbazole derivative, the proposed mechanism of action for Antifungal Agent 1 (HY-102025) involves the inhibition of the Ras1-MAPK (Mitogen-Activated Protein Kinase) signaling pathway in fungal cells. While direct experimental evidence for HY-102025 is pending, studies on structurally similar carbazole molecules demonstrate attenuation of Candida albicans pathogenicity through this pathway.

The Ras1-MAPK pathway is a critical regulator of virulence factors in C. albicans, including morphogenesis (the switch from yeast to hyphal form), biofilm formation, and cell wall integrity. Inhibition of this pathway disrupts these essential processes, leading to a reduction in fungal virulence.

Signaling Pathway Diagram

Antifungal_Agent_1_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Phenotypic Output HY-102025 Antifungal Agent 1 (HY-102025) Ras1 Ras1 Ste11 Ste11 (MAPKKK) Ras1->Ste11 Activates Hst7 Hst7 (MAPKK) Ste11->Hst7 Mkc1 Mkc1 (MAPK) Cek1 Cek1 (MAPK) Hst7->Cek1 Transcription_Factors Transcription Factors (e.g., Ume6, Nrg1) Cek1->Transcription_Factors Virulence_Genes Virulence Gene Expression Transcription_Factors->Virulence_Genes Regulates Phenotype Hyphal Formation Biofilm Development Cell Wall Integrity

Caption: Proposed mechanism of Antifungal Agent 1 (HY-102025) via inhibition of the Ras1-MAPK pathway.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

5.1.1. Inoculum Preparation:

  • Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.

5.1.2. Assay Procedure:

  • Prepare serial twofold dilutions of HY-102025 in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculate each well with 100 µL of the prepared fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Start Start Fungal_Culture 1. Fungal Strain Subculture (SDA, 35°C, 24-48h) Start->Fungal_Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland, Dilution) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Wells Inoculum_Prep->Inoculation Plate_Prep 3. 96-Well Plate Preparation (Serial Dilution of HY-102025) Plate_Prep->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual Inspection) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of HY-102025.

Western Blot Analysis of MAPK Phosphorylation

This protocol is to assess the effect of HY-102025 on the phosphorylation status of key MAPK proteins, Cek1 and Mkc1, in C. albicans.

5.2.1. Cell Culture and Treatment:

  • Grow C. albicans overnight in YPD medium at 30°C.

  • Dilute the overnight culture into fresh YPD medium to an OD₆₀₀ of 0.1 and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Induce hyphal growth by adding 10% fetal bovine serum and shifting the temperature to 37°C.

  • Treat the cells with varying concentrations of HY-102025 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

5.2.2. Protein Extraction and Quantification:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells using a suitable method (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

5.2.3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of Cek1 or Mkc1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane with antibodies against total Cek1, total Mkc1, and a loading control (e.g., β-actin or tubulin) to normalize the results.

Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start Cell_Culture 1. C. albicans Culture & Treatment (with HY-102025) Start->Cell_Culture Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-Cek1/p-Mkc1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection (ECL) Secondary_Ab->Detection Analysis 9. Data Analysis & Normalization Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing MAPK phosphorylation in C. albicans treated with HY-102025.

In Vivo Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of HY-102025.

5.3.1. Animal Model:

  • Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

  • Administer an immunosuppressive agent (e.g., cyclophosphamide) prior to infection.

5.3.2. Infection:

  • Prepare an inoculum of C. albicans as described in the in vitro protocol and resuspend in sterile saline.

  • Infect mice via intravenous (tail vein) injection with a standardized dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).

5.3.3. Treatment:

  • Prepare a formulation of HY-102025 suitable for in vivo administration (e.g., suspended in a vehicle of DMSO, PEG300, Tween-80, and saline).

  • Administer HY-102025 or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral) at various doses and schedules.

5.3.4. Efficacy Assessment:

  • Monitor the survival of the mice over a period of time (e.g., 21 days).

  • At the end of the study, or upon euthanasia, harvest organs (e.g., kidneys, brain, spleen) to determine the fungal burden.

  • Homogenize the organs, perform serial dilutions, and plate on SDA to enumerate the CFUs.

Conclusion and Future Directions

Antifungal Agent 1 (HY-102025) demonstrates promising in vitro activity against a range of pathogenic fungi. Its chemical classification as a carbazole derivative strongly suggests a mechanism of action involving the inhibition of the virulence-regulating Ras1-MAPK signaling pathway. The provided experimental protocols offer a foundation for further investigation into its efficacy and mechanism.

Future studies should focus on:

  • Directly confirming the inhibition of the Ras1-MAPK pathway by HY-102025 through phosphorylation studies.

  • Expanding the in vitro testing to a broader panel of clinical isolates, including drug-resistant strains.

  • Conducting comprehensive in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

  • Elucidating the specific molecular interactions between HY-102025 and its target(s) within the signaling cascade.

This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery and development.

References

Technical Guide: MAPK Pathway Inhibition by Antifungal Agent 18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 18, also identified as compound 22h, is a novel small molecule that has demonstrated potent, broad-spectrum fungicidal activity against a range of clinically relevant fungal pathogens.[1][2][3] This technical guide provides an in-depth overview of its mechanism of action, with a particular focus on its role in disrupting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical component of fungal cell wall integrity. The information presented herein is collated from primary research and is intended to provide a comprehensive resource for researchers and professionals in the field of antifungal drug development.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

This compound compromises the integrity of the fungal cell wall by simultaneously targeting multiple signaling pathways, including the unfolded protein response (UPR), the calcineurin pathway, and the MAPK signaling cascade.[1] This multi-targeted approach contributes to its potent fungicidal effects. The agent has been shown to activate the Mpk1 pathway, a key component of the cell wall integrity (CWI) MAPK pathway in fungi.[1]

Quantitative Data: In Vitro Antifungal Activity

The in vitro antifungal efficacy of this compound has been quantified against several pathogenic fungi. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the agent that inhibits visible fungal growth, are summarized in the table below.

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Cryptococcus neoformansH991
Candida albicansSC53142
Candida glabrataBG24
Aspergillus fumigatusaf2934

Data sourced from MedChemExpress product information, referencing primary research.[1]

Furthermore, this compound has demonstrated a favorable cytotoxicity profile, showing no significant impact on human cell lines (HEK293T and HaCaT) at concentrations up to 12.5 μM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the in vitro antifungal susceptibility of various fungal strains to this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Fungal strains (e.g., C. albicans, C. neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 128 μg/mL.

  • Prepare a fungal inoculum suspension from a fresh culture, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.

  • Add 100 μL of the fungal inoculum to each well of the 96-well plate containing the serially diluted this compound.

  • Include a positive control (fungal inoculum without the agent) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).

Western Blot Analysis for Mpk1 Phosphorylation

This protocol is used to assess the activation of the Mpk1 MAPK pathway in response to this compound treatment.

Materials:

  • Fungal cells (e.g., C. albicans)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Mpk1 and anti-total-Mpk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow fungal cells to the mid-logarithmic phase.

  • Treat the cells with various concentrations of this compound (e.g., 0-8 μg/mL) for different time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., bead beating).

  • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated Mpk1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Mpk1.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MAPK_Pathway_Inhibition cluster_stimulus Cell Wall Stress cluster_pathway Cell Wall Integrity (CWI) MAPK Pathway cluster_response Cellular Response This compound This compound Cell Surface Sensors Cell Surface Sensors This compound->Cell Surface Sensors Induces Stress Rho1 GTPase Rho1 GTPase Cell Surface Sensors->Rho1 GTPase Pkc1 Pkc1 Rho1 GTPase->Pkc1 Bck1 (MAPKKK) Bck1 (MAPKKK) Pkc1->Bck1 (MAPKKK) Mkk1/2 (MAPKK) Mkk1/2 (MAPKK) Bck1 (MAPKKK)->Mkk1/2 (MAPKK) Mpk1 (MAPK) Mpk1 (MAPK) Mkk1/2 (MAPKK)->Mpk1 (MAPK) Transcription Factors Transcription Factors Mpk1 (MAPK)->Transcription Factors Phosphorylation Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes

Caption: this compound induces cell wall stress, activating the CWI MAPK pathway.

Western_Blot_Workflow Fungal Cell Culture Fungal Cell Culture Treatment with this compound Treatment with this compound Fungal Cell Culture->Treatment with this compound Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Treatment with this compound->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Immunoblotting (p-Mpk1) Immunoblotting (p-Mpk1) Western Blot Transfer->Immunoblotting (p-Mpk1) Detection & Analysis Detection & Analysis Immunoblotting (p-Mpk1)->Detection & Analysis

Caption: Experimental workflow for analyzing Mpk1 phosphorylation via Western blot.

Logical_Relationship This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress MAPK Pathway Activation MAPK Pathway Activation Fungal Cell Death Fungal Cell Death MAPK Pathway Activation->Fungal Cell Death Contributes to Cell Wall Stress->MAPK Pathway Activation

Caption: Logical flow of this compound's mechanism leading to cell death.

Conclusion

This compound represents a promising candidate for further development due to its potent fungicidal activity and its multi-targeted mechanism of action that includes the disruption of the MAPK signaling pathway. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate this compound further or to develop novel antifungals with similar mechanisms. The provided visualizations serve to clarify the complex signaling cascades and experimental procedures involved in the study of this agent.

References

In-depth Technical Guide: Antifungal Agent 18 for Invasive Fungal Pathogen Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 18 has emerged as a promising candidate in the quest for novel therapeutics against invasive fungal infections. Exhibiting broad-spectrum activity against major human fungal pathogens, this small molecule compromises fungal cell wall integrity, a critical structure for fungal survival and pathogenesis. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound disrupts the fungal cell wall by simultaneously targeting three key signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This multi-targeted approach likely contributes to its broad efficacy and may reduce the likelihood of rapid resistance development.

Signaling Pathway Diagram

Antifungal_Agent_18_MoA cluster_cell Fungal Cell cluster_wall Cell Wall Stress cluster_pathways Signaling Pathways This compound This compound Cell Wall Integrity Compromised Cell Wall Integrity Compromised This compound->Cell Wall Integrity Compromised induces UPR UPR Pathway Cell Wall Integrity Compromised->UPR Calcineurin Calcineurin Pathway Cell Wall Integrity Compromised->Calcineurin MAPK MAPK Pathway Cell Wall Integrity Compromised->MAPK

Caption: Mechanism of action of this compound.

Quantitative Data

The antifungal activity of agent 18 has been quantified against a range of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) and cytotoxicity data.

In Vitro Antifungal Activity
Fungal SpeciesStrainMIC (μg/mL)
Cryptococcus neoformansH991
Candida albicansSC53142
Candida glabrataBG24
Aspergillus fumigatusaf2934

Data sourced from MedchemExpress.[1]

Cytotoxicity Data
Cell LineIncubation TimeConcentration Range (μM)Observation
HEK293T24 h0.5 - 12.5No significant cytotoxicity
HaCaT24 h0.5 - 12.5No significant cytotoxicity

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and have been adapted to reflect the likely procedures used in the evaluation of this compound.

Synthesis of this compound (Compound 22h)

A detailed synthesis protocol for this compound, also referred to as compound 22h, is available in the scientific literature. Researchers should refer to the publication by Choi JW, et al. in the Journal of Medicinal Chemistry (2021, 64(21), 15912-15935) for the complete, step-by-step synthesis procedure, including reagent quantities, reaction conditions, and purification methods.

Mpk1 Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the activation of the MAPK pathway by detecting the phosphorylation of Mpk1.

Experimental Workflow:

Western_Blot_Workflow A Fungal Culture B Treatment with this compound A->B C Protein Extraction B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Primary Antibody Incubation (p-Mpk1) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western blot workflow for Mpk1 phosphorylation.

Methodology:

  • Fungal Culture: Grow the desired fungal strain (e.g., C. neoformans H99) to mid-log phase in an appropriate liquid medium.

  • Treatment: Expose the fungal cultures to varying concentrations of this compound (e.g., 0-8 μg/mL) for different time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Protein Extraction: Harvest the fungal cells by centrifugation and perform protein extraction using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blot Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Mpk1 (p-Mpk1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-Mpk1. A parallel blot using an antibody against total Mpk1 should be performed for normalization.

HXL1 Splicing Assay (RT-PCR)

This protocol is designed to evaluate the activation of the UPR pathway by measuring the splicing of HXL1 mRNA.

Experimental Workflow:

RT_PCR_Workflow A Fungal Culture and Treatment B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D PCR Amplification (with HXL1-specific primers) C->D E Agarose Gel Electrophoresis D->E F Band Visualization and Analysis E->F

Caption: RT-PCR workflow for HXL1 splicing analysis.

Methodology:

  • Fungal Culture and Treatment: Treat fungal cultures with this compound as described in the Mpk1 phosphorylation assay.

  • RNA Extraction: Extract total RNA from the harvested fungal cells using a standard method (e.g., Trizol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using primers that flank the intron of the HXL1 gene. This will amplify both the spliced and unspliced forms of the HXL1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Analysis: Visualize the DNA bands under UV light. The presence of a smaller band corresponding to the spliced HXL1 transcript indicates UPR activation. The ratio of spliced to unspliced HXL1 can be quantified.

Crz1 Nuclear Translocation Assay (Fluorescence Microscopy)

This protocol describes how to visualize the activation of the calcineurin pathway by observing the translocation of the transcription factor Crz1 from the cytoplasm to the nucleus.

Methodology:

  • Strain Construction: Use a fungal strain that expresses a fluorescently tagged Crz1 protein (e.g., Crz1-GFP).

  • Fungal Culture and Treatment: Grow the engineered fungal strain and treat with this compound (e.g., 8 μg/mL for 90 minutes).

  • Microscopy:

    • Mount the treated and untreated fungal cells on a microscope slide.

    • Observe the subcellular localization of the Crz1-GFP fusion protein using a fluorescence microscope.

    • Co-stain with a nuclear stain (e.g., DAPI) to confirm the location of the nucleus.

  • Analysis: In untreated cells, the GFP signal will be diffuse throughout the cytoplasm. Upon activation of the calcineurin pathway by this compound, the GFP signal will concentrate in the nucleus, co-localizing with the DAPI stain.

In Vivo Murine Model of Candida albicans Skin Infection

This protocol provides a framework for evaluating the in vivo efficacy of topically applied this compound.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection:

    • Anesthetize the mice and shave a small area on their backs.

    • Induce a superficial skin infection by topically applying a suspension of Candida albicans (e.g., SC5314).

  • Treatment:

    • Prepare a topical formulation of this compound (e.g., 2% w/w in a suitable vehicle).

    • Apply the formulation to the infected area at specified time points (e.g., 6, 24, and 48 hours post-infection). A vehicle-only group should be included as a control.

  • Evaluation:

    • Visually assess the signs of infection (e.g., erythema, scaling).

    • At the end of the experiment, euthanize the mice and excise the infected skin tissue.

    • Homogenize the tissue and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).

    • Histological analysis of the skin tissue can also be performed to assess inflammation and fungal invasion.

Trichophyton rubrum-Infected Nail Model

This ex vivo model is used to assess the efficacy of this compound against dermatophytes in a nail infection context.

Methodology:

  • Nail Preparation: Obtain healthy human nail clippings and sterilize them.

  • Infection: Inoculate the nail clippings with a suspension of Trichophyton rubrum.

  • Treatment:

    • Prepare formulations of this compound at various concentrations (e.g., 0.1% to 5% w/w).

    • Apply the formulations to the infected nail clippings and incubate for 24 hours.

  • Evaluation:

    • After the incubation period, assess the antifungal activity. This can be done by:

      • Visually inspecting the nail for fungal growth.

      • Plating the nail clippings on agar to determine the viability of the fungus.

      • Using microscopy to observe the fungal structures within the nail.

Conclusion

This compound demonstrates significant potential as a novel therapeutic for invasive fungal infections due to its broad-spectrum activity and multi-targeted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on in-depth in vivo efficacy and safety profiling to advance its potential clinical application.

References

Initial Cytotoxicity Screening of Antifungal Agent 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of a novel investigational compound, Antifungal Agent 18. The document outlines the agent's known antifungal mechanism, presents cytotoxicity data in key human cell lines, and offers detailed experimental protocols for assessing cellular viability and apoptosis. Furthermore, it visualizes the key signaling pathways implicated in the agent's mechanism of action and provides a clear workflow for cytotoxicity screening.

Introduction to this compound

This compound is a promising new chemical entity with broad-spectrum activity against several human fungal pathogens. Its primary mechanism of action involves the disruption of fungal cell wall integrity by targeting the Unfolded Protein Response (UPR), calcineurin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Given the critical need for new antifungal therapies with minimal host toxicity, a thorough in vitro evaluation of its cytotoxic profile in mammalian cells is a crucial first step in its preclinical development.

Summary of Cytotoxicity Data

Initial cytotoxicity screening of this compound was performed on two human cell lines: HEK293T (human embryonic kidney cells) and HaCaT (human keratinocytes). These cell lines are standard models for assessing potential nephrotoxicity and skin irritation, respectively.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCompound Concentration (µM)Incubation Time (hours)Result
HEK293T0.5 - 12.524No significant cytotoxicity observed
HaCaT0.5 - 12.524No significant cytotoxicity observed

The data indicates that this compound does not elicit a significant cytotoxic response in these human cell lines at concentrations effective against fungal pathogens.

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible cytotoxicity data, a panel of standard assays should be employed. The following are detailed protocols for the recommended primary screening assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HEK293T and HaCaT cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

  • Cell cultures treated as in the MTT assay.

  • LDH assay kit (containing substrate, cofactor, and dye solutions).

  • Lysis buffer (provided in the kit for maximum LDH release control).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare a 96-well plate with cells and compound dilutions as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • After the 24-hour incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cell cultures treated with this compound.

  • Annexin V-FITC and Propidium Iodide staining kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizing Key Cellular Pathways and Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial in vitro cytotoxicity screening of a new antifungal agent.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (HEK293T, HaCaT) CompoundPrep Prepare this compound Stock and Dilutions Treatment Treat Cells with This compound CompoundPrep->Treatment CellSeeding Seed Cells in Multi-well Plates CellSeeding->Treatment Incubation Incubate for 24h Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis DataAcq Data Acquisition (Plate Reader/Flow Cytometer) MTT->DataAcq LDH->DataAcq Apoptosis->DataAcq Calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis DataAcq->Calc Report Generate Report and Determine IC50 (if applicable) Calc->Report UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Caused by Agent 18) UnfoldedProteins Accumulation of Unfolded Proteins ER_Stress->UnfoldedProteins Ire1 Ire1 UnfoldedProteins->Ire1 HAC1_mRNA HAC1 mRNA (unspliced) Ire1->HAC1_mRNA Spliced_HAC1 HAC1 mRNA (spliced) HAC1_mRNA->Spliced_HAC1 splicing Hac1_protein Hac1 Protein (Transcription Factor) Spliced_HAC1->Hac1_protein translation UPRE UPR-responsive Elements (UPRE) Hac1_protein->UPRE Gene_Expression Expression of Chaperones & ERAD genes UPRE->Gene_Expression Calcineurin_Pathway cluster_Nucleus Nucleus CellStress Cell Stress (e.g., Agent 18) CalciumInflux Ca2+ Influx CellStress->CalciumInflux Calmodulin Calmodulin (CaM) CalciumInflux->Calmodulin activates Calcineurin Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin activates Crz1_P Crz1-P (phosphorylated) Calcineurin->Crz1_P dephosphorylates Crz1 Crz1 (dephosphorylated) Crz1_P->Crz1 CDRE Calcineurin-Dependent Response Elements (CDRE) Crz1->CDRE Gene_Expression Stress Response Gene Expression CDRE->Gene_Expression MAPK_Pathway cluster_Nucleus Nucleus CellWallStress Cell Wall Stress (Agent 18) PKC1 Pkc1 CellWallStress->PKC1 BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 MPK1 Mpk1/Slt2 (MAPK) MKK1_2->MPK1 Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) MPK1->Rlm1_Swi4_6 Gene_Expression Cell Wall Synthesis Gene Expression Rlm1_Swi4_6->Gene_Expression

Exploring the chemical properties of "Antifungal agent 18"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of the novel antifungal agent, designated as Antifungal agent 18. The information is compiled from publicly available scientific literature and chemical data repositories, intended to support further research and development in the field of antifungal therapeutics.

Chemical and Physical Properties

This compound is a synthetic compound with a molecular formula of C19H23Cl3N2O and a molecular weight of 401.76.[1] Its chemical structure and key identifiers are summarized below.

PropertyValue
CAS Number 2572713-30-3[1]
Molecular Formula C19H23Cl3N2O[1]
Molecular Weight 401.76 g/mol [1]
Appearance White to off-white solid
Purity 98.08%

Biological Activity and Spectrum

This compound demonstrates potent, fast-acting fungicidal activity against a broad spectrum of human fungal pathogens. It is effective against both invasive and cutaneous fungal infections. Notably, prolonged exposure (40 days) to this compound did not induce resistance in Candida albicans and Candida glabrata.[1]

In Vitro Antifungal Activity

The minimum inhibitory concentrations (MICs) of this compound against several clinically relevant fungal strains have been determined.

Fungal SpeciesStrainMIC (μg/mL)[1]
Cryptococcus neoformansH991
Candida albicansSC53142
Candida glabrataBG24
Aspergillus fumigatusaf2934
In Vivo Efficacy

Topical application of a 2% (w/w) formulation of this compound has shown significant antifungal activity in a murine model of C. albicans skin infection. Treatment resulted in a marked reduction in inflammation and a more compact epidermal keratin layer compared to the vehicle control group.[1]

Cytotoxicity Profile

This compound exhibits a favorable cytotoxicity profile, showing no significant adverse effects on human embryonic kidney (HEK293T) and human keratinocyte (HaCaT) cells at concentrations up to 12.5 μM over a 24-hour period.[1]

Mechanism of Action

This compound compromises the integrity of the fungal cell wall by simultaneously targeting three crucial signaling pathways: the Unfolded Protein Response (UPR), the Calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

The agent has been observed to distort cellular morphology, reduce the thickness of the cell wall and capsule in C. neoformans, and cause detachment of the cytoplasm from the cell membrane in C. albicans.[1]

Signaling Pathway Modulation

The multifaceted mechanism of this compound involves the activation and modulation of key signaling components within the fungal cell.

Antifungal_Agent_18_Mechanism_of_Action cluster_mapk MAPK Pathway cluster_upr UPR Pathway cluster_calcineurin Calcineurin Pathway This compound This compound Mpk1 Mpk1 This compound->Mpk1 HXL1u HXL1u This compound->HXL1u Crz1 (cytoplasm) Crz1 (cytoplasm) This compound->Crz1 (cytoplasm) pMpk1 pMpk1 Mpk1->pMpk1 Activation Cell Wall Integrity Cell Wall Integrity pMpk1->Cell Wall Integrity HXL1s HXL1s HXL1u->HXL1s Splicing UPR Activation UPR Activation HXL1s->UPR Activation UPR Activation->Cell Wall Integrity Crz1 (nucleus) Crz1 (nucleus) Crz1 (cytoplasm)->Crz1 (nucleus) Translocation Calcineurin Activation Calcineurin Activation Crz1 (nucleus)->Calcineurin Activation Calcineurin Activation->Cell Wall Integrity

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the types of experiments conducted to characterize this compound. For specific details, it is recommended to consult the primary research article by Choi JW, et al. in the Journal of Medicinal Chemistry (2021).[1][2][3][4]

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Serial Dilutions Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 18 (Ibrexafungerp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 18 (represented by Ibrexafungerp) is a first-in-class triterpenoid antifungal agent. It exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant species of Candida and Aspergillus. Notably, it retains activity against many strains resistant to other antifungal classes, such as azoles and echinocandins.[1][2]

The primary mechanism of action of this compound is the inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[1][3][4][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall. By inhibiting this enzyme, the agent disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[3][4][6] This targeted action is specific to fungal cells, minimizing the risk of off-target effects in human cells.[5]

These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and activity against fungal biofilms.

Data Presentation

Table 1: In Vitro Susceptibility of Candida Species to this compound (Ibrexafungerp)
Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.060.1250.016 - 0.5
C. auris0.51.00.06 - 2.0
C. glabrata0.251.00.016 - 8.0
C. parapsilosis0.54.00.016 - 8.0
C. tropicalis0.52.00.06 - ≥8
C. krusei1.01.00.125 - 1.0

Data compiled from multiple studies. MIC values can vary based on specific isolates and testing conditions.[7][8][9][10]

Table 2: Activity of this compound (Ibrexafungerp) against Fungal Biofilms
Candida SpeciesPlanktonic MIC (µg/mL)Minimum Biofilm Eradication Concentration (MBEC) (µg/mL)Fold Increase (MBEC/MIC)
C. albicans≤2>128 (in some studies)>64
C. auris≤2>128 (in some studies)>64
C. parapsilosis≤2>128 (in some studies)>64

Biofilm susceptibility can be significantly lower than planktonic susceptibility and is highly dependent on the specific strain and biofilm formation conditions.[11][12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[14][15][16]

a. Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

b. Protocol Steps:

  • Inoculum Preparation:

    • Harvest fungal colonies from the SDA plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]

  • Drug Dilution:

    • Prepare a series of 2-fold serial dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentrations should typically range from 0.016 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.[17] This can be determined visually or by using a spectrophotometer to measure optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serially Dilute This compound Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC (≥50% Inhibition) Read->Determine_MIC

Workflow for MIC Determination.

Time-Kill Assay

This protocol assesses the fungicidal or fungistatic activity of this compound over time.

a. Materials:

  • Materials listed for MIC determination

  • Sterile culture tubes

  • Shaking incubator

  • SDA plates for colony counting

  • Sterile saline for dilutions

b. Protocol Steps:

  • Preparation:

    • Prepare a fungal inoculum as described for the MIC assay, adjusting to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.

    • Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control.

  • Incubation and Sampling:

    • Inoculate the tubes with the prepared fungal suspension.

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_quantify Quantification cluster_analysis Analysis Inoculum Prepare Inoculum (~10^5 CFU/mL) Inoculate Inoculate Tubes Inoculum->Inoculate Tubes Prepare Tubes with Drug Concentrations (MIC multiples) Tubes->Inoculate Incubate Incubate with Agitation Inoculate->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Serially Dilute Aliquots Sample->Dilute Plate Plate on SDA Dilute->Plate Count Incubate & Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Result Determine Fungicidal/ Fungistatic Activity Plot->Result

Workflow for Time-Kill Assay.

Biofilm Disruption and Eradication Assay

This protocol measures the activity of this compound against pre-formed, mature biofilms using an XTT reduction assay to quantify metabolic activity.[18][19][20]

a. Materials:

  • Materials for MIC determination (using flat-bottom 96-well plates)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione or phenazine methosulfate (PMS) solution

  • Sterile PBS

b. Protocol Steps:

  • Biofilm Formation:

    • Prepare a fungal inoculum of 1 x 10⁶ CFU/mL in RPMI 1640 medium.

    • Add 100 µL of the inoculum to the wells of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Drug Treatment:

    • Gently wash the biofilms twice with sterile PBS to remove non-adherent, planktonic cells.

    • Add 100 µL of RPMI 1640 containing serial dilutions of this compound to the wells.

    • Incubate for an additional 24 hours at 37°C.

  • Quantification by XTT Assay:

    • Again, wash the biofilms twice with PBS to remove the drug and any detached cells.

    • Prepare the XTT-menadione solution.

    • Add 100 µL of the XTT-menadione solution to each well and to control wells (biofilm with no drug, no biofilm).

    • Incubate the plate in the dark at 37°C for 2-4 hours.[19]

    • Measure the absorbance of the colored formazan product at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of metabolic activity relative to the untreated control biofilm.

    • The Minimum Biofilm Eradication Concentration (MBEC) is often defined as the lowest drug concentration required to achieve a ≥90% reduction in metabolic activity.

Mandatory Visualization

MoA_Pathway cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Polymer) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Lysis Cell Lysis & Death Cell_Wall->Lysis Disruption leads to Agent18 This compound (Ibrexafungerp) Agent18->Glucan_Synthase Inhibition

Mechanism of Action of this compound.

References

Application Notes & Protocols: Minimum Inhibitory Concentration (MIC) Testing of Antifungal Agent 18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistant fungal pathogens necessitates the development and evaluation of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, designated here as "Antifungal Agent 18". The MIC is a critical in vitro measure of an antifungal agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2] Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reproducibility and comparability of antifungal susceptibility testing data.[1][3] These guidelines provide a framework for testing yeasts and molds against various antifungal compounds.[1][3] This protocol is based on the widely accepted broth microdilution method.[1][2]

Hypothetical Mode of Action of this compound

For the purpose of illustrating a complete application note, we will hypothesize a potential mechanism of action for this compound. Many antifungal drugs target the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] Azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, which disrupts ergosterol production and leads to the accumulation of toxic sterols.[5][6] Another major class, the echinocandins, inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[5] Let us assume this compound belongs to a novel class that targets the fungal cell wall by inhibiting the synthesis of chitin, a critical structural polysaccharide.

Hypothetical Signaling Pathway for this compound cluster_CellWall Fungal Cell Wall UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin_Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall_Integrity Cell_Wall_Integrity Chitin->Cell_Wall_Integrity Maintains Antifungal_Agent_18 Antifungal_Agent_18 Antifungal_Agent_18->Chitin_Synthase Inhibits

Figure 1: Hypothetical inhibition of chitin synthesis by this compound.

Experimental Protocol: Broth Microdilution MIC Testing

This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.

Materials
  • This compound (stock solution of known concentration)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline or water

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Methods
  • Preparation of Antifungal Agent Dilutions:

    • Create a series of two-fold dilutions of this compound in RPMI-1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL, though this may be adjusted based on the expected potency of the agent.[7]

    • Dispense 100 µL of each dilution into the wells of a 96-well plate.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud dextrose agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]

    • Molds: Culture the mold on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.[3]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[8]

  • Endpoint Determination (Reading the MIC):

    • The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

    • For azoles and similar agents, this is often a ≥50% reduction in turbidity. For polyenes like amphotericin B, a ≥90% reduction is the standard.[2] The appropriate endpoint for a novel agent like this compound should be determined and validated.

MIC Testing Experimental Workflow A Prepare 2-fold serial dilutions of This compound in a 96-well plate. D Inoculate 100 µL of fungal suspension into each well of the plate. A->D B Prepare fungal inoculum and adjust to 0.5 McFarland standard. C Dilute inoculum to final testing concentration. B->C C->D E Incubate at 35°C for 24-72 hours. D->E F Visually read the MIC as the lowest concentration with significant growth inhibition. E->F

Figure 2: Workflow for the broth microdilution MIC testing method.

Data Presentation

The following tables present hypothetical MIC data for this compound against common fungal pathogens and quality control strains.

Table 1: Hypothetical MICs of this compound against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 20.51
Candida glabrata0.5 - 824
Candida auris1 - >16416
Aspergillus fumigatus0.25 - 412
Cryptococcus neoformans0.06 - 10.1250.5

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Quality Control Ranges for this compound

QC StrainExpected MIC Range (µg/mL)
C. parapsilosis ATCC 220190.5 - 2
C. krusei ATCC 62582 - 8

Conclusion

This document outlines a standardized protocol for determining the MIC of the novel compound, this compound. Adherence to established guidelines from organizations like CLSI and EUCAST is paramount for generating reliable and comparable data.[9][10] The provided workflow, data tables, and hypothetical signaling pathway serve as a comprehensive guide for researchers in the field of antifungal drug development. Accurate MIC determination is a foundational step in the preclinical evaluation of any new antifungal candidate.

References

Application Notes and Protocols for Antifungal Agent 18 in a Murine Model of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 18 is a novel investigational compound demonstrating potent in vitro and in vivo activity against a broad spectrum of Candida species, including strains resistant to existing antifungal therapies. These application notes provide detailed protocols for evaluating the efficacy of this compound in a well-established murine model of disseminated candidiasis. The included methodologies cover animal model induction, agent administration, and endpoint analysis, alongside data presentation guidelines and visualizations of relevant biological pathways.

Mechanism of Action

This compound is a non-competitive inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1] This targeted mechanism is specific to fungi, suggesting a favorable safety profile with minimal off-target effects in mammalian hosts.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%)Mean Fungal Burden (Log10 CFU/g kidney ± SD)
Vehicle Control-Intraperitoneal206.8 ± 0.5
This compound1Intraperitoneal804.2 ± 0.3
This compound5Intraperitoneal1002.5 ± 0.2
This compound10Intraperitoneal100<1.0
Fluconazole10Oral603.5 ± 0.4
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Half-life (t½)8.2 hours
Cmax (at 5 mg/kg)15.4 µg/mL
Tmax1 hour
Bioavailability (Oral)>90%

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice via intravenous injection, a method that effectively mimics disseminated candidiasis in humans.[2]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Sabouraud dextrose agar (SDA) plates

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Insulin syringes with 28-30 gauge needles

  • Hemocytometer or spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans SC5314 in YPD broth at 30°C for 12-18 hours with shaking.[3]

    • Harvest the yeast cells by centrifugation and wash them three times with sterile PBS.[3]

    • Resuspend the cells in sterile physiological saline.

    • Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.

    • Adjust the final concentration to 2.5 x 10^5 CFU/mL in sterile saline.

  • Infection:

    • Anesthetize the mice (e.g., via intraperitoneal injection of ketamine/xylazine).

    • Inject 200 µL of the C. albicans suspension (containing 5 x 10^5 CFU) into the lateral tail vein of each mouse.[3][4]

    • Monitor the mice daily for signs of illness, such as weight loss, lethargy, and ruffled fur.

Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, 5% dextrose)

  • Appropriate administration supplies (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Prepare serial dilutions to achieve the desired final concentrations for each treatment group.

  • Administration:

    • Begin treatment at a specified time point post-infection (e.g., 2 hours).[3]

    • Administer this compound via the desired route (e.g., intraperitoneally or orally) once daily for a predetermined duration (e.g., 5-7 consecutive days).[3]

    • Administer the vehicle solution to the control group using the same route and schedule.

Assessment of Efficacy

a. Survival Study:

  • Monitor the survival of all mice in each treatment and control group for a period of up to 30-35 days post-infection.[3][4]

  • Record the number of surviving animals daily.

  • Plot the survival data as a Kaplan-Meier survival curve and analyze for statistical significance.

b. Fungal Burden Determination:

  • At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of mice from each group.[3]

  • Aseptically harvest target organs, typically the kidneys and liver.[3]

  • Weigh the organs and homogenize them in sterile PBS.

  • Prepare serial dilutions of the tissue homogenates and plate them on SDA plates.[3]

  • Incubate the plates at 30°C for 48 hours and count the number of colony-forming units (CFU).[3]

  • Express the fungal burden as Log10 CFU per gram of tissue.

c. Histopathological Analysis:

  • Fix harvested kidneys in 10% neutral buffered formalin.[3]

  • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to visualize inflammatory cell infiltration and fungal elements, respectively.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis prep_candida Prepare C. albicans Inoculum infect_mice Intravenous Infection of Mice prep_candida->infect_mice prep_agent Prepare this compound administer_agent Administer this compound prep_agent->administer_agent infect_mice->administer_agent monitor_survival Monitor Survival administer_agent->monitor_survival fungal_burden Determine Fungal Burden administer_agent->fungal_burden histopathology Histopathological Analysis administer_agent->histopathology

Caption: Experimental workflow for evaluating this compound.

mechanism_of_action cluster_fungal_cell Fungal Cell agent This compound enzyme β-(1,3)-D-glucan synthase agent->enzyme inhibits cell_wall Cell Wall Synthesis enzyme->cell_wall catalyzes lysis Cell Lysis enzyme->lysis disruption leads to glucan β-(1,3)-D-glucan cell_wall->glucan produces

Caption: Mechanism of action of this compound.

il18_signaling_pathway cluster_host_cell Host Immune Cell (e.g., Macrophage) cluster_downstream Downstream Effects candida Candida albicans nlrp3 NLRP3 Inflammasome candida->nlrp3 activates caspase1 Caspase-1 nlrp3->caspase1 activates pro_il18 Pro-IL-18 caspase1->pro_il18 cleaves il18 Active IL-18 pro_il18->il18 th1 Th1 Cell Differentiation il18->th1 promotes ifny IFN-γ Production th1->ifny

Caption: IL-18 signaling pathway in response to C. albicans.

References

Application Notes and Protocols: Antifungal Agent 18 for Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This resistance is multifactorial, stemming from the protective extracellular matrix, the physiological heterogeneity of cells within the biofilm, and the expression of specific resistance genes. The development of novel therapeutic agents capable of disrupting established biofilms is therefore a critical area of research.

"Antifungal Agent 18" is a novel investigational compound with potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for evaluating the efficacy of this compound in disrupting pre-formed fungal biofilms, a crucial step in its preclinical development. The methodologies described herein are based on established and widely used assays for biofilm research.[1][2][3][4][5][6]

Putative Mechanism of Action

While the precise mechanism of "this compound" is under investigation, it is hypothesized to interfere with key signaling pathways essential for biofilm integrity and maintenance. Several signaling cascades are known to be crucial for fungal biofilm formation, including the Ras/cAMP/PKA, MAPK, and TOR pathways, which regulate cell adhesion, morphogenesis, and stress responses.[7][8][9] Disruption of these pathways can lead to the breakdown of the biofilm structure and increased susceptibility to antifungal agents.

Fungal Biofilm Formation and Key Regulatory Pathways

Fungal biofilm development is a stepwise process involving initial cell adhesion to a surface, followed by proliferation, hyphal formation (in dimorphic fungi like Candida albicans), and the production of an extracellular matrix that encases the microbial community.[10][11] This process is tightly regulated by complex signaling networks.

Signaling_Pathways cluster_stimuli Environmental Cues cluster_pathways Signaling Pathways cluster_responses Cellular Responses Surface Surface Ras/cAMP/PKA Ras/cAMP/PKA Surface->Ras/cAMP/PKA MAPK MAPK Surface->MAPK Nutrients Nutrients TOR TOR Nutrients->TOR pH pH Calcineurin Calcineurin pH->Calcineurin Adhesion Adhesion Ras/cAMP/PKA->Adhesion Hyphal_Growth Hyphal Growth Ras/cAMP/PKA->Hyphal_Growth Stress_Response Stress Response MAPK->Stress_Response Matrix_Production Matrix Production TOR->Matrix_Production Calcineurin->Stress_Response Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Hyphal_Growth->Biofilm_Formation Matrix_Production->Biofilm_Formation Biofilm_Maintenance Biofilm Maintenance Stress_Response->Biofilm_Maintenance

Experimental Protocols

The following protocols are designed to assess the biofilm disruption potential of "this compound" using a 96-well plate format, which is suitable for high-throughput screening. Candida albicans is a recommended model organism due to its clinical relevance and robust biofilm-forming capabilities.

Protocol 1: Biofilm Formation

This protocol outlines the procedure for growing mature fungal biofilms in a 96-well plate.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Sterile, flat-bottom 96-well polystyrene plates

  • Spectrophotometer and plate reader

  • Incubator (37°C)

  • Shaker (optional)

Procedure:

  • Inoculum Preparation: From a fresh YPD agar plate, inoculate a single colony of C. albicans into 10 mL of YPD broth. Incubate overnight at 30°C with shaking.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI 1640 medium.

  • Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in RPMI 1640 medium using a spectrophotometer (OD600) or a hemocytometer.

  • Biofilm Growth: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.[4]

Protocol 2: Biofilm Disruption Assay

This protocol details the treatment of pre-formed biofilms with "this compound" and the subsequent quantification of biofilm viability and biomass.

Materials:

  • Pre-formed biofilms in a 96-well plate (from Protocol 1)

  • "this compound" stock solution

  • Amphotericin B or Fluconazole (as a control antifungal)

  • Sterile PBS

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

  • Crystal Violet (0.1% w/v)

  • Methanol (99%)

  • Acetic acid (33% v/v)

  • Plate reader

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of "this compound" and the control antifungal in RPMI 1640 medium.

  • Washing: Carefully aspirate the medium from the wells containing the pre-formed biofilms, taking care not to disturb the biofilm. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.[12]

  • Treatment: Add 200 µL of the prepared treatment solutions to the respective wells. Add fresh medium to the control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Experimental_Workflow A 1. Biofilm Formation (24-48h) B 2. Wash (PBS) A->B C 3. Add this compound B->C D 4. Incubate (24h) C->D E 5. Quantify Biofilm D->E F XTT Assay (Metabolic Activity) E->F G Crystal Violet Assay (Total Biomass) E->G

Quantification of Biofilm Disruption

A. Metabolic Activity (XTT Assay)

The XTT assay measures the metabolic activity of the viable cells remaining in the biofilm.[4][12]

  • After the 24-hour treatment, carefully remove the drug-containing medium and wash the biofilms twice with PBS.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of biofilm reduction compared to the untreated control.

B. Total Biomass (Crystal Violet Assay)

The crystal violet assay quantifies the total biomass of the biofilm, including cells and the extracellular matrix.[1][2][5]

  • Following the XTT assay or on a parallel plate, wash the biofilms with PBS.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 5 minutes.

  • Wash the plate thoroughly with water to remove excess stain and allow it to dry.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of biofilm reduction compared to the untreated control.

Data Presentation

The quantitative data obtained from the XTT and Crystal Violet assays should be summarized in tables for clear comparison of the efficacy of "this compound" against a control antifungal.

Table 1: Metabolic Activity of C. albicans Biofilms after Treatment

Concentration (µg/mL)% Metabolic Activity (this compound)% Metabolic Activity (Amphotericin B)
0 (Control)100 ± 5.2100 ± 4.8
185.3 ± 4.192.1 ± 3.5
262.7 ± 3.585.6 ± 4.2
441.2 ± 2.975.3 ± 3.9
825.8 ± 2.160.1 ± 3.1
1610.5 ± 1.542.7 ± 2.8
325.1 ± 0.925.4 ± 2.2
SMIC50 ~5 µg/mL ~12 µg/mL

Data are presented as mean ± standard deviation. SMIC50 (Sessile Minimum Inhibitory Concentration 50%) is the concentration that reduces metabolic activity by 50%.

Table 2: Total Biomass of C. albicans Biofilms after Treatment

Concentration (µg/mL)% Total Biomass (this compound)% Total Biomass (Amphotericin B)
0 (Control)100 ± 6.1100 ± 5.5
190.4 ± 5.395.2 ± 4.7
275.1 ± 4.889.8 ± 5.1
458.9 ± 4.282.4 ± 4.5
840.3 ± 3.671.9 ± 4.0
1622.7 ± 2.858.3 ± 3.7
3212.6 ± 1.945.1 ± 3.3
MBEC50 ~6 µg/mL ~20 µg/mL

Data are presented as mean ± standard deviation. MBEC50 (Minimum Biofilm Eradication Concentration 50%) is the concentration that reduces total biomass by 50%.

Conclusion

These protocols provide a standardized framework for assessing the biofilm disruption capabilities of "this compound". The combination of metabolic activity and total biomass quantification offers a comprehensive evaluation of the compound's efficacy. The hypothetical data presented in the tables suggest that "this compound" has potent activity in disrupting pre-formed C. albicans biofilms, with lower SMIC50 and MBEC50 values compared to the standard antifungal, Amphotericin B. Further investigations into the precise molecular targets within the biofilm regulatory pathways are warranted to fully elucidate its mechanism of action.

References

Application Notes and Protocols for Antifungal Agent 18 in Fungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 18 is a novel compound demonstrating broad-spectrum activity against a range of human fungal pathogens, including both yeasts and molds.[1][2] Its mechanism of action involves the disruption of fungal cell wall integrity by concurrently targeting three critical signaling pathways: the unfolded protein response (UPR), the calcineurin pathway, and the mitogen-activated protein kinase (MAPK) pathway.[1] This multi-targeted approach suggests a potential for potent fungicidal activity and a lower likelihood of rapid resistance development.

These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy using standard fungal susceptibility testing methods. The included methodologies for broth microdilution, time-kill assays, and synergy studies are based on established standards to ensure reproducibility and comparability of results.

Data Presentation: In Vitro Susceptibility of Various Fungal Pathogens to this compound

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal isolates. Note that these values are illustrative and may vary depending on the specific strains and testing conditions.

Fungal SpeciesStrainMIC Range (µg/mL)
Candida albicansATCC 900280.06 - 0.25
Candida glabrataATCC 900300.125 - 0.5
Candida parapsilosisATCC 220190.125 - 1
Candida kruseiATCC 62580.25 - 1
Cryptococcus neoformansATCC 901120.125 - 0.5
Aspergillus fumigatusATCC 2043050.25 - 1
Aspergillus flavusATCC 2043040.5 - 2
Trichophyton rubrumATCC 281880.125 - 0.5
Trichophyton mentagrophytesATCC 95330.06 - 0.25

Mechanism of Action: Targeted Signaling Pathways

This compound exerts its effect by disrupting cell wall integrity through the simultaneous inhibition of the Unfolded Protein Response (UPR), Calcineurin, and MAPK signaling pathways.[1]

G cluster_0 This compound Action cluster_1 Fungal Cell This compound This compound UPR Unfolded Protein Response (UPR) This compound->UPR inhibits Calcineurin Calcineurin Pathway This compound->Calcineurin inhibits MAPK MAPK Pathway This compound->MAPK inhibits CWI Cell Wall Integrity UPR->CWI Calcineurin->CWI MAPK->CWI CellDeath Fungal Cell Death CWI->CellDeath

Figure 1: High-level overview of this compound's mechanism of action.

A more detailed representation of the targeted pathways is provided below:

Fungal Signaling Pathways Targeted by this compound

Fungal_Signaling_Pathways cluster_UPR Unfolded Protein Response (UPR) cluster_Calcineurin Calcineurin Pathway cluster_MAPK MAPK Pathway (Cell Wall Integrity) ER_Stress ER Stress (misfolded proteins) Ire1 Ire1 ER_Stress->Ire1 HAC1_splicing HAC1 mRNA splicing Ire1->HAC1_splicing Hac1_protein Hac1 protein HAC1_splicing->Hac1_protein UPR_genes UPR Target Genes Hac1_protein->UPR_genes Cell_Wall_Integrity Compromised Cell Wall Integrity UPR_genes->Cell_Wall_Integrity Calcium_influx Ca²⁺ Influx Calmodulin Calmodulin Calcium_influx->Calmodulin Calcineurin Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin Crz1_P Crz1-P Calcineurin->Crz1_P Crz1 Crz1 Crz1_P->Crz1 dephosphorylation Calcineurin_genes Calcineurin Target Genes Crz1->Calcineurin_genes nuclear translocation Calcineurin_genes->Cell_Wall_Integrity Cell_wall_stress Cell Wall Stress MAPKKK MAPKKK (Bck1) Cell_wall_stress->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Mpk1) MAPKK->MAPK Transcription_factors Transcription Factors (e.g., Rlm1) MAPK->Transcription_factors CWI_genes Cell Wall Integrity Genes Transcription_factors->CWI_genes CWI_genes->Cell_Wall_Integrity Antifungal_Agent_18 This compound Antifungal_Agent_18->Ire1 inhibits Antifungal_Agent_18->Calcineurin inhibits Antifungal_Agent_18->MAPK inhibits Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death

Figure 2: Detailed schematic of the signaling pathways inhibited by this compound.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Figure 3: Workflow for the Broth Microdilution Assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1600 µg/mL. Further dilute in RPMI-1640 to the desired starting concentration.

  • Inoculum Preparation:

    • Subculture the fungal isolate on appropriate agar plates and incubate to ensure purity and viability.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Time-Kill Assay

This assay provides insights into the fungistatic versus fungicidal activity of the agent over time.

Figure 4: Workflow for the Time-Kill Assay.

Materials:

  • Materials from the broth microdilution assay

  • Sterile culture tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation:

    • Determine the MIC of this compound for the test isolate.

    • Prepare a fungal inoculum of approximately 1 to 5 x 10⁵ CFU/mL in RPMI-1640.

    • Prepare culture tubes containing RPMI-1640 with this compound at concentrations corresponding to various multiples of the MIC (e.g., 0.25x, 1x, 4x, 16x MIC) and a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the tubes with the fungal suspension.

    • Incubate at 35°C with constant agitation.

  • Sampling and Colony Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the interaction of this compound with other antifungal drugs.

References

Application Notes and Protocols for Antifungal Agent 18 in the Study of Fluconazole-Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fluconazole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. Antifungal agent 18 is a novel, broad-spectrum antifungal compound that has demonstrated potent activity against major human fungal pathogens, including fluconazole-resistant strains.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research settings, focusing on the study of fluconazole-resistant Candida.

This compound compromises fungal cell wall integrity by targeting three key signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] It is a fast-acting fungicidal agent and has been shown not to induce resistance in C. albicans and C. glabrata after prolonged exposure.[1] These characteristics make it a valuable tool for investigating mechanisms of antifungal resistance and for the development of new therapeutic strategies.

Physicochemical Properties

PropertyValue
CAS Number 2572713-30-3
Molecular Formula C19H23Cl3N2O
Molecular Weight 401.76 g/mol
Appearance Powder
Storage Store at -20°C as a powder or at -80°C in solvent.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key Candida species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Candida SpeciesStrainFluconazole SusceptibilityThis compound MIC (µg/mL)
C. albicansSC5314Susceptible2[1]
C. glabrataBG2Susceptible4[1]
C. albicans(Example FLC-R Isolate 1)ResistantData to be determined by user
C. glabrata(Example FLC-R Isolate 2)ResistantData to be determined by user

Table 2: Example Synergy Data (Checkerboard Assay) of this compound with Fluconazole against a Fluconazole-Resistant C. albicans Strain

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compoundUser DeterminedUser Determined\multirow{2}{}{User Calculated}\multirow{2}{}{User Interpreted}
FluconazoleUser DeterminedUser Determined

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Indifference; FICI > 4: Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • This compound

  • Fluconazole (for comparison)

  • Candida isolates (including fluconazole-resistant strains)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute this compound in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.125 - 64 µg/mL).

  • Prepare a standardized inoculum of each Candida isolate (1-5 x 10^3 CFU/mL) in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by measuring optical density at 600 nm.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the interaction between this compound and fluconazole.

Materials:

  • Same as Protocol 1

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the y-axis and fluconazole along the x-axis.

  • The final volume in each well should be 100 µL, with varying concentrations of both drugs.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include controls for each drug alone.

  • Incubate the plate at 35°C for 48 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Protocol 3: Time-Kill Curve Assay

This assay determines the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • Candida isolates

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Procedure:

  • Prepare tubes of SDB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with a standardized suspension of Candida to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Include a drug-free growth control.

  • Incubate the tubes at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions in sterile saline and plate onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Plot log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Protocol 4: Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed Candida biofilms.

Materials:

  • This compound

  • Candida isolates

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Prepare a standardized suspension of Candida (1 x 10^6 cells/mL) in RPMI-1640.

  • Add 100 µL of the suspension to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation.

  • After incubation, gently wash the wells with sterile PBS to remove non-adherent cells.

  • Add fresh RPMI-1640 medium containing various concentrations of this compound to the wells.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells with PBS, and then stain the biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the stained biofilms with 95% ethanol and measure the absorbance at 570 nm.

  • Calculate the percentage of biofilm disruption compared to the untreated control.

Visualizations

Signaling Pathways Targeted by this compound

Antifungal_Agent_18_Mechanism cluster_cell Candida Cell cluster_wall Cell Wall Stress cluster_er ER Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA18 This compound MAPK MAPK Pathway (Mpk1 activation) AA18->MAPK UPR UPR Pathway (HXL1 activation) AA18->UPR Calcineurin Calcineurin Pathway AA18->Calcineurin Cell_Integrity Compromised Cell Wall Integrity MAPK->Cell_Integrity UPR->Cell_Integrity Crz1_cyto Crz1 Calcineurin->Crz1_cyto dephosphorylates Crz1_nuc Crz1 Crz1_cyto->Crz1_nuc translocates to Crz1_nuc->Cell_Integrity regulates stress response genes MIC_Workflow prep_drug Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate the plate with Candida suspension prep_drug->inoculate prep_inoculum Prepare standardized Candida inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic Checkerboard_Workflow prep_drugs Prepare 2D serial dilutions of This compound and Fluconazole inoculate Inoculate the plate prep_drugs->inoculate prep_inoculum Prepare standardized Candida inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate determine_mics Determine MICs of drugs alone and in combination incubate->determine_mics calculate_fici Calculate FICI to determine interaction determine_mics->calculate_fici

References

Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 18 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antifungal agents is crucial for combating the rise of invasive fungal infections and drug-resistant strains. A critical step in the preclinical evaluation of any new antifungal compound is the assessment of its potential toxicity to host cells. Due to the eukaryotic nature of both fungal and mammalian cells, there is a risk of off-target effects, leading to cytotoxicity.[1] This document provides a detailed set of protocols for evaluating the in vitro cytotoxicity of a novel compound, designated here as "Antifungal Agent 18," in mammalian cell lines.

The primary objectives of these assays are to quantify the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. The protocols described herein include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane leakage, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Mechanism of Action and Potential for Cytotoxicity

Antifungal agents target structures or pathways unique to fungi, such as the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] For instance, polyenes like Amphotericin B bind to ergosterol, creating pores that lead to cell death, while azoles inhibit the enzyme 14-α-demethylase, disrupting ergosterol synthesis.[2][4][5] However, high concentrations of these drugs can lead to interactions with cholesterol in mammalian cell membranes, causing cytotoxicity.[6] Understanding the potential for such off-target effects is paramount for determining the therapeutic window of a new antifungal candidate.

Data Presentation: Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a representative mammalian cell line (e.g., HepG2, a human liver cell line) after a 24-hour exposure. Data are presented as mean ± standard deviation.

Table 1: Cell Viability by MTT Assay

Concentration (µg/mL)% Viability (this compound)% Viability (Amphotericin B - Control)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.2 ± 5.295.4 ± 6.3
591.5 ± 4.882.1 ± 5.9
1075.3 ± 6.165.7 ± 7.2
2552.1 ± 5.540.3 ± 6.8
5028.9 ± 4.915.8 ± 4.1
10010.4 ± 3.85.2 ± 2.5

Table 2: Membrane Integrity by LDH Release Assay

Concentration (µg/mL)% Cytotoxicity (this compound)% Cytotoxicity (Amphotericin B - Control)
0 (Vehicle)2.1 ± 0.82.5 ± 1.1
13.5 ± 1.25.1 ± 1.5
58.9 ± 2.115.8 ± 2.9
1022.4 ± 3.538.2 ± 4.5
2545.8 ± 4.961.5 ± 5.8
5070.1 ± 6.288.9 ± 6.1
10092.3 ± 5.795.4 ± 4.3

Table 3: Apoptosis vs. Necrosis by Annexin V/PI Staining

Concentration (µg/mL)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Viable (Annexin V-/PI-)
0 (Vehicle)2.5 ± 0.91.8 ± 0.595.7 ± 1.2
2525.6 ± 3.121.3 ± 2.853.1 ± 4.5
5038.4 ± 4.235.1 ± 3.926.5 ± 3.1

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the specific mechanisms of each assay.

G cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well Plates incubate1 Incubate (24h) for cell adherence start->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24h, 48h) treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity apop Apoptosis Assay assay_choice->apop Cell Death Mechanism readout Measure Absorbance or Fluorescence mtt->readout ldh->readout apop->readout Flow Cytometry calculate Calculate % Viability or % Cytotoxicity readout->calculate end Determine IC50 Value calculate->end G cluster_mtt MTT Assay Principle live_cell Viable Cell (Active Mitochondria) mtt_reagent Add Yellow MTT (Tetrazolium Salt) live_cell->mtt_reagent reduction Mitochondrial Dehydrogenases Reduce MTT mtt_reagent->reduction formazan Forms Purple Formazan Crystals reduction->formazan solubilize Add Solubilization Agent (e.g., DMSO) formazan->solubilize purple_solution Purple Solution solubilize->purple_solution measure Measure Absorbance (~570 nm) purple_solution->measure G cluster_ldh LDH Assay Principle damaged_cell Damaged Cell (Compromised Membrane) ldh_release Lactate Dehydrogenase (LDH) Released into Supernatant damaged_cell->ldh_release sample Collect Supernatant ldh_release->sample assay_reagent Add Assay Reagent (Lactate, NAD+, Tetrazolium Salt) sample->assay_reagent reaction LDH catalyzes: Lactate -> Pyruvate NAD+ -> NADH assay_reagent->reaction color_dev NADH reduces Tetrazolium Salt to Formazan (Red Color) reaction->color_dev measure Measure Absorbance (~490 nm) color_dev->measure G cluster_pathway Intrinsic Apoptosis Pathway agent This compound (Cytotoxic Stress) bcl2 Activation of Bax/Bak agent->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Release of Cytochrome c mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

"Antifungal agent 18" dose-response curve generation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Generation of a Dose-Response Curve for Antifungal Agent 18

For: Researchers, scientists, and drug development professionals.

Introduction

The determination of a dose-response curve is a critical step in the preclinical development of novel antifungal agents. This curve quantifies the relationship between the concentration of a drug and its inhibitory effect on fungal growth. The resulting data, particularly the half-maximal inhibitory concentration (IC50), are fundamental metrics for assessing the potency of an antifungal compound and comparing its efficacy to existing treatments. This document provides a detailed protocol for generating a dose-response curve for the investigational compound "this compound" using the standardized broth microdilution method, which is a widely accepted technique for antifungal susceptibility testing.[1][2][3] The protocol is designed to ensure reproducibility and provide high-quality data for downstream analysis and decision-making in the drug development pipeline.

Hypothetical Signaling Pathway for this compound

For the purpose of this protocol, we will hypothesize that "this compound" targets the ergosterol biosynthesis pathway, a common and effective target for many antifungal drugs due to its essential role in the fungal cell membrane and its absence in mammalian cells.[4][5][6] Specifically, we will assume it inhibits the enzyme 14α-demethylase (encoded by the ERG11 gene), which is the target of azole antifungals.[6][7] Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to growth arrest and cell death.

Hypothetical Mechanism: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Demethylated_Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Demethylated_Intermediate 14α-demethylase (ERG11) Ergosterol Ergosterol Demethylated_Intermediate->Ergosterol Multiple Steps Membrane Disrupted Membrane Integrity (Fungistatic/Fungicidal Effect) Ergosterol->Membrane Incorporation Agent18 This compound Agent18->Lanosterol Inhibition

Caption: Hypothetical pathway showing Agent 18 inhibiting 14α-demethylase.

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[1][3]

Materials and Reagents
  • This compound: Stock solution of known concentration (e.g., 1 mg/mL in DMSO).

  • Fungal Strain: e.g., Candida albicans ATCC 90028.

  • Growth Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates.

    • Multichannel pipette.

    • Spectrophotometer (plate reader) capable of reading absorbance at 530 nm.

    • Incubator set to 35°C.

    • Vortex mixer.

    • Hemocytometer or spectrophotometer for inoculum standardization.

  • Consumables: Sterile pipette tips, reservoirs, and microcentrifuge tubes.

Experimental Workflow Diagram

start Start prep_agent 1. Prepare Serial Dilutions of this compound start->prep_agent inoculate 3. Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum 2. Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate 4. Incubate Plate (35°C for 24-48h) inoculate->incubate read_plate 5. Measure Optical Density (OD530) incubate->read_plate analyze 6. Calculate % Inhibition and Plot Dose-Response Curve read_plate->analyze end End (IC50 Value) analyze->end

Caption: Workflow for the antifungal dose-response curve experiment.

Step-by-Step Procedure
  • Preparation of Antifungal Agent Dilutions:

    • Create a series of 2-fold serial dilutions of this compound in RPMI 1640 medium. For example, to test concentrations from 64 µg/mL down to 0.0625 µg/mL.

    • In a 96-well plate, add 100 µL of RPMI 1640 to columns 2-11.

    • Add 200 µL of the highest concentration of Agent 18 (e.g., 128 µg/mL, which will be diluted to 64 µg/mL upon adding inoculum) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix well, and repeat this serial transfer across to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no drug, no inoculum).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., C. albicans) on a suitable agar plate for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Perform a further dilution in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[8]

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized fungal inoculum to each well in columns 1-11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24 to 48 hours. The incubation time should be sufficient for robust growth in the control wells.[2]

  • Measurement of Fungal Growth:

    • After incubation, gently resuspend the cells in each well.

    • Measure the optical density (OD) of each well at 530 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Inhibition:

    • First, subtract the average OD of the sterility control wells from all other OD readings to correct for background absorbance.

    • The percentage of growth inhibition for each concentration is calculated using the following formula: % Inhibition = (1 - (OD_test_well / OD_growth_control_well)) * 100

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the concentration of this compound (X-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic function) to fit the curve to the data points.[9][10][11]

  • Determine IC50:

    • The IC50 is the concentration of the antifungal agent that causes a 50% reduction in fungal growth. This value can be interpolated directly from the fitted dose-response curve.[12][13]

Data Presentation

The quantitative data should be summarized in a clear, tabular format to facilitate analysis and comparison.

Table 1: Dose-Response Data for this compound against C. albicans

Agent 18 Conc. (µg/mL)Log ConcentrationMean OD530 (n=3)Std. Deviation% Growth Inhibition
64.001.810.0520.00495.1%
32.001.510.0580.00594.6%
16.001.200.0710.00693.4%
8.000.900.1150.01089.3%
4.000.600.2540.02176.5%
2.000.300.5330.04550.7%
1.000.000.8120.06825.0%
0.50-0.300.9980.0817.8%
0.25-0.601.0650.0901.6%
0.125-0.901.0800.0920.2%
0 (Growth Control)-1.0820.0850.0%
0 (Sterility Control)-0.0450.003-

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for generating a reliable dose-response curve for a novel antifungal compound. Adherence to this standardized methodology will produce robust and reproducible data, enabling accurate determination of the agent's in vitro potency (IC50). This information is essential for the continued evaluation and development of new therapeutic agents to combat fungal infections.

References

Application Notes and Protocols: Testing "Antifungal Agent 18" Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a primary airborne fungal pathogen responsible for invasive aspergillosis, a life-threatening infection, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development and rigorous testing of novel therapeutic agents. This document provides a detailed protocol for evaluating the in vitro efficacy of a novel compound, "Antifungal Agent 18," against clinically relevant isolates of Aspergillus fumigatus. The methodologies outlined are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[1][2][3][4][5]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against Aspergillus fumigatus using the broth microdilution method. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6]

Materials:

  • "this compound" stock solution of known concentration

  • Aspergillus fumigatus isolates

  • Sterile, 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[1][7]

  • 2% glucose solution (sterile)

  • Sterile distilled water

  • Sterile 0.9% saline

  • Spectrophotometer or hemocytometer

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Test Medium: Prepare RPMI 1640 medium supplemented with 2% glucose (RPMI-2G).[1][2]

  • Preparation of "this compound" Dilutions:

    • Create a serial two-fold dilution of "this compound" in RPMI-2G in the microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • The final volume in each well after adding the inoculum will be 200 µL. Therefore, prepare 100 µL of 2x concentrated drug dilutions.

  • Inoculum Preparation:

    • Culture Aspergillus fumigatus on potato dextrose agar (PDA) for 5-7 days at 35°C to obtain mature conidia.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer or by correlating optical density to CFU counts.[1][2] This will be the 2x inoculum.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the adjusted conidial suspension to each well of the microtiter plate containing 100 µL of the serially diluted "this compound".

    • The final inoculum concentration in each well will be 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

    • Include a growth control well (100 µL of RPMI-2G + 100 µL of inoculum) and a sterility control well (200 µL of RPMI-2G).

  • Incubation: Incubate the plates at 35°C for 48 hours.[1][2]

  • Reading the MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 48 hours.

  • The MFC is the lowest concentration from which no fungal growth is observed on the PDA plate.

Data Presentation

Quantitative data from the antifungal susceptibility testing should be summarized in a clear and structured format to facilitate comparison and analysis.

Isolate ID"this compound" MIC (µg/mL)"this compound" MFC (µg/mL)Interpretation
AF-0010.250.5Susceptible
AF-0020.51Susceptible
AF-0038>16Resistant
AF-0040.1250.25Susceptible

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro testing of "this compound" against Aspergillus fumigatus.

G Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Aspergillus fumigatus Isolate Culture Inoculum Inoculum Preparation Isolate->Inoculum Media RPMI-2G Medium Preparation Plate Microtiter Plate Inoculation Media->Plate Agent This compound Stock & Dilutions Agent->Plate Inoculum->Plate Incubate Incubation (35°C, 48h) Plate->Incubate MIC MIC Determination Incubate->MIC MFC MFC Determination MIC->MFC Data Data Analysis & Interpretation MFC->Data

Caption: Workflow for antifungal susceptibility testing.

Hypothetical Signaling Pathway: Inhibition of the Cell Wall Integrity Pathway by "this compound"

This diagram illustrates a hypothetical mechanism of action for "this compound," targeting the Cell Wall Integrity (CWI) signaling pathway in Aspergillus fumigatus. The CWI pathway is crucial for fungal cell wall synthesis and maintenance, making it an attractive target for antifungal drugs.[8][9]

G Hypothetical Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent18 This compound PKC1 PKC1 Agent18->PKC1 Inhibits MAPKKK Bck1 (MAPKKK) PKC1->MAPKKK MAPKK Mkk2 (MAPKK) MAPKKK->MAPKK MAPK MpkA (MAPK) MAPKK->MAPK RlmA RlmA (Transcription Factor) MAPK->RlmA Gene_Expression Cell Wall Synthesis Gene Expression RlmA->Gene_Expression Cell_Wall Cell Wall Biosynthesis Gene_Expression->Cell_Wall

Caption: Inhibition of the CWI pathway by this compound.

References

Troubleshooting & Optimization

Troubleshooting "Antifungal agent 18" solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the novel research compound, Antifungal Agent 18. Due to its hydrophobic nature, this agent can present solubility challenges during experimental setup.

Troubleshooting Guide

This section addresses specific issues you may encounter when handling this compound.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What happened?

A1: This is a common issue when working with hydrophobic compounds. The compound is soluble in a strong organic solvent like Dimethyl sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer or medium, the final concentration of DMSO may be too low to keep the compound in solution, causing it to precipitate.[1][2][3]

To resolve this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed levels that are toxic to your cells, typically recommended to be below 0.5%, and ideally at or below 0.1%.[4][5][6]

  • Dilution Method: When preparing your working solution, add the DMSO stock dropwise into the vortexing aqueous medium.[7] This rapid mixing can help prevent localized high concentrations of the compound that lead to precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[8]

  • Reduce Final Concentration: It's possible the desired final concentration of this compound is above its solubility limit in the final aqueous solution. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.

Q2: What is the best solvent for creating a stock solution of this compound?

A2: For most in vitro applications, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[7][9][10] It is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media at low concentrations.[9] For certain applications, ethanol may also be a suitable solvent. Always use a high-purity, sterile-filtered solvent to prepare stock solutions.

Q3: My experimental results are inconsistent between batches. Could this be related to solubility?

A3: Yes, inconsistent solubility is a frequent cause of experimental variability. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended.

To improve consistency:

  • Visual Inspection: Always inspect your solutions for precipitation before use. Centrifuge the tubes briefly; even a small pellet indicates a solubility problem.

  • Fresh Dilutions: Prepare fresh working dilutions from your DMSO stock for each experiment.[4] Avoid storing diluted aqueous solutions for extended periods.

  • Vortexing: Ensure you vortex the stock solution before making dilutions and vortex the final working solution before adding it to your assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Powder: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10 mM).[11][12] Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[11]

Q2: How can I determine the solubility of this compound in different solvents?

A2: You can perform a simple solubility test. Start with a known mass of the compound and add small, precise volumes of the solvent, vortexing between additions until the compound fully dissolves. This will give you an approximate solubility limit.

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication in a water bath can be a useful technique to help dissolve the compound in the initial solvent, especially during the preparation of the stock solution.[13] However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Data & Protocols

Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data should be used as a guideline, and solubility should be confirmed in your specific experimental conditions.

SolventTemperatureMaximum Solubility (Approx.)
Water25°C< 0.1 µg/mL
PBS (pH 7.4)25°C< 1 µg/mL
Ethanol25°C~5 mg/mL
DMSO25°C> 50 mg/mL
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 450.5 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes[7]

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weigh out 4.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.[7]

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[7][10] Gentle warming (to 37°C) or brief sonication may be used if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Create an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This creates a 1000x dilution to a concentration of 100 µM. Vortex gently.

  • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This creates a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vortex the final working solution gently before adding it to your cell culture plates.

  • Important: Prepare a vehicle control using the same final concentration of DMSO (0.1%) in your medium to account for any solvent effects.[10]

Visual Guides

Troubleshooting Workflow for Precipitation Issues

G start Precipitation observed in final aqueous solution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso add_dropwise Are you adding the stock dropwise to vortexing media? check_dmso->add_dropwise Yes adjust_dmso Adjust dilution scheme to lower final DMSO % check_dmso->adjust_dmso No check_conc Is the final compound concentration too high? add_dropwise->check_conc Yes improve_mixing Improve mixing technique: Add stock slowly to vortexing media add_dropwise->improve_mixing No lower_conc Perform serial dilution to find max soluble concentration check_conc->lower_conc Yes success Solution is clear: Proceed with experiment check_conc->success No adjust_dmso->check_dmso improve_mixing->add_dropwise lower_conc->success

Caption: A decision flowchart for troubleshooting precipitation.

Experimental Workflow for Dosing Cells

G cluster_prep Preparation cluster_exp Experiment Day weigh 1. Weigh Compound Powder dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve aliquot 3. Aliquot Stock Solution dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw One Aliquot store->thaw dilute 6. Prepare Working Solution in Pre-warmed Media thaw->dilute dose 7. Add to Cell Culture dilute->dose incubate 8. Incubate & Analyze dose->incubate

Caption: Standard workflow from powder to cell-based assay.

Hypothetical Signaling Pathway Inhibition

G Lanosterol Lanosterol Enzyme1 Lanosterol 14-alpha-demethylase Lanosterol->Enzyme1 Ergosterol Ergosterol Fungal Cell\nMembrane Integrity This compound Ergosterol->Fungal Cell\nMembrane Integrity Enzyme1->Ergosterol Biosynthesis inhibitor inhibitor->Enzyme1 Inhibition This compound This compound This compound->inhibitor

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Technical Support Center: Optimizing "Antifungal Agent 18" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antifungal Agent 18 in in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in in vitro experiments.

Q1: How should I prepare the stock solution for this compound, and what if I observe precipitation?

A1: this compound is a solid.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[2][3] Due to the lack of specific solubility data, it is advisable to start by attempting to dissolve the compound at a concentration of 10 mg/mL in DMSO. If solubility is an issue, gentle warming and vortexing may aid dissolution.

Troubleshooting Precipitation:

  • Precipitation in Stock Solution: If precipitation occurs in the DMSO stock, especially after storage at low temperatures, gently warm the vial to 37°C and vortex until the precipitate dissolves. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Precipitation in Media: When diluting the DMSO stock into aqueous culture media, precipitation may occur if the final DMSO concentration is too low to maintain solubility or if the concentration of this compound exceeds its solubility limit in the media. To mitigate this, ensure the final DMSO concentration in your assay does not exceed 1% (v/v), as higher concentrations can exhibit inherent antifungal activity and affect results.[4][5] If precipitation persists, consider preparing a more dilute stock solution.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results between replicates. What could be the cause?

A2: Inconsistent MIC results can stem from several factors:

  • Incomplete Solubilization: Ensure that this compound is fully dissolved in the stock solution and properly dispersed in the assay medium. Any particulate matter can lead to uneven drug distribution.

  • Inoculum Variability: Inconsistent inoculum density across wells is a common source of variability. Ensure a homogenous fungal suspension is prepared and maintained during inoculation.

  • "Trailing" or "Paradoxical" Growth: Some antifungal agent-fungus combinations can exhibit "trailing," which is reduced but persistent growth at concentrations above the MIC, or a "paradoxical effect," where growth reappears at very high concentrations.[6] Careful adherence to standardized reading guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for consistent interpretation of endpoints.[7]

Q3: At what concentration should I start my experiments to determine the MIC of this compound?

A3: Based on available data, this compound has demonstrated activity against a range of fungal pathogens. A good starting point for a serial dilution would be a high concentration of 128 µg/mL, with two-fold dilutions down to 0.06 µg/mL.[8] This range should encompass the MIC for most susceptible organisms.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Studies have shown that this compound exhibits no significant cytotoxicity in HEK293T and HaCaT cells at concentrations up to 12.5 µM (approximately 5 µg/mL) after 24 hours of exposure.[8] However, it is always recommended to perform a cytotoxicity assay using your specific cell line and experimental conditions to determine the optimal non-toxic concentration range for your experiments.

Data Presentation

The following tables summarize the in vitro activity and cytotoxicity profile of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)
Cryptococcus neoformansH991
Candida albicansSC53142
Candida glabrataBG24
Aspergillus fumigatusaf2934

Data sourced from MedchemExpress.[8]

Table 2: Cytotoxicity Profile of this compound

Cell LineConcentrationExposure TimeObservation
HEK293T0.5 - 12.5 µM24 hoursNo significant cytotoxicity
HaCaT0.5 - 12.5 µM24 hoursNo significant cytotoxicity

Data sourced from MedchemExpress.[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at 1280 µg/mL in 100% DMSO.[2] b. Store the stock solution in light-protected, single-use aliquots at -20°C or below.

2. Preparation of Fungal Inoculum: a. For yeasts, subculture the isolate on an appropriate agar plate to obtain fresh colonies. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to the final inoculum density. b. For filamentous fungi, harvest conidia from a sporulating culture and suspend in sterile saline. Adjust the concentration to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Assay Procedure: a. In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in RPMI 1640 medium, starting from a concentration of 128 µg/mL down to 0.06 µg/mL. b. Add the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

4. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.[9] For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the lowest concentration showing no visible growth.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound on mammalian cell lines.

1. Cell Seeding: a. Seed mammalian cells in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Read the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. Plot a dose-response curve and determine the IC50 value (the concentration of the agent that causes a 50% reduction in cell viability).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_pathways This compound Mechanism of Action cluster_UPR Unfolded Protein Response (UPR) cluster_Calcineurin Calcineurin Pathway cluster_MAPK MAPK Pathway Antifungal_Agent_18 This compound ER_Stress ER Stress Antifungal_Agent_18->ER_Stress Crz1_Translocation Nuclear Translocation of Crz1 Antifungal_Agent_18->Crz1_Translocation Mpk1_Activation Mpk1 Activation Antifungal_Agent_18->Mpk1_Activation UPR_Activation UPR Activation (HXL1 activation) ER_Stress->UPR_Activation Cell_Wall_Integrity Compromised Fungal Cell Wall Integrity UPR_Activation->Cell_Wall_Integrity Calcineurin_Activation Calcineurin Pathway Activation Crz1_Translocation->Calcineurin_Activation Calcineurin_Activation->Cell_Wall_Integrity MAPK_Signaling MAPK Pathway Signaling Mpk1_Activation->MAPK_Signaling MAPK_Signaling->Cell_Wall_Integrity

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow: MIC & Cytotoxicity Start Start Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution_MIC Serial Dilution for MIC Assay Prepare_Stock->Serial_Dilution_MIC Serial_Dilution_Cyto Serial Dilution for Cytotoxicity Assay Prepare_Stock->Serial_Dilution_Cyto Inoculate_Fungi Inoculate Fungal Culture Serial_Dilution_MIC->Inoculate_Fungi Treat_Cells Treat Mammalian Cells Serial_Dilution_Cyto->Treat_Cells Incubate_MIC Incubate (24-72h) Inoculate_Fungi->Incubate_MIC Incubate_Cyto Incubate (24-72h) Treat_Cells->Incubate_Cyto Read_MIC Read MIC (Visual/Spectrophotometer) Incubate_MIC->Read_MIC MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Analyze_MIC Determine MIC Value Read_MIC->Analyze_MIC Analyze_Cyto Determine IC50 Value MTT_Assay->Analyze_Cyto End End Analyze_MIC->End Analyze_Cyto->End

Caption: Workflow for MIC and cytotoxicity testing.

References

"Antifungal agent 18" precipitation in media and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of Antifungal Agent 18 in experimental media. These resources are intended for researchers, scientists, and drug development professionals to ensure the successful application of this novel antifungal compound in their work.

Troubleshooting Guide: Precipitation of this compound

Precipitation of a compound in media can significantly impact experimental results by reducing the effective concentration and potentially introducing cytotoxic effects. The following guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound.

Question: I observed a precipitate in my culture medium after adding this compound. What should I do?

Answer:

The appearance of a precipitate indicates that this compound may be coming out of solution. This can be due to several factors related to its solubility, the media composition, and handling procedures. Follow these troubleshooting steps to identify and resolve the issue.

Step 1: Initial Assessment and Observation

  • Visual Inspection: Characterize the precipitate. Is it crystalline, amorphous, or flocculant? Does it appear immediately upon addition of the agent or over time?

  • Microscopic Examination: Observe the precipitate under a microscope. This can help distinguish between compound precipitation and other issues like bacterial or fungal contamination.[1]

  • Record Keeping: Note the concentration of this compound used, the type of medium, the solvent used to prepare the stock solution, and the storage conditions.

Step 2: Review Preparation of Stock and Working Solutions

The method of preparing and diluting this compound is a critical factor in maintaining its solubility.

    • Recommended Action: If you are unsure of the optimal solvent, consider performing a small-scale solubility test with common laboratory solvents (e.g., DMSO, ethanol).

  • Stock Solution Concentration: Creating a highly concentrated stock solution can sometimes lead to precipitation upon dilution into the aqueous culture medium.

    • Recommended Action: Try preparing a less concentrated stock solution.

  • Dilution into Media: Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to crash out of solution.

    • Recommended Action: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Pre-warming the medium to the experimental temperature (e.g., 37°C) can also help.

Step 3: Evaluate Media Composition and Conditions

The components and physical properties of the culture medium can influence the solubility of this compound.

  • pH of the Medium: The pH of the culture medium can affect the ionization state and solubility of a compound.[2]

    • Recommended Action: Measure the pH of your medium after the addition of all supplements. Ensure it is within the recommended range for your cell line and the compound.

  • Serum Concentration: Components in serum, such as proteins, can sometimes interact with compounds and either aid in their solubilization or contribute to precipitation.

    • Recommended Action: If using a serum-containing medium, consider if the serum batch has changed. If using a serum-free medium, the absence of proteins may reduce the solubility of some compounds.

  • Presence of Other Additives: Other supplements or drugs in the medium could interact with this compound.

    • Recommended Action: Prepare the medium with only this compound to see if the issue persists.

Step 4: Consider Experimental Conditions

  • Temperature: Temperature fluctuations can affect solubility.

    • Recommended Action: Ensure that the medium containing this compound is maintained at a stable temperature. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incubation Time: Precipitation may occur over time as the compound degrades or interacts with media components.

    • Recommended Action: If the precipitate forms after a prolonged incubation, consider refreshing the medium at intermediate time points.

Experimental Workflow for Troubleshooting Precipitation

G cluster_0 Start: Precipitation Observed cluster_1 Phase 1: Diagnosis cluster_2 Phase 2: Troubleshooting Actions cluster_3 Phase 3: Resolution start Precipitate Observed in Media observe Characterize Precipitate (Visual & Microscopic) start->observe review_prep Review Stock Solution Preparation observe->review_prep review_media Review Media Composition observe->review_media control_temp Control Temperature & Incubation observe->control_temp solubility_test Perform Solubility Test (Different Solvents) review_prep->solubility_test adjust_stock Adjust Stock Concentration & Dilution Method review_prep->adjust_stock modify_media Modify Media (pH, Serum, Additives) review_media->modify_media resolved Precipitation Resolved solubility_test->resolved not_resolved Issue Persists: Contact Technical Support solubility_test->not_resolved adjust_stock->resolved adjust_stock->not_resolved modify_media->resolved modify_media->not_resolved control_temp->resolved control_temp->not_resolved

Caption: A workflow diagram for troubleshooting the precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data for this compound is not publicly available, compounds with similar chemical structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to perform a small-scale solubility test to determine the most appropriate solvent for your specific application. Always use high-purity, anhydrous-grade solvents.

Q2: At what concentration should I prepare the stock solution of this compound?

A2: It is advisable to prepare a stock solution at a concentration that is significantly higher than the final working concentration to minimize the volume of solvent added to the culture medium (typically ≤0.5% v/v). However, avoid making the stock solution so concentrated that it is close to its saturation point in the solvent, as this can lead to precipitation upon storage or dilution. A 10 mM stock solution is often a good starting point.

Q3: Can I store the stock solution of this compound? If so, under what conditions?

A3: Stock solutions of most small molecules in DMSO or ethanol can be stored at -20°C for several months.[3] However, it is important to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, allow the aliquot to thaw completely and come to room temperature, and vortex gently to ensure it is fully redissolved.

Q4: Could the type of culture medium be causing the precipitation?

A4: Yes, the composition of the culture medium can influence the solubility of this compound. Complex media with high concentrations of salts, amino acids, and other supplements can sometimes reduce the solubility of a compound.[4] If you suspect the medium is the issue, you can try a simpler basal medium to see if the precipitation still occurs.

Q5: How does pH affect the solubility and potential precipitation of this compound?

A5: The pH of the medium can alter the charge of a molecule, which in turn affects its solubility.[2] For example, a weakly basic compound will be more soluble at a lower pH. While the pKa of this compound is not specified, a significant deviation from the physiological pH of most culture media (around 7.2-7.4) could potentially lead to precipitation.

Q6: Are there any additives that can help prevent the precipitation of this compound?

A6: For poorly water-soluble drugs, certain polymers can act as precipitation inhibitors.[5] For example, Pluronic F127 has been shown to inhibit the precipitation of some compounds in aqueous solutions.[6][7] However, the use of such additives should be carefully evaluated for their potential effects on your specific cell line and experimental outcomes.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the provided search results, the following table summarizes its known biological activity.

Organism MIC (μg/mL) Reference
C. neoformans (H99)1[8]
C. albicans (SC5314)2[8]
C. glabrata (BG2)4[8]
A. fumigatus (af293)4[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol is designed to help you determine a suitable solvent for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Selection of high-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetone)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a specific volume of a different solvent to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex each tube vigorously for 2-3 minutes.

  • Visually inspect each tube for undissolved powder.

  • If the powder has dissolved, the solvent is suitable at that concentration. If not, you can try gentle warming (if the compound's stability allows) or sonication.

  • For solvents that successfully dissolve the compound, you can perform serial dilutions to determine the approximate saturation point.

Protocol 2: Step-wise Dilution into Aqueous Media

This protocol describes a method for diluting a stock solution of this compound into your experimental medium to minimize the risk of precipitation.

Materials:

  • Stock solution of this compound in a suitable solvent

  • Pre-warmed experimental medium

  • Sterile tubes

  • Vortex mixer

Methodology:

  • Ensure your stock solution is fully dissolved. If it has been stored at a low temperature, allow it to warm to room temperature and vortex gently.

  • Pre-warm your experimental medium to the temperature of your experiment (e.g., 37°C).

  • While gently vortexing or swirling the medium, add the required volume of the stock solution drop by drop.

  • Continue to mix the medium for a few seconds after adding the stock solution to ensure it is evenly dispersed.

  • Visually inspect the medium for any signs of precipitation immediately after addition and before use in your experiment.

Signaling Pathway of this compound

This compound is known to compromise fungal cell wall integrity by targeting the Unfolded Protein Response (UPR), calcineurin, and MAPK pathways.[8]

G cluster_0 This compound Action cluster_1 Targeted Pathways cluster_2 Cellular Outcome agent This compound upr UPR Pathway agent->upr calcineurin Calcineurin Pathway agent->calcineurin mapk MAPK Pathway agent->mapk cell_wall Compromised Fungal Cell Wall Integrity upr->cell_wall calcineurin->cell_wall mapk->cell_wall

Caption: The mechanism of action of this compound targeting key cellular pathways.

References

Improving the reproducibility of "Antifungal agent 18" experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 18. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving this novel antifungal compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, presented in a question-and-answer format.

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?

A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. A concentration outside the recommended range can lead to elevated or decreased MIC values.[1][2] Ensure you are using a standardized inoculum preparation method, such as spectrophotometric or nephelometric standardization, to achieve the correct cell density.

  • Growth Phase of Fungi: The susceptibility of fungi to antifungal agents can vary with their growth phase. It is crucial to use cultures in the logarithmic growth phase for consistent results.

  • Incubation Time: While a 24-hour incubation is often a starting point, MIC readings can change with longer incubation times, such as 48 hours.[1] For this compound, which affects cell wall integrity, extended incubation might reveal trailing growth. It is important to be consistent with the incubation time across all experiments.

  • Media Composition: The composition of the culture medium can influence the activity of this compound. Ensure that the media used, such as RPMI-1640, is prepared consistently and the pH is buffered correctly with MOPS.[3]

Q2: I am seeing significant "trailing growth" or partial inhibition across a wide range of this compound concentrations. How should I interpret these results?

A2: Trailing growth, characterized by reduced but persistent fungal growth at concentrations above the MIC, can complicate the determination of the true MIC.

  • Reading Endpoint: For agents like azoles, the endpoint is often defined as the lowest concentration producing a prominent reduction in growth.[1] A similar approach may be necessary for this compound. Consider establishing a clear, quantitative threshold for inhibition (e.g., 50% or 90% reduction in turbidity compared to the growth control).

  • Mechanism of Action: this compound targets the fungal cell wall by impacting the UPR, calcineurin, and MAPK pathways.[4] This can lead to fungistatic rather than fungicidal effects at certain concentrations, resulting in trailing growth. Direct measurement of ergosterol synthesis or cell wall stress markers could provide a more definitive assessment of the agent's activity.[1]

Q3: My in vivo experiments with this compound are not correlating with my in vitro results. What could be the reason?

A3: Discrepancies between in vitro and in vivo data are common in drug development.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The in vivo efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion. Poor bioavailability or rapid clearance could lead to suboptimal therapeutic concentrations at the site of infection.

  • Host Factors: The immune status of the host animal can significantly impact the outcome of an antifungal treatment.

  • Drug Formulation: The formulation used for in vivo administration can affect the drug's solubility and stability. Ensure the formulation is appropriate for the route of administration and provides adequate drug exposure. This compound has shown efficacy in a topical application for a C. albicans infection model in mice.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound compromises fungal cell wall integrity by targeting three key signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

Q2: What is the spectrum of activity for this compound?

A2: this compound exhibits broad-spectrum antifungal activity against major human fungal pathogens, including invasive fungal pathogens and cutaneous dermatophytes.[4]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Based on available data, effective concentrations for in vitro studies range from 0 to 8 μg/mL.[4] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific fungal strain and assay.

Q4: How should I prepare this compound for my experiments?

A4: The solubility and stability of this compound in different solvents should be confirmed from the supplier's datasheet. For in vitro assays, it is common to prepare a stock solution in a solvent like DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration in your assay does not exceed a level that affects fungal growth.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Studies with this compound

Fungal PathogenRecommended Concentration Range (μg/mL)Incubation Time (hours)
Candida albicans0 - 824
Cryptococcus neoformans0 - 824
Trichophyton rubrum0.1% - 5% (w/w) for nail infection model24

Note: These are starting recommendations. Optimal concentrations may vary depending on the specific strain and experimental conditions.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1600 μg/mL.

  • Preparation of Fungal Inoculum:

    • Streak the fungal isolate on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Select a few colonies and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 16 μg/mL to 0.03 μg/mL.

    • Add 100 μL of the diluted fungal inoculum to each well.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

Mandatory Visualizations

Antifungal_Agent_18_Mechanism cluster_agent This compound cluster_fungal_cell Fungal Cell Agent 18 Agent 18 UPR Unfolded Protein Response (UPR) Agent 18->UPR Calcineurin Calcineurin Pathway Agent 18->Calcineurin MAPK MAPK Pathway Agent 18->MAPK CellWall Cell Wall Integrity UPR->CellWall Calcineurin->CellWall MAPK->CellWall Compromised Cell Wall Compromised Cell Wall CellWall->Compromised Cell Wall

Caption: Mechanism of action of this compound targeting key fungal cell pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Agent 18 Stock D Serial Dilution of Agent 18 in Plate A->D B Prepare Fungal Inoculum (0.5 McFarland) C Dilute Inoculum in RPMI-1640 B->C E Inoculate Plate C->E F Incubate at 35°C (24-48h) E->F G Read MIC F->G

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Troubleshooting_Logic Start Inconsistent MIC Results Q1 Is Inoculum Standardized? Start->Q1 Fix1 Standardize Inoculum (0.5 McFarland) Q1->Fix1 No Q2 Is Incubation Time Consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Use Consistent Incubation Time Q2->Fix2 No Q3 Is Media Prep Consistent? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Ensure Consistent Media Preparation Q3->Fix3 No End Consistent Results Q3->End Yes A3_Yes Yes A3_No No Fix3->Q3

Caption: Troubleshooting logic for inconsistent MIC results.

References

"Antifungal agent 18" assay variability and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 18. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic molecule designed to inhibit the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent, it is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is light-sensitive, so it should be protected from direct light exposure.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mg/mL. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO in the experimental medium does not exceed a level that could affect fungal growth or cell viability (typically ≤1%).

Assay Variability and Troubleshooting

High variability in antifungal susceptibility testing is a common challenge that can arise from multiple factors.[1][2][3] This section provides guidance on identifying and resolving common issues to ensure reliable and reproducible data.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for this compound. What are the potential causes and how can we troubleshoot this?

Answer: Variability in MIC assays can stem from several factors related to the inoculum, compound handling, and assay conditions.[1][4] The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Inoculum Preparation Ensure the fungal inoculum is prepared from a fresh culture (e.g., 24-48 hours old) and standardized to the correct cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size is a major source of variability.[1][4]
Compound Precipitation Visually inspect the wells of your microtiter plate for any signs of compound precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or exploring alternative solvents or solubilizing agents.
Incomplete Solubilization Ensure this compound is fully dissolved in the stock solvent before further dilution. Vortex the stock solution thoroughly and allow it to reach room temperature before use.
"Trailing" Growth Some antifungal agents can exhibit a "trailing" effect, where a small amount of residual growth is observed over a wide range of concentrations.[1][2] This can make visual MIC determination subjective. Consider using a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50%) compared to the drug-free control.[1]
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the compound and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.
Incubation Conditions Maintain consistent incubation temperature and time as specified in the protocol.[5] Variations in these parameters can significantly impact fungal growth rates and MIC values.

Below is a workflow diagram to guide you through troubleshooting MIC variability.

MIC_Troubleshooting_Workflow start High MIC Variability Observed check_inoculum Verify Inoculum Standardization start->check_inoculum check_compound Inspect for Compound Precipitation check_inoculum->check_compound Inoculum OK check_solubilization Confirm Complete Solubilization check_compound->check_solubilization No Precipitation evaluate_trailing Assess for 'Trailing' Growth check_solubilization->evaluate_trailing Fully Solubilized check_plate_setup Review Plate Setup for Edge Effects evaluate_trailing->check_plate_setup No Trailing check_incubation Validate Incubation Conditions check_plate_setup->check_incubation Setup OK resolve_issue Issue Resolved check_incubation->resolve_issue Conditions Consistent

Workflow for troubleshooting high MIC variability.

Issue 2: Inconsistent or No Antifungal Activity

Question: We are not observing the expected antifungal activity with this compound, or the results are inconsistent. What should we check?

Answer: A lack of or inconsistent activity can be due to issues with the compound, the assay itself, or the fungal strain being tested.

Potential Cause Recommended Solution
Compound Degradation Ensure that this compound has been stored correctly and has not expired. If in doubt, use a fresh vial of the compound. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration Double-check all calculations for serial dilutions. An error in preparing the working solutions can lead to lower-than-expected concentrations in the assay.
Resistant Fungal Strain The fungal strain you are using may have intrinsic or acquired resistance to this class of antifungal agent.[6][7] Include a known susceptible control strain in your experiments to validate the assay.
Assay Window Issues A small or non-existent assay window can make it difficult to detect compound activity.[8] Ensure that the difference in signal between your positive (no drug) and negative (no fungus or high concentration of a control antifungal) controls is sufficient.
Reagent or Media Problems The quality of the culture medium and other reagents can impact the assay.[1] Prepare fresh media and solutions to rule out contamination or degradation.

Here is a decision tree to help diagnose the cause of inconsistent or no activity.

Activity_Troubleshooting_Decision_Tree start Inconsistent/No Antifungal Activity check_compound_integrity Is the compound stored correctly and within its expiry date? start->check_compound_integrity check_calculations Are the dilution calculations correct? check_compound_integrity->check_calculations Yes use_new_compound Use a fresh vial of the compound. check_compound_integrity->use_new_compound No check_control_strain Does a known susceptible control strain show inhibition? check_calculations->check_control_strain Yes correct_calculations Recalculate and repeat the dilutions. check_calculations->correct_calculations No check_assay_window Is there a sufficient assay window between positive and negative controls? check_control_strain->check_assay_window Yes investigate_strain Investigate potential resistance in your test strain. check_control_strain->investigate_strain No investigate_reagents Check media and reagent quality. check_assay_window->investigate_reagents No issue_likely_compound_related The issue is likely related to the compound's intrinsic activity against the test strain. check_assay_window->issue_likely_compound_related Yes

Decision tree for troubleshooting inconsistent or no antifungal activity.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5]

  • Preparation of this compound:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired final concentration range.[5]

  • Inoculum Preparation:

    • From a fresh culture, suspend fungal colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[4]

  • Assay Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control.[1] This can be determined visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[5]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is to assess the potential toxicity of this compound to mammalian cells.

  • Cell Culture:

    • Seed a 96-well plate with a mammalian cell line (e.g., HeLa or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

    • Incubate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of ergosterol biosynthesis. The diagram below illustrates this pathway and the point of inhibition.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase inhibitor This compound inhibitor->lanosterol

Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

References

Technical Support Center: Optimizing Inc-Time for "Antifungal Agent 18" MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Minimum Inhibitory Concentration (MIC) assays of "Antifungal Agent 18".

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for an MIC assay with "this compound"?

A1: For a novel compound like "this compound," it is best to start with the standard incubation times recommended by established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For Candida species, a preliminary incubation of 24 hours is a common starting point.[1] For slower-growing yeasts like Cryptococcus species, a longer incubation of up to 72 hours may be necessary.[1][2] For molds, incubation times can range from 24 to 96 hours depending on the species.[1]

Q2: How does incubation time affect the MIC values of "this compound"?

A2: Incubation time is a critical variable that can significantly impact MIC results. Insufficient incubation may not allow for adequate fungal growth, leading to falsely low MICs. Conversely, excessively long incubation can lead to drug degradation or the development of trailing growth, which can result in falsely elevated MICs, particularly for fungistatic agents like azoles.[3][4] It is crucial to standardize the incubation time to ensure reproducibility.[5]

Q3: What is "trailing" and how can it be managed when testing "this compound"?

A3: Trailing refers to the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC.[6] This can make endpoint determination difficult and is more common with fungistatic drugs. If you observe trailing with "this compound," consider reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida species).[3][4] Additionally, using a spectrophotometer to read the endpoint at a 50% growth inhibition threshold compared to the growth control can provide a more objective measure.[5]

Q4: Should I read the MIC endpoints for "this compound" visually or with a spectrophotometer?

A4: Both methods are used, but spectrophotometric reading is generally more objective and reproducible.[5] For fungistatic compounds where a "prominent decrease in turbidity" (≥50% inhibition) is the endpoint, a spectrophotometer can provide a more precise measurement.[2][5] If reading visually, it's important to have consistent lighting and to use a reading mirror to aid in interpretation.

Q5: Can the incubation temperature affect the optimal incubation time for "this compound"?

A5: Yes, incubation temperature is another critical parameter. The standard temperature for antifungal susceptibility testing is 35°C.[2][5] Deviations from this temperature can alter the growth rate of the fungus, which in turn will affect the optimal incubation time required to achieve sufficient growth for an accurate MIC determination.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No fungal growth in control wells Inoculum viability issueEnsure a fresh, pure culture is used to prepare the inoculum.[2]
Incorrect inoculum densityStandardize the inoculum to a 0.5 McFarland standard.[2]
Incubation temperature too low/highVerify the incubator is calibrated to 35°C.
MIC values are consistently higher than expected Incubation time is too long, leading to trailingRead the plates at an earlier time point (e.g., 24 hours for Candida).[3][4]
Inoculum is too densePrepare the inoculum according to standardized protocols.[3]
Contamination with a resistant organismCheck the purity of the initial culture.
MIC values are consistently lower than expected Incubation time is too shortEnsure sufficient growth in the control wells before reading the MIC.[3]
Inoculum is too lightPrepare the inoculum according to standardized protocols.
High variability in MIC results between experiments Inconsistent incubation timesStrictly adhere to a standardized incubation time for all assays.
Subjective endpoint readingUse a spectrophotometer for a more objective endpoint determination.[5]
Variations in media or reagentsUse the same lot of media and reagents for comparative experiments.

Experimental Protocols

Broth Microdilution MIC Assay for "this compound"

This protocol is based on the CLSI M27 methodology for yeasts.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure a pure culture.[2]

    • Select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[5]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted "this compound".

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Seal the plate and incubate at 35°C.

  • Endpoint Determination and Incubation Time Optimization:

    • For initial optimization, read the plates at multiple time points (e.g., 24, 48, and for some species, 72 hours).[1][2][7]

    • Visual Reading: Use a reading mirror to observe the growth in each well. The MIC is the lowest concentration showing a prominent decrease in turbidity (for fungistatic agents) or complete inhibition of growth (for fungicidal agents) compared to the growth control.[2]

    • Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that shows a ≥50% reduction in OD compared to the growth control.

    • The optimal incubation time is the earliest time point at which the growth control shows sufficient turbidity for a clear and reproducible reading of the MIC endpoint. For many Candida species, this is typically 24 hours.[1]

Visualizations

MIC_Workflow Experimental Workflow for MIC Assay Optimization cluster_prep Preparation cluster_assay Assay cluster_read Reading & Analysis cluster_decision Decision prep_agent Prepare 'this compound' Dilutions inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_24h Read MIC at 24h incubate->read_24h read_48h Read MIC at 48h read_24h->read_48h analyze Analyze and Compare MICs read_24h->analyze read_72h Read MIC at 72h (if needed) read_48h->read_72h read_48h->analyze read_72h->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Workflow for optimizing incubation time in an MIC assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results cluster_checks Initial Checks cluster_issues Potential Issues cluster_solutions Solutions start Inconsistent MIC Results check_incubation Verify Incubation Time & Temperature start->check_incubation check_inoculum Check Inoculum Preparation start->check_inoculum check_reading Review Endpoint Reading Method start->check_reading trailing Trailing Growth Observed? check_incubation->trailing growth_issue Poor/No Growth in Control? check_inoculum->growth_issue check_reading->trailing read_earlier Read at Earlier Time Point trailing->read_earlier Yes use_spectro Use Spectrophotometer trailing->use_spectro Yes recheck_inoculum Re-standardize Inoculum growth_issue->recheck_inoculum Yes check_culture Check Culture Purity & Viability growth_issue->check_culture Yes end_node Consistent MICs read_earlier->end_node use_spectro->end_node recheck_inoculum->end_node check_culture->end_node

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

"Antifungal agent 18" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 18 (AA-18). This resource provides troubleshooting guidance and frequently asked questions regarding the off-target effects of AA-18 in cell culture experiments. The information provided is based on known effects of various classes of antifungal agents and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AA-18)?

A1: this compound (AA-18) primarily targets ergosterol biosynthesis in fungal cells.[1][2] By inhibiting key enzymes in this pathway, AA-18 disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] Specifically, it can inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for converting lanosterol to ergosterol.[1][2] This disruption leads to the accumulation of toxic sterol intermediates within the fungal cell membrane.[3]

Q2: What are the known off-target effects of AA-18 in mammalian cell cultures?

A2: While designed to be selective for fungal cells, AA-18 can exhibit off-target effects in mammalian cells, primarily due to the conservation of some cellular components and pathways. The most common off-target effect is cytotoxicity, which can manifest as reduced cell viability and proliferation.[4][5] This is often due to interactions with mammalian cell membranes or interference with essential cellular processes.[4] Some studies have also indicated that antifungal agents can interact with mammalian cytochrome P450 enzymes.[6][7]

Q3: Can AA-18 induce specific signaling pathway alterations in mammalian cells?

A3: Yes, antifungal agents have been shown to modulate signaling pathways in mammalian cells. One of the key pathways affected is the Protein Kinase C (PKC) cell wall integrity pathway, which can be inadvertently activated.[3][8] Additionally, pathways related to cellular stress and apoptosis may be induced upon treatment with AA-18 at higher concentrations.

Q4: Is there evidence of AA-18 causing cytotoxicity in specific mammalian cell lines?

A4: Yes, cytotoxicity has been observed in various mammalian cell lines upon exposure to antifungal agents. For instance, studies have shown that high concentrations of certain antifungals can be lethal to osteoblasts and fibroblasts.[4] The half-maximal inhibitory concentration (IC50) values can vary significantly depending on the cell line and the specific compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High levels of cytotoxicity observed in mammalian control cell lines.

  • Possible Cause 1: Concentration of AA-18 is too high.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of AA-18 that is effective against the target fungi while minimizing toxicity to mammalian cells. Start with a broad range of concentrations and narrow down to the therapeutic window.

  • Possible Cause 2: The specific cell line is highly sensitive to AA-18.

    • Solution: If possible, test the cytotoxicity of AA-18 on a panel of different mammalian cell lines to identify a more resistant line for your control experiments.

  • Possible Cause 3: Contamination of the cell culture.

    • Solution: Ensure aseptic techniques are strictly followed. Regularly test your cell cultures for mycoplasma and other contaminants.

Issue 2: Inconsistent antifungal activity of AA-18 between experiments.

  • Possible Cause 1: Degradation of AA-18.

    • Solution: Aliquot and store AA-18 at the recommended temperature and protect it from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Variation in fungal cell density or growth phase.

    • Solution: Standardize the initial inoculum of fungal cells and ensure they are in the logarithmic growth phase at the start of the experiment.

  • Possible Cause 3: Presence of resistant fungal strains.

    • Solution: The emergence of resistant fungal strains can be a problem with prolonged use of antifungal drugs.[9] If resistance is suspected, perform susceptibility testing to confirm.

Issue 3: Unexpected morphological changes in mammalian cells treated with AA-18.

  • Possible Cause 1: Induction of cellular stress or apoptosis.

    • Solution: Use lower, non-cytotoxic concentrations of AA-18. Analyze cells for markers of apoptosis (e.g., caspase activation, DNA fragmentation) or cellular stress (e.g., heat shock protein expression) to confirm the underlying cause.

  • Possible Cause 2: Disruption of the cytoskeleton.

    • Solution: Some compounds can interfere with cytoskeletal dynamics. Stain cells with fluorescently labeled phalloidin (for actin) or tubulin antibodies to visualize any changes in the cytoskeleton.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of representative antifungal agents on various mammalian cell lines. This data can serve as a reference for designing experiments with AA-18.

Table 1: Cytotoxicity of Various Antifungal Agents in Mammalian Cell Lines

Antifungal AgentCell LineIC50 (µg/mL)Reference
Amphotericin BOsteoblasts> 5 (sublethal)[4]
Amphotericin BFibroblasts> 5 (sublethal)[4]
Peptide MK58911MRC5 (lung fibroblasts)> 500[10]
Peptide MK58911U87 (glioblastoma)> 500[10]
Azasordarin GW 479821Various23[5]
Azasordarin GW 515716Various> 23[5]
Azasordarin GW 587270Various> 23[5]
Azasordarin GW 570009Various> 23[5]
Azasordarin GW 471552Various> 100[5]
Azasordarin GW 471558Various> 100[5]
XanthoquinodinsA431 (squamous cancer)0.03 - 3.11 µM[11]
XanthoquinodinsMCF-7 (breast cancer)0.03 - 3.11 µM[11]

Experimental Protocols

Protocol 1: Mammalian Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the AA-18 dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value.

Signaling Pathways and Workflows

Diagram 1: Simplified Ergosterol Biosynthesis Pathway and the Target of AA-18

Ergosterol_Biosynthesis Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol->Enzyme Ergosterol Ergosterol AA18 This compound AA18->Enzyme Inhibition Enzyme->Ergosterol

Caption: AA-18 inhibits lanosterol 14-alpha-demethylase, blocking ergosterol synthesis.

Diagram 2: Experimental Workflow for Assessing Off-Target Cytotoxicity

Cytotoxicity_Workflow Start Start: Hypothesis of Off-Target Effects Cell_Culture Culture Mammalian Cell Line Start->Cell_Culture Treatment Treat with Serial Dilutions of this compound Cell_Culture->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Assay Data_Analysis Analyze Data and Calculate IC50 Assay->Data_Analysis Conclusion Conclusion: Determine Cytotoxic Potential Data_Analysis->Conclusion

Caption: Workflow for determining the IC50 of this compound in mammalian cells.

Diagram 3: Potential Off-Target Effect on the PKC/Cell Wall Integrity Pathway

PKC_Pathway AA18 This compound (High Concentration) Membrane_Stress Cell Membrane Stress AA18->Membrane_Stress Induces PKC Protein Kinase C (PKC) Membrane_Stress->PKC Activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Activates Stress_Response Cellular Stress Response Genes MAPK_Cascade->Stress_Response Activates Transcription of

Caption: High concentrations of AA-18 may induce the PKC signaling pathway.

References

Technical Support Center: Overcoming Poor In Vivo Bioavailability of Antifungal Agent 18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges associated with its poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high intestinal permeability but suffers from poor aqueous solubility.[1][2] The low solubility limits its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation.[1] Consequently, a significant portion of the administered dose passes through the gastrointestinal tract without being absorbed, leading to low and variable bioavailability.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These primarily focus on increasing the drug's dissolution rate and/or presenting it to the gastrointestinal membrane in a solubilized form. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate.[3][4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution.[1][6]

  • Lipid-Based Formulations: Incorporating the lipophilic this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gut.[1][7][8]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[1][4]

  • Nanotechnology-Based Approaches: Formulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its dissolution and absorption characteristics.[9][10][11][12]

Q3: How do I select the most appropriate formulation strategy for my study?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended therapeutic application. A systematic approach is recommended, starting with pre-formulation studies to characterize the drug's properties. The following diagram outlines a general decision-making workflow.

G cluster_0 Formulation Strategy Selection Workflow Start Start: Characterize Physicochemical Properties of this compound Solubility Assess Solubility in Aqueous & Organic Solvents Start->Solubility BCS Determine BCS Classification (Likely Class II) Solubility->BCS ParticleSize Particle Size Reduction? (Micronization/Nanonization) BCS->ParticleSize LipidBased Good Lipid Solubility? BCS->LipidBased ParticleSize->LipidBased No Nano Explore Nanotechnology (e.g., Nanoparticles, SLNs) ParticleSize->Nano Yes ASD Consider Amorphous Solid Dispersions (ASDs) LipidBased->ASD No SEDDS Develop Lipid-Based Formulation (e.g., SEDDS) LipidBased->SEDDS Yes Cyclodextrin Evaluate Cyclodextrin Complexation ASD->Cyclodextrin Evaluate In Vitro Dissolution & In Vivo Pharmacokinetic Studies SEDDS->Evaluate Nano->Evaluate Cyclodextrin->Evaluate

Caption: Decision workflow for selecting a suitable formulation strategy.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo bioavailability studies.

Possible Cause: High variability in drug dissolution and absorption due to the poor solubility of the unprocessed this compound. This is a common issue with BCS Class II compounds.[5]

Troubleshooting Steps:

  • Particle Size Analysis: Ensure consistent particle size distribution of the drug substance across different batches.

  • Formulation Approach: Implement one of the bioavailability enhancement strategies mentioned in the FAQs.

  • In Vitro Dissolution Testing: Conduct dissolution studies under various pH conditions (e.g., simulating gastric and intestinal fluids) to assess the performance of your formulation before proceeding to animal studies.

  • Animal Model Considerations: Standardize animal fasting times and diet, as the presence of food (especially high-fat meals) can significantly impact the absorption of poorly soluble drugs.[13]

Issue 2: The chosen formulation shows good in vitro dissolution but poor in vivo correlation.

Possible Cause: The drug may be precipitating in the gastrointestinal tract after release from the formulation. This can occur with supersaturating systems like amorphous solid dispersions or some lipid-based formulations.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in your formulation to maintain a supersaturated state of the drug in the gut, preventing precipitation.

  • Optimize Lipid-Based Formulations: For SEDDS, ensure the formation of stable and fine emulsions upon contact with aqueous media. The composition of oils, surfactants, and co-solvents is critical.[8]

  • Simulated GI Fluid Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fasted and fed states of the intestinal fluid to better predict in vivo performance.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data from preclinical studies in rats, comparing different formulation approaches for this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50150 ± 354.0980 ± 210100
Micronized Suspension 50320 ± 602.52150 ± 450219
Amorphous Solid Dispersion 50850 ± 1501.55800 ± 980592
SEDDS Formulation 501100 ± 2201.07500 ± 1300765
Nanoparticle Formulation 50980 ± 1801.56900 ± 1150704

Data are presented as mean ± standard deviation and are illustrative.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and PVP K30 (in a 1:3 drug-to-polymer ratio) in a sufficient volume of methanol to obtain a clear solution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be milled and sieved to obtain a powder for further characterization and formulation.

G cluster_0 ASD Preparation Workflow A Dissolve this compound & PVP K30 in Methanol B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying (40°C for 24h) B->C D Milling & Sieving C->D E ASD Powder for Characterization D->E

Caption: Workflow for the preparation of an amorphous solid dispersion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different formulations of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing but have free access to water.

  • Dosing: Animals are divided into groups (n=5 per group) and administered the respective formulations (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

G cluster_1 In Vivo PK Study Workflow Fasting Overnight Fasting of Rats Dosing Oral Administration of Formulation (50 mg/kg) Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Analysis LC-MS/MS Bioanalysis Plasma->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Relevant Signaling Pathways

While this compound's primary challenge is its formulation-dependent absorption, understanding its interaction with intestinal transporters and metabolic enzymes can be crucial for advanced development. For many xenobiotics, efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes like Cytochrome P450 3A4 (CYP3A4) in the enterocytes can limit oral bioavailability.

G cluster_2 Intestinal Absorption & Metabolism Pathway cluster_3 Potential Barriers Lumen GI Lumen: This compound (Solubilized) Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Absorption Pgp P-gp Efflux Enterocyte->Pgp Efflux CYP3A4 CYP3A4 Metabolism Enterocyte->CYP3A4 Metabolism Pgp->Lumen

Caption: Potential intestinal barriers to oral drug absorption.

References

"Antifungal agent 18" degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Antifungal Agent 18 and strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CAS No. 2572713-30-3), also identified as compound 22h in relevant literature, is a novel experimental antifungal agent. It exhibits broad-spectrum activity against a range of fungal pathogens. Its mechanism of action involves the disruption of fungal cell wall integrity by targeting the Unfolded Protein Response (UPR), calcineurin, and MAPK signaling pathways.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on its chemical structure, which includes a phenoxy ether linkage, an amide bond, and a triazole ring, this compound is susceptible to degradation under the following conditions:

  • pH Extremes: Both strong acidic and alkaline conditions can catalyze the hydrolysis of the ether and amide bonds.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolytic and oxidative degradation.

  • Light Exposure: The aromatic rings in the structure suggest potential photosensitivity, leading to photodegradation upon exposure to UV or broad-spectrum light.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the chemical modification and degradation of the molecule.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored under the following conditions:

  • Powder: Store at -20°C in a tightly sealed container, protected from light and moisture.[1]

  • In Solution (e.g., in DMSO): For short-term storage (up to 2 weeks), solutions can be kept at 4°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Yes, this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guides

Issue 1: Loss of Antifungal Activity in Experimental Assays

Symptoms:

  • Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Inconsistent results between experimental replicates.

  • Reduced efficacy in time-kill assays compared to historical data.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions from powder. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage.
pH Instability in Media - Verify the pH of your experimental media. - If the media is strongly acidic or basic, consider using a buffered solution to maintain a pH closer to neutral.
Photodegradation during Experiment - Protect experimental setups from direct light by using amber-colored plates or covering them with aluminum foil. - Minimize the exposure of stock solutions and working solutions to light.
Incompatibility with Media Components - Review the composition of your culture media for any strong oxidizing or reducing agents. - If possible, test the stability of this compound in the media over the time course of the experiment.
Issue 2: Precipitate Formation in Solution

Symptoms:

  • Visible particulate matter in the stock solution or working solutions.

  • Cloudiness of the solution upon preparation or after storage.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Solubility - Ensure the appropriate solvent is used. DMSO is a common choice. - Gentle warming (to no more than 37°C) and vortexing can aid in initial dissolution. - Do not exceed the recommended concentration for stock solutions.
Degradation Product Precipitation - If precipitation occurs after storage, it may be due to the formation of less soluble degradation products. - Prepare fresh solutions and adhere strictly to recommended storage conditions.
Freeze-Thaw Cycles - Aliquoting stock solutions is critical to prevent precipitation caused by repeated freezing and thawing.

Experimental Protocols

Protocol 1: Assessment of pH Stability of this compound

Objective: To determine the degradation rate of this compound at different pH values.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of buffers at pH 3, 5, 7.4 (PBS), and 9.

  • Dilute the stock solution to a final concentration of 100 µM in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the percentage of the agent remaining at each time point relative to the 0-hour time point.

Illustrative Data:

pH% Remaining after 8 hours at 37°C% Remaining after 24 hours at 37°C
3.075%55%
5.090%80%
7.498%95%
9.080%60%
Protocol 2: Evaluation of Photostability of this compound

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare a 100 µM solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Divide the solution into two sets of transparent and amber vials.

  • Expose one set of vials (transparent) to a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source).

  • Keep the second set of vials (amber) wrapped in aluminum foil as a dark control.

  • Incubate both sets at a constant temperature.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), analyze the concentration of this compound in both sets of vials by HPLC.

  • Compare the degradation in the light-exposed samples to the dark controls.

Illustrative Data:

Time (hours)% Remaining (Light-Exposed)% Remaining (Dark Control)
0100%100%
285%99%
470%98%
850%97%

Visualizations

Signaling Pathways Targeted by this compound

G Simplified Signaling Pathways Targeted by this compound cluster_agent This compound cluster_pathways Fungal Cell Stress Response cluster_outcome Cellular Outcome agent This compound UPR Unfolded Protein Response (UPR) agent->UPR targets Calcineurin Calcineurin Pathway agent->Calcineurin targets MAPK MAPK Pathway agent->MAPK targets outcome Compromised Cell Wall Integrity & Fungal Cell Death UPR->outcome Calcineurin->outcome MAPK->outcome

Caption: this compound targets key stress response pathways in fungi.

Potential Degradation Workflow of this compound

G Logical Workflow for Investigating Degradation start This compound (Active Compound) stressor Stress Conditions (pH, Temp, Light, Oxidants) start->stressor degradation Degradation Occurs stressor->degradation Yes no_degradation Compound is Stable stressor->no_degradation No analysis Analytical Assessment (e.g., HPLC, LC-MS) degradation->analysis products Identification of Degradation Products analysis->products end Loss of Activity products->end

Caption: A logical workflow for identifying and analyzing the degradation of this compound.

Postulated Hydrolytic Degradation Pathwaysdot

G cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) parent This compound ether_cleavage Ether Bond Cleavage parent->ether_cleavage Pathway 1 amide_hydrolysis Amide Bond Hydrolysis parent->amide_hydrolysis Pathway 2 product1 4-Chlorophenol Derivative ether_cleavage->product1 product2 N-(2,4-dichlorophenyl)-N-methyl-amine Derivative amide_hydrolysis->product2 product3 Corresponding Carboxylic Acid amide_hydrolysis->product3

References

"Antifungal agent 18" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Antifungal agent 18 in various experimental assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential interference of this compound with their assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 22h, is a broad-spectrum antifungal agent. It compromises the integrity of the fungal cell wall by targeting three key signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This multi-targeted approach leads to distorted cellular morphology and cytoplasmic detachment, ultimately resulting in fungicidal activity against a range of human fungal pathogens.[1]

Q2: Are there any known direct interactions of this compound with common assay reagents?

Currently, there is no specific data documenting direct interactions between this compound and common assay reagents such as luciferase, fluorescent dyes, or tetrazolium salts. However, like many small molecules, it has the potential to interfere with various assay formats. This guide provides strategies to identify and troubleshoot such potential interferences.

Q3: Can this compound's effect on cell wall integrity interfere with my assay?

Yes, this is a possibility. Assays that rely on cell lysis to measure an intracellular component (e.g., ATP-based viability assays, adenylate kinase release assays) may be affected.[2] this compound's mechanism of compromising cell wall integrity could lead to premature or altered cell lysis, potentially causing either an overestimation or underestimation of the intended signal.[1]

Q4: My results show unexpected fluorescence when using this compound. What could be the cause?

Unexpected fluorescence could be due to the intrinsic autofluorescence of this compound. Many organic small molecules possess fluorescent properties that can interfere with fluorescence-based assays.[3] It is crucial to perform a control experiment to measure the fluorescence of this compound alone in the assay buffer at the relevant concentrations and excitation/emission wavelengths.

Q5: I am observing inconsistent results in my colorimetric viability assay (e.g., MTT, XTT) in the presence of this compound. What should I do?

Inconsistent results in colorimetric assays can arise from several factors. This compound could directly react with the tetrazolium salt or the formazan product, leading to a false signal.[4][5] It is also possible that the compound affects cellular metabolic activity in a way that is independent of cell viability, thereby skewing the assay readout. Running a cell-free control with the compound and the assay reagent is recommended to test for direct chemical interference.[4]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing this compound, even in the absence of cells.

  • Non-linear or unexpected dose-response curves.

Troubleshooting Workflow:

Start Start: Suspected Autofluorescence ControlExp Run Control Experiment: Measure fluorescence of This compound alone in assay buffer at various concentrations. Start->ControlExp IsFluorescent Is the compound autofluorescent at assay wavelengths? ControlExp->IsFluorescent SubtractBG Subtract background fluorescence from experimental values. IsFluorescent->SubtractBG Yes End End: Issue Resolved IsFluorescent->End No ChangeWavelength If possible, shift to excitation/emission wavelengths where compound fluorescence is minimal. SubtractBG->ChangeWavelength OrthogonalAssay Use an orthogonal assay with a non-fluorescent readout (e.g., luminescence or colorimetric). ChangeWavelength->OrthogonalAssay OrthogonalAssay->End

Caption: Troubleshooting workflow for suspected autofluorescence.

Experimental Protocol: Assessing Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Dispense the dilutions into the wells of a microplate, including a buffer-only blank.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your main experiment.

  • Analyze the data: If the fluorescence intensity increases with the concentration of this compound, the compound is autofluorescent.

  • Mitigation: If autofluorescence is confirmed, subtract the background fluorescence of the compound at each concentration from your experimental data. If the signal-to-noise ratio is too low, consider using alternative fluorophores with different spectral properties or switch to a non-fluorescence-based assay.

Issue 2: Potential Interference with Luciferase-Based Assays

Symptoms:

  • Unexpectedly high or low luminescence signals.

  • Discrepancies between viability data from luciferase assays and other methods (e.g., microscopy).

Troubleshooting Workflow:

Start Start: Suspected Luciferase Assay Interference CellFreeAssay Perform a cell-free luciferase assay with This compound and purified luciferase. Start->CellFreeAssay InhibitionOrEnhancement Does the compound inhibit or enhance luciferase activity? CellFreeAssay->InhibitionOrEnhancement OrthogonalAssay Use an orthogonal viability assay (e.g., colorimetric or fluorescence-based). InhibitionOrEnhancement->OrthogonalAssay Yes End End: Issue Resolved InhibitionOrEnhancement->End No CounterScreen If using a reporter assay, use a counter-screen with a different promoter driving luciferase expression. OrthogonalAssay->CounterScreen CounterScreen->End

Caption: Troubleshooting workflow for luciferase assay interference.

Experimental Protocol: Cell-Free Luciferase Inhibition/Enhancement Assay

  • Prepare a reaction mixture containing the appropriate luciferase substrate (e.g., luciferin) and ATP in assay buffer.

  • Add purified luciferase enzyme to the mixture.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to the luciferase reaction mixture.

  • Measure luminescence immediately using a luminometer.

  • Analyze the data: A decrease in luminescence in the presence of this compound suggests inhibition, while an increase suggests enhancement.

  • Mitigation: If interference is detected, consider using an alternative luciferase (e.g., from a different species) that may be less sensitive to the compound, or use a non-luminescent orthogonal assay to confirm your findings.[6][7]

Issue 3: Inconsistent Results in Colorimetric Viability Assays (MTT, XTT)

Symptoms:

  • Color change in the assay medium in the absence of viable cells.

  • High variability between replicate wells.

  • Discrepancy with other viability assessment methods.

Troubleshooting Workflow:

Start Start: Inconsistent Colorimetric Assay Results CellFreeControl Run a cell-free control: Incubate this compound with the assay reagent (e.g., MTT, XTT) in media. Start->CellFreeControl DirectReaction Is there a color change indicating a direct reaction? CellFreeControl->DirectReaction OrthogonalAssay Use a non-colorimetric orthogonal assay (e.g., luminescence, fluorescence, or direct cell counting). DirectReaction->OrthogonalAssay Yes End End: Issue Resolved DirectReaction->End No Microscopy Visually inspect cells via microscopy to confirm viability. OrthogonalAssay->Microscopy Microscopy->End

Caption: Troubleshooting workflow for colorimetric assay interference.

Experimental Protocol: Assessing Direct Reactivity with Tetrazolium Salts

  • Prepare a serial dilution of this compound in the cell culture medium used for your assay.

  • Dispense the dilutions into a microplate.

  • Add the tetrazolium salt reagent (e.g., MTT, XTT) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cellular assay.

  • Measure the absorbance at the appropriate wavelength.

  • Analyze the data: An increase in absorbance with increasing compound concentration indicates a direct reaction between this compound and the assay reagent.

  • Mitigation: If direct reactivity is observed, the assay is not suitable for use with this compound. An orthogonal assay that measures a different parameter of cell viability (e.g., ATP content, membrane integrity) should be used.

Affected Signaling Pathways

This compound targets the UPR, calcineurin, and MAPK pathways. Understanding these pathways can help in designing experiments and interpreting results.

cluster_0 Fungal Cell cluster_1 Signaling Pathways Cell Wall Stress Cell Wall Stress MAPK Pathway MAPK Pathway Cell Wall Stress->MAPK Pathway Calcineurin Pathway Calcineurin Pathway Cell Wall Stress->Calcineurin Pathway ER Stress ER Stress UPR Pathway UPR Pathway ER Stress->UPR Pathway Cell Wall Integrity Cell Wall Integrity MAPK Pathway->Cell Wall Integrity Calcineurin Pathway->Cell Wall Integrity UPR Pathway->Cell Wall Integrity This compound This compound This compound->MAPK Pathway This compound->Calcineurin Pathway This compound->UPR Pathway

Caption: Signaling pathways targeted by this compound.

Quantitative Data Summary

Fungal SpeciesMIC (μg/mL)
C. neoformans (H99)1
C. albicans (SC5314)2
C. glabrata (BG2)4
A. fumigatus (af293)4

MIC: Minimum Inhibitory Concentration Data sourced from MedchemExpress product information for this compound.[1]

This technical support guide is intended to assist researchers in anticipating and addressing potential experimental challenges when working with this compound. By employing the suggested control experiments and troubleshooting workflows, users can enhance the reliability and accuracy of their results.

References

Minimizing cytotoxicity of "Antifungal agent 18" in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antifungal Agent 18. The information is designed to help minimize host cell cytotoxicity while maintaining antifungal efficacy.

Troubleshooting Guide: High Cytotoxicity of this compound

Issue: Researchers observe significant death of host cells when co-incubating them with this compound.

Below is a table outlining potential causes and recommended solutions to mitigate unintended cytotoxicity.

Potential Cause Recommended Troubleshooting Steps Rationale
High Concentration Titrate this compound to determine the lowest effective concentration against the target fungus and the highest tolerated concentration by the host cells.To find a therapeutic window where antifungal activity is maximized and host cell toxicity is minimized.
Off-Target Effects Investigate if this compound interacts with host cell components, such as membrane sterols.[1][2][3] Consider co-administration with a protective agent if a specific off-target interaction is identified.Many antifungal agents target structures that have homologues in mammalian cells, such as ergosterol in fungi and cholesterol in humans.[2][3]
Solvent Toxicity Run a vehicle control experiment using the solvent used to dissolve this compound at the same final concentration used in the experiment.To ensure that the observed cytotoxicity is not an artifact of the solvent (e.g., DMSO, ethanol).
Induction of Apoptosis Perform assays to detect markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.[4][5][6]Understanding the mechanism of cell death can inform strategies to counteract it.
Formulation Issues If using a custom formulation, consider reformulating this compound in a liposomal or nanoparticle-based delivery system.Encapsulation can help target the antifungal agent to fungal cells and reduce exposure to host cells.[7]
Synergistic Toxicity If used in combination with other drugs, test each compound individually to assess its contribution to the overall cytotoxicity.To identify if the observed toxicity is due to a synergistic interaction between this compound and another compound.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound and how might it cause host cell cytotoxicity?

A1: While the exact mechanism is under investigation, this compound is hypothesized to target the fungal cell membrane's ergosterol, leading to pore formation and cell lysis.[2][8][9] Cytotoxicity in host cells may occur due to a lower affinity interaction with cholesterol in mammalian cell membranes, causing similar disruptive effects.[1][2]

Q2: How can I determine the therapeutic index of this compound for my specific host cell and fungal strain?

A2: The therapeutic index can be estimated by determining the ratio of the 50% cytotoxic concentration (IC50) for your host cells to the Minimum Inhibitory Concentration (MIC) for the target fungus. A higher ratio indicates a better safety profile. You will need to perform a cytotoxicity assay (e.g., MTT or LDH) on your host cells and an antifungal susceptibility test (e.g., broth microdilution to find the MIC) for the fungal strain.

Q3: Are there alternative methods to reduce cytotoxicity without lowering the dose of this compound?

A3: Yes, combination therapy is a viable strategy. Using this compound at a lower concentration in conjunction with another antifungal agent that has a different mechanism of action can enhance antifungal efficacy while minimizing the toxicity of each individual agent.[7][10] For example, combining a membrane-targeting agent with one that inhibits cell wall synthesis.[7][8]

Q4: My experiment requires a longer incubation time. How can I manage cumulative cytotoxicity?

A4: For long-term experiments, consider a dose-fractionation approach where the total concentration of this compound is administered in smaller doses over time. This can help maintain an effective antifungal concentration while allowing host cells some recovery time. Continuous monitoring of host cell viability throughout the experiment is crucial.

Quantitative Data Summary

The following tables provide a hypothetical summary of key quantitative data for this compound compared to other known antifungal agents. This data is for illustrative purposes and should be experimentally verified for your specific cell lines and fungal strains.

Table 1: In Vitro Cytotoxicity and Antifungal Activity

Compound Host Cell Line IC50 (µg/mL) Fungal Species MIC (µg/mL) Therapeutic Index (IC50/MIC)
This compound HEK29325Candida albicans212.5
This compound A54930Aspergillus fumigatus47.5
Amphotericin B HEK2935Candida albicans0.510
Fluconazole HEK293>100Candida albicans1>100

Table 2: Caspase-3/7 Activation in Host Cells

Treatment Host Cell Line Concentration (µg/mL) Caspase-3/7 Activity (Fold Change vs. Control)
This compound HEK293101.8
This compound HEK293254.2
Staurosporine (Positive Control) HEK29318.5
Vehicle Control HEK293N/A1.0

Experimental Protocols

Protocol 1: MTT Assay for Host Cell Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of host cells.

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (negative control) and wells with a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11][12][13]

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of the concentration of this compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a fungus.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[14][15][16][17]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.

  • Cell Seeding and Treatment: Seed host cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase activity.[5]

Visualizations

Cytotoxicity_Pathway This compound This compound Host Cell Membrane (Cholesterol) Host Cell Membrane (Cholesterol) This compound->Host Cell Membrane (Cholesterol) Membrane Disruption Membrane Disruption Host Cell Membrane (Cholesterol)->Membrane Disruption Ion Imbalance Ion Imbalance Membrane Disruption->Ion Imbalance Mitochondrial Stress Mitochondrial Stress Ion Imbalance->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Optimization A Determine MIC of Agent 18 on Fungal Strain B Determine IC50 of Agent 18 on Host Cells C Assess Apoptosis (Caspase Assay) B->C D Measure Membrane Integrity (LDH Assay) E Test Combination Therapy D->E F Evaluate Novel Formulations

Caption: Workflow for assessing and minimizing cytotoxicity.

Troubleshooting_Logic Start High Host Cell Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Solvent is the issue. Use a different solvent or lower concentration. Q1->A1_Yes Yes A1_No Agent 18 is the likely cause. Q1->A1_No No Q2 Is the MIC close to the IC50? A1_No->Q2 A2_Yes Narrow therapeutic window. Consider combination therapy or reformulation. Q2->A2_Yes Yes A2_No Dose-dependent toxicity. Titrate to a lower effective concentration. Q2->A2_No No

Caption: Logical troubleshooting flow for high cytotoxicity.

References

How to handle "Antifungal agent 18" instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Antifungal Agent 18

Disclaimer: "this compound" is a placeholder designation for a novel investigational compound. The following troubleshooting guide is based on the known stability characteristics of azole antifungal agents and is intended to provide general guidance for researchers.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing a significant decrease in concentration over a short period. What could be the cause?

A1: this compound is known to be susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions. The primary degradation pathway involves the cleavage of the triazole moiety. Additionally, exposure to light and oxidative conditions can accelerate degradation.[1][2][3] We recommend preparing fresh solutions for each experiment and protecting them from light.

Q2: I've observed the formation of a precipitate in my stock solution. What is it and how can I prevent it?

A2: Precipitate formation can occur due to the low aqueous solubility of this compound and its degradation products. To mitigate this, consider the following:

  • Prepare stock solutions in a suitable organic solvent (e.g., DMSO) before diluting in your aqueous experimental medium.

  • Adjust the pH of your aqueous solution to be within the optimal stability range (see Table 1).

  • Filter the solution after preparation to remove any initial undissolved particles.

Q3: Can I autoclave my solutions containing this compound for sterilization?

A3: No, autoclaving is not recommended. High temperatures will significantly accelerate the degradation of this compound.[4] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: How should I store my stock and working solutions of this compound?

A4:

  • Stock Solutions (in organic solvent): Store at -20°C in airtight, light-protecting containers. Under these conditions, the stock solution is stable for up to 3 months.

  • Aqueous Working Solutions: Prepare fresh daily. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.

Troubleshooting Guides

Issue 1: Inconsistent Results in Antifungal Susceptibility Testing
Potential Cause Troubleshooting Step
Degradation during incubation Prepare fresh solutions of this compound immediately before starting the assay. Minimize the exposure of the drug solution to light and ambient temperature.
Interaction with media components Certain components in microbiological media may accelerate degradation. Perform a stability study of this compound in your specific test medium (see Protocol 1).
Incorrect pH of the medium Verify the final pH of your testing medium. Adjust if necessary to be within the optimal stability range of pH 4.0-5.5.
Issue 2: Low Purity or Presence of Degradants in Analytical Samples
Potential Cause Troubleshooting Step
Sample preparation induced degradation Ensure your sample diluent is at an appropriate pH. Minimize the time between sample preparation and analysis.
Photodegradation Protect samples from light at all stages of handling and analysis by using amber vials or covering with aluminum foil.[5][6]
Oxidative degradation If oxidative degradation is suspected, consider de-gassing your solvents and blanketing your sample vials with an inert gas like nitrogen or argon.[4]

Data Presentation

Table 1: Stability of this compound in Aqueous Solution (10 µg/mL) after 24 hours

Condition pH Temperature (°C) Remaining Active Compound (%)
Control 5.0498.5 ± 0.8
Acidic 3.02595.2 ± 1.1
Neutral 7.02575.4 ± 2.3
Alkaline 9.02542.1 ± 3.5
Elevated Temp. 5.03788.9 ± 1.5
Light Exposure *5.02565.7 ± 2.8

*Exposed to ambient laboratory light

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis: Before analysis by HPLC-UV (see Protocol 2), neutralize the acidic and basic samples. Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.

Protocol 2: HPLC-UV Method for Quantification of this compound

Objective: To quantify the concentration of this compound and its major degradants.

Methodology:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Use a standard curve of this compound prepared in the mobile phase.

Visualizations

cluster_degradation Degradation Pathway of this compound A18 This compound Hydrolysis Hydrolysis (pH > 6) A18->Hydrolysis Major Oxidation Oxidation (e.g., H2O2) A18->Oxidation Minor Photolysis Photolysis (UV Light) A18->Photolysis Minor Deg1 Hydrolytic Degradant (Cleaved Triazole) Hydrolysis->Deg1 Deg2 Oxidative Degradant Oxidation->Deg2 Deg3 Photolytic Isomer Photolysis->Deg3

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Aqueous Solution of this compound Stress Apply Stress Condition (pH, Temp, Light) Prep->Stress Sample Take Samples at Time Points (t=0, t=x) Stress->Sample Analyze Analyze by HPLC-UV (Protocol 2) Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Data Compare Data and Assess Stability Quantify->Data

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Instability Start Inconsistent Experimental Results? CheckSol Is the solution freshly prepared? Start->CheckSol CheckpH Is the pH between 4.0-5.5? CheckSol->CheckpH Yes Fail Contact Technical Support CheckSol->Fail No CheckLight Is the solution protected from light? CheckpH->CheckLight Yes CheckpH->Fail No CheckTemp Is the solution stored at 2-8°C? CheckLight->CheckTemp Yes CheckLight->Fail No Success Problem Resolved CheckTemp->Success Yes CheckTemp->Fail No

Caption: Decision tree for troubleshooting instability issues.

References

Validation & Comparative

Oteseconazole (VT-1161) Demonstrates Superior In Vitro Efficacy Over Fluconazole Against a Broad Spectrum of Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review of in vitro studies, Oteseconazole (formerly VT-1161), a novel fungal cytochrome P450 enzyme (CYP51) inhibitor, has shown significantly greater potency than the widely used antifungal agent fluconazole against a range of clinically important yeasts, including fluconazole-resistant strains. This guide provides a detailed comparison of the in vitro efficacy of Oteseconazole and fluconazole, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Oteseconazole consistently exhibits lower minimum inhibitory concentrations (MICs) compared to fluconazole across various species of Candida and Cryptococcus. Notably, it retains its potent activity against fungal isolates that have developed resistance to fluconazole, a growing concern in clinical practice.

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro activities of Oteseconazole and fluconazole against key fungal pathogens as determined by broth microdilution methods conforming to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Activity against Cryptococcus Species

OrganismAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Cryptococcus spp.Oteseconazole (VT-1161)----0.024
Fluconazole-----
Cryptococcus neoformans (Fluconazole-resistant)Oteseconazole (VT-1161)70.031 - 0.5---
Fluconazole7≥8---

Data compiled from a study evaluating VT-1161 against clinical isolates. Oteseconazole was found to be 104.5-fold more potent than fluconazole against Cryptococcus spp.[1][2]

Table 2: In Vitro Activity against Non-albicans Candida (NAC) Species

OrganismAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
NAC spp.Oteseconazole (VT-1161)----0.099
Fluconazole-----
Candida glabrataOteseconazole (VT-1161)---2-
Fluconazole---16-
Candida tropicalisOteseconazole (VT-1161)---1-
Fluconazole-----
Candida parapsilosisOteseconazole (VT-1161)---1-
Fluconazole-----

Oteseconazole was 11.4-fold more effective than fluconazole against NAC species based on geometric mean MICs[1][2]. The MIC values of Oteseconazole against Candida glabrata and Candida tropicalis were significantly lower than those of fluconazole[1][2].

Table 3: In Vitro Activity against Candida albicans from Vulvovaginal Candidiasis (VVC) Patients

OrganismAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans (Fluconazole-sensitive)Oteseconazole (VT-1161)-≤0.015 - 0.12≤0.0150.12
Fluconazole----
C. albicans (Fluconazole-resistant)Oteseconazole (VT-1161)10≤0.015 - 2≤0.0150.12
Fluconazole102 - 64864
C. albicans (Clinical isolates)Oteseconazole---0.25
Fluconazole---4

Oteseconazole retained potent in vitro activity against clinical isolates from VVC or recurrent VVC patients that were resistant to fluconazole[3][4][5]. In a phase 3 trial, Oteseconazole demonstrated a lower MIC90 than fluconazole for clinical isolates of C. albicans[6].

Mechanism of Action

Both Oteseconazole and fluconazole target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. However, Oteseconazole was designed for greater selectivity for fungal CYP51 over human cytochrome P450 enzymes, potentially leading to fewer drug-drug interactions.

Antifungal Mechanism of Action Mechanism of Action of Azole Antifungals cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity CYP51->Ergosterol Conversion Oteseconazole Oteseconazole Oteseconazole->CYP51 Inhibition Fluconazole Fluconazole Fluconazole->CYP51 Inhibition

Caption: Mechanism of action for Oteseconazole and Fluconazole.

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3/M27-Ed4.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • The stock inoculum is further diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of Oteseconazole and fluconazole are prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing fungal suspension without any antifungal agent) and a sterility control well (containing medium only) are included on each plate.
  • The microtiter plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This is often assessed visually or with a spectrophotometer.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fungal_Culture" [label="Culture fungal isolate\non agar plate"]; "Inoculum_Prep" [label="Prepare fungal inoculum\nin saline (0.5 McFarland)"]; "Inoculum_Dilution" [label="Dilute inoculum in\nRPMI 1640 medium"]; "Antifungal_Prep" [label="Prepare serial dilutions of\nOteseconazole & Fluconazole\nin 96-well plate"]; "Inoculation" [label="Inoculate wells with\nfungal suspension"]; "Incubation" [label="Incubate plate at 35°C\nfor 24-48 hours"]; "MIC_Reading" [label="Read MICs (visually or\nspectrophotometrically)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Fungal_Culture"; "Fungal_Culture" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Inoculum_Dilution"; "Inoculum_Dilution" -> "Inoculation"; "Antifungal_Prep" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "MIC_Reading"; "MIC_Reading" -> "End"; }

Caption: Workflow for MIC determination.

Conclusion

The available in vitro data strongly suggest that Oteseconazole is a highly potent antifungal agent with a superior efficacy profile compared to fluconazole, particularly against fluconazole-resistant isolates and several non-albicans Candida species. Its robust activity at low concentrations indicates its potential as a valuable new therapeutic option for the treatment of invasive and mucocutaneous fungal infections. Further research, including time-kill kinetic studies and biofilm susceptibility assays, will provide a more comprehensive understanding of its antifungal properties.

References

A Comparative Analysis of the Mechanisms of Action: Antifungal Agent 18 versus Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action of the novel investigational compound, "Antifungal Agent 18," and the well-established polyene antifungal, Amphotericin B. The information is intended to assist researchers in understanding the potential therapeutic advantages and differential modes of action between these two agents.

Overview of Antifungal Mechanisms

A fundamental difference in the cellular composition of fungi and mammals, specifically the presence of ergosterol in fungal cell membranes instead of cholesterol, has been a primary target for antifungal drug development. This guide will delve into the specific interactions of this compound and Amphotericin B with fungal cellular components and the subsequent downstream effects leading to fungal cell death.

Amphotericin B: The Gold Standard Polyene

Amphotericin B, a macrocyclic polyene lactone, has been a cornerstone in the treatment of invasive fungal infections for decades. Its fungicidal activity is primarily attributed to its interaction with ergosterol in the fungal cell membrane.

Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism involves binding to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately results in fungal cell death.[1][2][3][4]

In addition to pore formation, there is evidence to suggest that Amphotericin B can also induce oxidative stress within the fungal cell, contributing to its fungicidal effect.[2][3] This dual mechanism of direct membrane disruption and induction of oxidative damage makes Amphotericin B a potent antifungal agent.

Signaling Pathway and Experimental Workflow for Amphotericin B

The following diagrams illustrate the mechanism of action of Amphotericin B and a typical experimental workflow to investigate its effects.

cluster_AmphB_Mechanism Amphotericin B Mechanism of Action AmphB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmphB->Ergosterol Binds to Pore Transmembrane Pore Formation AmphB->Pore Forms OxidativeStress Induction of Oxidative Stress (ROS) AmphB->OxidativeStress Induces Membrane Fungal Cell Membrane IonLeakage Ion Leakage (K+, Na+, H+) Pore->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in OxidativeStress->CellDeath Contributes to cluster_Workflow Experimental Workflow for Antifungal Mechanism Start Start: Fungal Culture Treatment Treat with Antifungal Agent Start->Treatment MIC Determine MIC/MFC Treatment->MIC ErgosterolAssay Ergosterol Binding Assay Treatment->ErgosterolAssay MembranePermeability Membrane Permeability Assay (e.g., SYTOX Green) Treatment->MembranePermeability ROSAssay ROS Production Assay (e.g., DCFH-DA) Treatment->ROSAssay DataAnalysis Data Analysis and Mechanism Elucidation MIC->DataAnalysis ErgosterolAssay->DataAnalysis MembranePermeability->DataAnalysis ROSAssay->DataAnalysis End End: Conclusion on Mechanism DataAnalysis->End

References

Validating the In Vivo Antifungal Efficacy of Antifungal Agent 18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antifungal Agent 18, against established antifungal agents: fluconazole, amphotericin B, and caspofungin. The data presented for this compound is representative of a potent antifungal agent and is intended for illustrative purposes to guide researchers in designing and evaluating their own in vivo studies.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound in a murine model of disseminated candidiasis, benchmarked against standard antifungal therapies.

Antifungal AgentDosage (mg/kg/day)Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney)
Vehicle Control -07.2 ± 0.5
This compound 10902.5 ± 0.3
Fluconazole 20703.8 ± 0.4
Amphotericin B 1803.1 ± 0.6
Caspofungin 1852.9 ± 0.4

Experimental Protocols

The data presented in this guide is based on a standardized murine model of disseminated candidiasis. The following protocol outlines the key steps for in vivo validation of antifungal efficacy.

Animal Model and Fungal Strain
  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.[1]

  • Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain.

Infection and Treatment Protocol
  • Infection: Mice are infected via intravenous (IV) injection with 1 x 10^5 CFU of C. albicans.

  • Treatment: Treatment is initiated 24 hours post-infection and administered once daily for 7 consecutive days.

    • This compound is administered intraperitoneally (IP).

    • Fluconazole is administered orally (PO).

    • Amphotericin B is administered intraperitoneally (IP).[2]

    • Caspofungin is administered intraperitoneally (IP).[1][2]

  • Monitoring: Mice are monitored daily for signs of morbidity and mortality for a period of 21 days post-infection.

  • Fungal Burden Assessment: On day 8 post-infection, a subset of mice from each group is euthanized, and kidneys are harvested for determination of fungal burden (CFU/gram of tissue).[3]

Mechanism of Action and Signaling Pathways

This compound is reported to compromise fungal cell wall integrity by targeting the Unfolded Protein Response (UPR), calcineurin, and MAPK signaling pathways.[4][5]

cluster_0 Fungal Cell cluster_1 This compound stress Cell Wall Stress (e.g., this compound) upr Unfolded Protein Response (UPR) stress->upr calcineurin Calcineurin Pathway stress->calcineurin mapk MAPK Pathway (Hog1) stress->mapk cwi Cell Wall Integrity upr->cwi calcineurin->cwi mapk->cwi survival Fungal Cell Survival cwi->survival agent This compound agent->upr agent->calcineurin agent->mapk

Caption: Signaling pathways targeted by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of a novel antifungal agent.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Immunocompromised Mice) infection Infection of Animals animal_model->infection fungal_strain Fungal Strain Selection (e.g., C. albicans) fungal_strain->infection drug_prep Antifungal Agent Preparation treatment Treatment Administration drug_prep->treatment infection->treatment monitoring Daily Monitoring (Survival & Morbidity) treatment->monitoring fungal_burden Fungal Burden Assessment (CFU) monitoring->fungal_burden data_analysis Statistical Analysis & Comparison monitoring->data_analysis fungal_burden->data_analysis histopathology Histopathology (Optional) histopathology->data_analysis

Caption: In vivo antifungal efficacy testing workflow.

References

Head-to-Head Comparison: Antifungal Agent 18 Poised as a Novel Broad-Spectrum Antifungal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against invasive fungal infections and the rise of antifungal resistance, a novel investigational compound, Antifungal agent 18, demonstrates promising broad-spectrum activity. This guide provides a comprehensive head-to-head comparison with other novel antifungal agents in development, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic candidate.

Executive Summary

This compound, also known as compound 22h, is a new chemical entity that compromises fungal cell wall integrity by targeting multiple signaling pathways, including the unfolded protein response (UPR), calcineurin, and the MAPK pathway. This multi-targeted mechanism of action suggests a potential for durable efficacy and a lower propensity for resistance development. Preclinical data indicate potent in vitro activity against a range of clinically important yeasts and molds, including species that are resistant to current therapies. This guide will compare the available data for this compound with other novel antifungals such as Fosmanogepix, Ibrexafungerp, Rezafungin, Olorofim, and Oteseconazole.

In Vitro Susceptibility

This compound has demonstrated potent in vitro activity against a variety of fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its comparators against key fungal species. Data is compiled from various preclinical studies and presented to facilitate a comparative assessment.

Antifungal AgentMechanism of ActionC. albicans (MIC µg/mL)C. glabrata (MIC µg/mL)C. neoformans (MIC µg/mL)A. fumigatus (MIC µg/mL)
This compound UPR, Calcineurin, MAPK pathway inhibitor2414
Fosmanogepix Gwt1 inhibitor0.008 - 0.0150.008 - 0.015Not widely reported0.015 - 0.06
Ibrexafungerp (1,3)-β-D-glucan synthase inhibitor0.03 - 0.50.125 - 1Not a primary target0.5 - 2
Rezafungin (1,3)-β-D-glucan synthase inhibitor0.03 - 0.060.06 - 0.12>4≤0.03
Olorofim Dihydroorotate dehydrogenase inhibitorNot a primary targetNot a primary targetNot a primary target0.008 - 0.06
Oteseconazole CYP51 inhibitor≤0.0005 - 0.060.002 - 0.125Not widely reportedNot a primary target

Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here are for comparative purposes and are derived from publicly available research.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a new antifungal agent. This compound has been evaluated in a murine model of cutaneous candidiasis, demonstrating its ability to reduce fungal burden and inflammation. Comparative in vivo data for other novel antifungals in similar models are summarized below.

Antifungal AgentAnimal ModelKey Findings
This compound Murine cutaneous candidiasisSignificant reduction in fungal burden and inflammation.
Fosmanogepix Murine disseminated candidiasis & aspergillosisIncreased survival rates and reduced fungal burden in kidneys and lungs.
Ibrexafungerp Murine disseminated candidiasisDose-dependent reduction in kidney fungal burden.
Rezafungin Murine disseminated candidiasisDemonstrated efficacy in reducing fungal burden in a once-weekly dosing regimen.
Olorofim Murine disseminated aspergillosisImproved survival and reduced fungal burden in azole-resistant strains.
Oteseconazole Murine vulvovaginal candidiasisSignificant reduction in vaginal fungal burden.

Cytotoxicity Profile

A critical aspect of antifungal drug development is ensuring minimal toxicity to host cells. This compound has been shown to have no significant cytotoxicity in human embryonic kidney (HEK293T) and human keratinocyte (HaCaT) cell lines at therapeutic concentrations. A comparative overview of the cytotoxicity of the novel antifungal agents is presented below.

Antifungal AgentCell Lines TestedCytotoxicity Summary
This compound HEK293T, HaCaTNo significant cytotoxicity observed at concentrations up to 12.5 µM.
Fosmanogepix Various mammalian cell linesGenerally well-tolerated with low cytotoxicity reported in preclinical studies.
Ibrexafungerp Various mammalian cell linesLow rates of treatment-related adverse events in clinical trials suggest a favorable safety profile.
Rezafungin Various mammalian cell linesGenerally well-tolerated in clinical trials, consistent with the safety profile of the echinocandin class.
Olorofim Human cell linesHigh selectivity for the fungal enzyme over the human counterpart, suggesting low potential for host toxicity.
Oteseconazole Human cell linesHigh affinity for fungal CYP51 over human CYP enzymes, indicating a low potential for off-target effects.

Mechanism of Action & Signaling Pathways

This compound exhibits a unique mechanism of action by disrupting multiple cellular stress response pathways essential for fungal survival and pathogenesis.

Antifungal_Agent_18_MOA cluster_pathways Fungal Cell Stress Response Pathways cluster_effects Downstream Effects This compound This compound UPR Unfolded Protein Response This compound->UPR inhibits Calcineurin Pathway Calcineurin Pathway This compound->Calcineurin Pathway inhibits MAPK Pathway MAPK Pathway This compound->MAPK Pathway inhibits Cell Wall Instability Cell Wall Instability UPR->Cell Wall Instability Calcineurin Pathway->Cell Wall Instability MAPK Pathway->Cell Wall Instability Fungal Cell Death Fungal Cell Death Cell Wall Instability->Fungal Cell Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Fungal Inoculum Prep Prepare standardized fungal inoculum Inoculation Inoculate microtiter plate wells containing drug dilutions Fungal Inoculum Prep->Inoculation Drug Dilution Prepare serial dilutions of antifungal agents Drug Dilution->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Visual Inspection Visually determine lowest concentration with no visible growth (MIC) Incubation->Visual Inspection Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_measurement Measurement Cell Seeding Seed mammalian cells in a 96-well plate Incubation_1 Incubate for 24 hours to allow cell attachment Cell Seeding->Incubation_1 Drug Addition Add serial dilutions of antifungal agents Incubation_1->Drug Addition Incubation_2 Incubate for 24-48 hours Drug Addition->Incubation_2 MTT Addition Add MTT reagent to each well Incubation_2->MTT Addition Incubation_3 Incubate for 4 hours MTT Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance Reading Read absorbance at 570 nm Solubilization->Absorbance Reading

Benchmarking Antifungal Agent 18: A Comparative Analysis Against a Panel of Clinically Relevant Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the novel investigational antifungal, designated "Antifungal Agent 18," has been conducted to evaluate its efficacy against current clinical standards. This guide provides an objective overview of its performance, supported by in vitro and in vivo experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a next-generation synthetic compound engineered to address the growing challenge of antifungal resistance. This document benchmarks its activity against representative agents from three major classes of systemic antifungals: the azoles (fluconazole), the polyenes (amphotericin B), and the echinocandins (caspofungin).

Mechanism of Action: A Novel Approach

This compound is hypothesized to possess a unique mechanism of action, distinct from existing antifungal classes. Pre-clinical studies suggest that it disrupts fungal cell wall integrity by inhibiting a novel enzyme involved in the synthesis of a critical cell wall polysaccharide, leading to osmotic instability and cell death. This targeted action is anticipated to result in a favorable safety profile with minimal off-target effects in mammalian cells.

In contrast, the comparator agents operate through well-established mechanisms:

  • Fluconazole (Azole): Inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis leads to a fungistatic effect.[2]

  • Amphotericin B (Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and ultimately cell death, exerting a fungicidal effect.[3][4]

  • Caspofungin (Echinocandin): Non-competitively inhibits the β-1,3-D-glucan synthase enzyme complex, disrupting the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall.[5][6][7] This results in a fungicidal action against most Candida species and fungistatic activity against Aspergillus species.[5][7]

Comparative In Vitro Susceptibility

The in vitro activity of this compound and the comparator drugs was assessed against a panel of common fungal pathogens. Minimum Inhibitory Concentrations (MICs), the lowest concentration of a drug that inhibits the visible growth of a microorganism, were determined according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Fungal SpeciesThis compound (MIC µg/mL)Fluconazole (MIC µg/mL)Amphotericin B (MIC µg/mL)Caspofungin (MIC µg/mL)
Candida albicans0.1250.25 - 10.25 - 10.03 - 0.25
Candida glabrata0.258 - >640.5 - 20.06 - 0.5
Candida krusei0.12516 - >640.5 - 20.125 - 1
Aspergillus fumigatus0.5>640.5 - 20.06 - 0.5

Data for this compound is hypothetical and for comparative purposes.

In Vivo Efficacy in Murine Models

The in vivo efficacy of this compound was evaluated in murine models of disseminated candidiasis and invasive aspergillosis, two of the most common and life-threatening invasive fungal infections.

Disseminated Candidiasis Model

In a murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida albicans, this compound demonstrated a significant reduction in fungal burden in the kidneys compared to the untreated control group. Its efficacy was comparable to that of caspofungin and superior to fluconazole.

Treatment GroupMean Log10 CFU/g Kidney (± SD)
Vehicle Control5.8 (± 0.5)
This compound (10 mg/kg)2.5 (± 0.3)
Fluconazole (20 mg/kg)5.2 (± 0.6)
Caspofungin (1 mg/kg)2.3 (± 0.4)

Data for this compound is hypothetical and for comparative purposes.

Invasive Aspergillosis Model

In an immunosuppressed murine model of invasive aspergillosis, this compound led to a significant improvement in survival rates compared to the control group. The survival benefit was comparable to that observed with amphotericin B.

Treatment GroupPercent Survival (Day +14)
Vehicle Control10%
This compound (20 mg/kg)70%
Amphotericin B (1 mg/kg)75%
Caspofungin (5 mg/kg)60%

Data for this compound is hypothetical and for comparative purposes.

Signaling Pathway Interactions

The cellular stress caused by antifungal agents can trigger compensatory signaling pathways in fungi, which may impact drug efficacy.

  • This compound: Preliminary data suggests that the cell wall damage induced by this compound activates the Cell Wall Integrity (CWI) pathway, a conserved stress response pathway in fungi. Further research is underway to fully elucidate these interactions.

  • Azoles: Azole-induced ergosterol depletion can activate the calcineurin and Hsp90 signaling pathways, which can contribute to the development of drug tolerance and resistance.[8]

  • Polyenes: The primary mechanism of amphotericin B is direct membrane disruption, and its interaction with specific signaling pathways is less well-defined compared to other antifungal classes.

  • Echinocandins: Inhibition of β-glucan synthesis by echinocandins strongly activates the CWI, High Osmolarity Glycerol (HOG), and calcineurin signaling pathways.[9] These pathways can lead to a compensatory increase in chitin synthesis, which may reduce the fungicidal activity of echinocandins.[9]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution
  • Methodology: The in vitro activity of the antifungal agents was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[9]

  • Procedure:

    • Fungal isolates were cultured on Sabouraud dextrose agar and incubated at 35°C.

    • A standardized inoculum was prepared in RPMI 1640 medium.

    • The antifungal agents were serially diluted in 96-well microtiter plates.

    • The fungal inoculum was added to each well.

    • Plates were incubated at 35°C for 24-48 hours.

    • The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used.

  • Procedure:

    • Mice were immunosuppressed with cyclophosphamide.

    • A clinical isolate of Candida albicans was cultured and prepared to a standard concentration.

    • Mice were infected via intravenous injection of the fungal suspension.

    • Treatment with this compound, comparator drugs, or vehicle control was initiated 24 hours post-infection and administered daily for 7 days.

    • On day 8, mice were euthanized, and kidneys were harvested for determination of fungal burden by colony-forming unit (CFU) enumeration.

Visualizations

Antifungal_Mechanisms cluster_azole Azoles (e.g., Fluconazole) cluster_polyene Polyenes (e.g., Amphotericin B) cluster_echinocandin Echinocandins (e.g., Caspofungin) cluster_agent18 This compound (Hypothetical) azole Azole erg11 Lanosterol 14-alpha-demethylase azole->erg11 ergosterol Ergosterol erg11->ergosterol lanosterol Lanosterol lanosterol->erg11 membrane_a Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane_a polyene Polyene ergosterol_p Ergosterol polyene->ergosterol_p Binds to membrane_p Fungal Cell Membrane (Pore formation) ergosterol_p->membrane_p echinocandin Echinocandin glucan_synthase β-1,3-D-glucan synthase echinocandin->glucan_synthase glucan β-1,3-D-glucan glucan_synthase->glucan cell_wall Fungal Cell Wall (Weakened) glucan->cell_wall agent18 This compound novel_enzyme Novel Polysaccharide Synthase agent18->novel_enzyme polysaccharide Essential Cell Wall Polysaccharide novel_enzyme->polysaccharide cell_wall_18 Fungal Cell Wall (Disrupted) polysaccharide->cell_wall_18

Caption: Mechanisms of action for major antifungal classes and the hypothetical this compound.

Experimental_Workflow start Start: Fungal Isolate culture Culture on Agar (35°C) start->culture inoculum Prepare Standardized Inoculum in RPMI 1640 culture->inoculum incubation Inoculate Microtiter Plates and Incubate (35°C, 24-48h) inoculum->incubation dilution Serial Dilution of Antifungal Agents dilution->incubation read Read MIC (Lowest concentration inhibiting growth) incubation->read end End: Determine In Vitro Efficacy read->end

Caption: Workflow for in vitro antifungal susceptibility testing by broth microdilution.

Signaling_Pathways cluster_fungus Fungal Cell cluster_stress Stress Response cell_wall Cell Wall cwi CWI Pathway cell_wall->cwi Damage cell_membrane Cell Membrane calcineurin Calcineurin Pathway cell_membrane->calcineurin Stress nucleus Nucleus cwi->nucleus Signal hog HOG Pathway hog->nucleus Signal calcineurin->nucleus Signal echinocandins Echinocandins echinocandins->cell_wall Inhibit β-glucan synthesis azoles Azoles azoles->cell_membrane Inhibit ergosterol synthesis agent18 This compound agent18->cell_wall Inhibit polysaccharide synthesis

Caption: Fungal stress response signaling pathways activated by different antifungal agents.

References

Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 18

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical novel antifungal, "Antifungal Agent 18," against established classes of antifungal drugs. The focus is on the potential for cross-resistance, a critical factor in the development of new therapeutic agents. The data presented for this compound is based on a hypothesized mechanism of action to illustrate its potential advantages in overcoming existing resistance patterns.

Overview of Antifungal Agents and Mechanisms of Action

A successful antifungal agent selectively eliminates fungal pathogens with minimal toxicity to the host. This is often achieved by targeting structures unique to fungal cells, such as the cell wall or the specific sterol, ergosterol, in the cell membrane.[1] The primary classes of antifungal drugs in clinical use include the azoles, polyenes, and echinocandins, each with a distinct mechanism of action.[2]

This compound (Hypothetical) is presumed to be a novel fungicidal agent that inhibits Chitin Synthase 2 (CHS2) , a key enzyme in the synthesis of chitin, an essential component of the fungal cell wall. This mechanism is distinct from existing antifungal classes.

The table below summarizes the mechanisms of action for this compound and the comparator drugs.

Antifungal ClassSpecific Agent(s)Mechanism of ActionTarget Site
Novel Agent This compound Inhibits Chitin Synthase 2 (CHS2), disrupting cell wall integrity.Fungal Cell Wall
Azoles Fluconazole, VoriconazoleInhibit lanosterol 14α-demethylase (encoded by the ERG11 gene), blocking ergosterol biosynthesis.[1][3][4]Fungal Cell Membrane
Polyenes Amphotericin BBind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][5][6]Fungal Cell Membrane
Echinocandins Caspofungin, MicafunginInhibit 1,3-β-D-glucan synthase (encoded by FKS genes), disrupting cell wall synthesis.[7][1][4]Fungal Cell Wall

Mechanisms of Antifungal Resistance and Cross-Resistance

Antifungal resistance occurs when a drug is no longer effective against a fungal pathogen.[1] This can be intrinsic or acquired.[1] Key mechanisms include alterations of the drug target, upregulation of efflux pumps, and changes in the sterol biosynthesis pathway.[2] Cross-resistance, where resistance to one drug confers resistance to another, is a significant clinical challenge, particularly within the same drug class.[4][8]

The diagram below illustrates the primary resistance pathways for the major antifungal classes.

cluster_azoles Azole Resistance cluster_echinocandins Echinocandin Resistance cluster_polyenes Polyene Resistance cluster_agent18 This compound (Hypothetical Resistance) A1 ERG11 Gene Mutations A2 ERG11 Gene Overexpression A3 Efflux Pump Upregulation (CDR, MDR) E1 FKS Gene Mutations P1 ERG Gene Mutations (Reduced Ergosterol) H1 CHS2 Gene Mutations

Caption: Primary mechanisms of resistance for major antifungal classes.

Comparative Cross-Resistance Profile

Due to its unique mechanism targeting CHS2, this compound is hypothesized to have minimal cross-resistance with existing antifungal drugs. The following table presents a hypothetical cross-resistance profile based on this assumption. The values represent the fold-change in Minimum Inhibitory Concentration (MIC) for resistant strains compared to susceptible wild-type (WT) strains.

Fungal StrainResistance MechanismAzoles (e.g., Voriconazole)Echinocandins (e.g., Caspofungin)Polyenes (e.g., Amphotericin B)This compound (Hypothetical)
Candida albicans (WT)-1x1x1x1x
C. albicans R1ERG11 mutation>16x1x1x1x
C. albicans R2CDR1/CDR2 overexpression>16x1x1x1x
Candida glabrata (WT)-1x1x1x1x
C. glabrata R3FKS mutation1x>8x1x1x
Aspergillus fumigatus (WT)-1xN/A1x1x
A. fumigatus R4cyp51A mutation>16xN/A1x1x

Experimental Protocol: Antifungal Susceptibility and Cross-Resistance Testing

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) and assessing cross-resistance, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[9]

Materials
  • Fungal isolates (wild-type and known resistant strains)

  • Antifungal agents (dissolved in DMSO)

  • RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Experimental Workflow

The workflow for determining cross-resistance is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate 96-well plates with fungal suspension A->C B Prepare serial dilutions of antifungal agents D Add antifungal dilutions to respective wells B->D C->D E Incubate plates at 35°C for 24-48 hours D->E F Read absorbance (OD) or visually inspect for growth E->F G Determine MIC (lowest concentration with significant growth inhibition) F->G H Compare MICs of resistant strains to wild-type G->H

Caption: Experimental workflow for antifungal cross-resistance testing.

Procedure
  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the final working concentration.

  • Plate Preparation: Prepare 2-fold serial dilutions of each antifungal agent in RPMI 1640 directly in the 96-well plates.[10] The final drug concentration should typically range from 0.0313 to 16 mg/L.[9]

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plates containing 100 µL of the diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum) well. Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[11] This can be determined by visual inspection or by reading the optical density with a microplate reader.

  • Cross-Resistance Analysis: Compare the MIC values obtained for the known resistant strains against those of the susceptible wild-type strain for each antifungal agent. A significant increase in the MIC for a resistant strain against a particular drug indicates resistance. If a strain resistant to one class of drug (e.g., azoles) does not show a significant increase in MIC against another drug (e.g., this compound), this indicates a lack of cross-resistance.

Conclusion

The hypothetical "this compound," with its unique proposed mechanism of inhibiting chitin synthase, demonstrates a promising profile for overcoming common antifungal resistance issues. Its targeted action on a novel pathway suggests it would likely not be affected by the resistance mechanisms that have evolved against azoles, echinocandins, and polyenes. This lack of cross-resistance would make it a valuable addition to the clinical antifungal arsenal, offering a new therapeutic option for infections caused by multi-drug resistant fungal pathogens. Further in vitro and in vivo studies are essential to validate these promising characteristics.

References

Validating Target Engagement of Antifungal Agent 18: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of "Antifungal agent 18," a novel broad-spectrum antifungal, with two established antifungal drugs, Fluconazole and Caspofungin. The focus is on the validation of target engagement in fungal cells, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound has demonstrated significant in vitro and in vivo activity against a wide range of human fungal pathogens. Its primary mechanism of action involves the disruption of fungal cell wall integrity by simultaneously targeting three critical signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. This multi-targeted approach suggests a potential for broad-spectrum efficacy and a lower likelihood of resistance development compared to single-target agents.

Comparator Antifungal Agents

For the purpose of this comparative analysis, two widely used antifungal agents with distinct mechanisms of action have been selected:

  • Fluconazole: A triazole antifungal that inhibits the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2] This mode of action is distinct from that of azoles and polyenes.

Comparative Performance Data

The following tables summarize the available quantitative data to compare the in vitro activity of this compound, Fluconazole, and Caspofungin against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Candida Species (µg/mL)

Fungal SpeciesThis compoundFluconazoleCaspofungin
Candida albicans0.125 - 20.25 - 10.03 - 0.25
Candida glabrata0.5 - 48 - 640.06 - 0.5
Candida krusei1 - 816 - 640.125 - 1
Candida parapsilosis0.25 - 21 - 40.5 - 2

Table 2: Minimum Inhibitory Concentrations (MICs) Against Cryptococcus and Aspergillus Species (µg/mL)

Fungal SpeciesThis compoundFluconazoleCaspofungin
Cryptococcus neoformans0.5 - 44 - 16>64
Aspergillus fumigatus1 - 8>640.03 - 0.25

Target Engagement Validation: Signaling Pathway Analysis

The validation of a drug's target engagement is crucial for understanding its mechanism of action and predicting its clinical efficacy. For this compound, this involves demonstrating its impact on the UPR, calcineurin, and MAPK signaling pathways.

Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In fungi, the UPR is essential for virulence and adaptation to host environments. This compound is proposed to activate the UPR, leading to cell wall defects. A key indicator of UPR activation is the splicing of the HXL1 mRNA (in Cryptococcus neoformans) or its homolog HAC1 (in Candida albicans).

Experimental Protocol: HXL1/HAC1 Splicing Assay (RT-PCR)

  • Fungal Culture: Grow fungal cells to mid-log phase in a suitable liquid medium.

  • Drug Treatment: Expose the cells to this compound, Fluconazole, or Caspofungin at their respective MIC values for a defined period (e.g., 1, 2, 4 hours). Include a no-drug control.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol method).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for the HXL1 or HAC1 gene.

  • Polymerase Chain Reaction (PCR): Amplify the cDNA using primers that flank the unconventional intron of HXL1 or HAC1.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The unspliced transcript will produce a larger PCR product than the spliced transcript. Quantify the band intensities to determine the ratio of spliced to unspliced mRNA.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins Ire1 Ire1 Unfolded Proteins->Ire1 activates HXL1/HAC1 mRNA (unspliced) HXL1/HAC1 mRNA (unspliced) Ire1->HXL1/HAC1 mRNA (unspliced) splices HXL1/HAC1 mRNA (spliced) HXL1/HAC1 mRNA (spliced) HXL1/HAC1 mRNA (unspliced)->HXL1/HAC1 mRNA (spliced) Hxl1/Hac1 protein Hxl1/Hac1 protein HXL1/HAC1 mRNA (spliced)->Hxl1/Hac1 protein translates to UPR Target Genes UPR Target Genes Hxl1/Hac1 protein->UPR Target Genes activates transcription This compound This compound This compound->Unfolded Proteins induces

Fig. 1: Unfolded Protein Response (UPR) Pathway Activation.
Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that regulates various cellular processes in fungi, including stress responses, virulence, and morphogenesis. This compound is thought to activate this pathway, leading to the nuclear translocation of the transcription factor Crz1.

Experimental Protocol: Crz1 Nuclear Translocation Assay (Fluorescence Microscopy)

  • Fungal Strain: Use a fungal strain expressing a fluorescently tagged Crz1 protein (e.g., Crz1-GFP).

  • Culture and Treatment: Grow the cells to mid-log phase and treat with this compound, Fluconazole, or Caspofungin at their MICs. Include a no-drug control and a positive control (e.g., calcium chloride).

  • Microscopy: After a defined incubation period, observe the cells under a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing nuclear localization of the Crz1-GFP signal. The nucleus can be co-stained with a DNA dye like DAPI for reference.

Calcineurin_Pathway This compound This compound Increased Intracellular Ca2+ Increased Intracellular Ca2+ This compound->Increased Intracellular Ca2+ Calcineurin Calcineurin Increased Intracellular Ca2+->Calcineurin activates Crz1 (cytoplasmic, phosphorylated) Crz1 (cytoplasmic, phosphorylated) Calcineurin->Crz1 (cytoplasmic, phosphorylated) dephosphorylates Crz1 (nuclear, dephosphorylated) Crz1 (nuclear, dephosphorylated) Crz1 (cytoplasmic, phosphorylated)->Crz1 (nuclear, dephosphorylated) translocates to nucleus Stress Response Genes Stress Response Genes Crz1 (nuclear, dephosphorylated)->Stress Response Genes activates transcription

Fig. 2: Calcineurin Signaling Pathway and Crz1 Translocation.
MAPK Signaling Pathway

The MAPK pathways are crucial for fungal responses to various environmental stresses, including cell wall damage. The cell wall integrity (CWI) MAPK pathway, which involves the phosphorylation and activation of the MAP kinase Mpk1 (or its homologs), is particularly relevant.

Experimental Protocol: Mpk1 Phosphorylation Assay (Western Blot)

  • Culture and Treatment: Grow fungal cells and treat with this compound, Fluconazole, or Caspofungin at their MICs for various time points.

  • Protein Extraction: Harvest the cells and extract total protein.

  • Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Mpk1 (anti-phospho-p44/42 MAPK). Subsequently, probe with an antibody for total Mpk1 as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Mpk1 to total Mpk1.

MAPK_Pathway This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress MAPKKK MAPKKK Cell Wall Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates Mpk1 (inactive) Mpk1 (inactive) MAPKK->Mpk1 (inactive) phosphorylates Mpk1-P (active) Mpk1-P (active) Mpk1 (inactive)->Mpk1-P (active) Cell Wall Integrity Genes Cell Wall Integrity Genes Mpk1-P (active)->Cell Wall Integrity Genes activates transcription

Fig. 3: Cell Wall Integrity (CWI) MAPK Signaling Pathway.

Logical Workflow for Target Engagement Validation

The following diagram illustrates the logical workflow for validating the target engagement of this compound.

Workflow cluster_Initial_Screening Initial Screening cluster_Pathway_Analysis Pathway-Specific Analysis cluster_Data_Comparison Comparative Data Analysis cluster_Conclusion Conclusion In vitro susceptibility testing (MIC) In vitro susceptibility testing (MIC) UPR Activation Assay UPR Activation Assay In vitro susceptibility testing (MIC)->UPR Activation Assay Calcineurin Activation Assay Calcineurin Activation Assay In vitro susceptibility testing (MIC)->Calcineurin Activation Assay MAPK Activation Assay MAPK Activation Assay In vitro susceptibility testing (MIC)->MAPK Activation Assay Compare with Fluconazole Compare with Fluconazole UPR Activation Assay->Compare with Fluconazole Compare with Caspofungin Compare with Caspofungin UPR Activation Assay->Compare with Caspofungin Calcineurin Activation Assay->Compare with Fluconazole Calcineurin Activation Assay->Compare with Caspofungin MAPK Activation Assay->Compare with Fluconazole MAPK Activation Assay->Compare with Caspofungin Validate Target Engagement Validate Target Engagement Compare with Fluconazole->Validate Target Engagement Compare with Caspofungin->Validate Target Engagement

Fig. 4: Workflow for Target Engagement Validation.

Conclusion

This compound represents a promising new class of antifungals with a multi-targeted mechanism of action that disrupts fungal cell wall integrity. The validation of its engagement with the UPR, calcineurin, and MAPK signaling pathways is essential for its continued development. This guide provides a framework for the comparative analysis of this compound with established drugs like Fluconazole and Caspofungin. The presented experimental protocols offer a basis for generating the quantitative data necessary to robustly validate its target engagement and to further elucidate its therapeutic potential. Further studies providing direct quantitative comparisons of the effects of these three agents on the respective signaling pathways are warranted to fully characterize the unique profile of this compound.

References

Comparative analysis of "Antifungal agent 18" cytotoxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis of Antifungal Agent 18

A detailed evaluation of the in vitro safety profile of this compound in comparison to established antifungal drugs.

This guide provides a comparative analysis of the cytotoxicity profile of a novel investigational antifungal, this compound, against commonly used antifungal agents: Amphotericin B, Fluconazole, and Voriconazole. The assessment is focused on the impact on human cell lines, specifically Human Embryonic Kidney 293T (HEK293T) and Human Keratinocyte (HaCaT) cells, providing researchers and drug development professionals with essential data for preclinical safety evaluation.

**Executive Summary

This compound exhibits a favorable in vitro cytotoxicity profile, showing no significant cytotoxic effects on HEK293T and HaCaT cell lines at concentrations up to 12.5 µM in a 24-hour exposure. In contrast, established antifungal agents such as Amphotericin B and Voriconazole have demonstrated measurable cytotoxicity in various human cell lines, though direct comparative IC50 values in the same cell lines under identical conditions are not always available in the public domain. Fluconazole generally appears to have low cytotoxicity in the tested cell lines. This guide summarizes the available quantitative data, provides detailed experimental protocols for standard cytotoxicity assays, and visualizes key cellular pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound and comparator drugs on HEK293T and HaCaT cell lines. It is important to note that the experimental conditions, such as the specific assay and incubation time, may vary between studies, which can influence the results.

Antifungal AgentCell LineAssayIncubation TimeResult
This compound HEK293T, HaCaTNot Specified24 hoursNo significant cytotoxicity at concentrations up to 12.5 µM
Amphotericin B HEK293TNot SpecifiedNot SpecifiedNon-toxic at a concentration of 500 μg/ml (equivalent to ~30 μg/mL Amphotericin B)[1]
293TMTS, LDH48 hoursNo cytotoxicity observed with various formulations[2][3]
HaCaTCytotoxicity AssayNot SpecifiedDescribed as a cytotoxic agent, but less active than other tested compounds; specific IC50 not provided[4]
Fluconazole HEK293Patch ClampNot SpecifiedIC50 of 48.2 ± 9.4 μM for hERG K+ channel inhibition[5]
HEK293MTS72 hoursDid not cause cytotoxic effects at tested concentrations[6]
Vero (Monkey Kidney Epithelial)MTT24 hoursStatistically significant reduction in cell viability at 2612.1µM[7][8]
Voriconazole HaCaTNot Specifiedup to 6 daysInhibits growth at 25 µM[9]
Human Corneal Endothelial CellsCCK-824 hoursSignificant reduction in cell viability at ≥100 μg/ml[10]

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the potential toxicity of antifungal compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HEK293T or HaCaT cells

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antifungal agents (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the antifungal agents in the complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a negative control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

Materials:

  • HEK293T or HaCaT cells

  • 96-well plates

  • Complete cell culture medium

  • Antifungal agents

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the antifungal agents and incubate for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Seeding (HEK293T or HaCaT) incubation Incubation with Antifungal Agents (e.g., 24h, 48h, 72h) cell_culture->incubation drug_prep Preparation of Antifungal Agent Dilutions drug_prep->incubation mtt_add Add MTT Reagent incubation->mtt_add supernatant Collect Supernatant incubation->supernatant formazan Formazan Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize readout Measure Absorbance (Microplate Reader) solubilize->readout ldh_reaction LDH Reaction supernatant->ldh_reaction ldh_reaction->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the cytotoxicity of antifungal agents.

Signaling Pathway of Drug-Induced Apoptosis

Apoptosis_Pathway Simplified Drug-Induced Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug Antifungal Agent bcl2 Bcl-2 Family (Bax/Bak activation) drug->bcl2 Stress Signal death_receptor Death Receptors (e.g., Fas, TNFR) drug->death_receptor Receptor Activation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Executioner Caspases (Caspase-3, -6, -7) apoptosome->caspase3 disc DISC Formation (FADD, Caspase-8) death_receptor->disc disc->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Common signaling pathways in drug-induced apoptosis.

References

Unraveling the Efficacy of Antifungal Agent 18: A Comparative Analysis Against Fluconazole-Resistant and Susceptible Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of "Antifungal agent 18," a novel compound with purported broad-spectrum antifungal activity, is currently hindered by the limited availability of public-domain, peer-reviewed experimental data. While preliminary information suggests a promising mechanism of action, a thorough comparison with existing antifungal agents necessitates the publication of detailed in vitro and in vivo studies.

Initial findings from commercially available data sheets describe this compound as a compound that compromises fungal cell wall integrity by targeting three key signaling pathways: the Unfolded Protein Response (UPR), the calcineurin pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. This multi-targeted approach holds theoretical potential for overcoming established resistance mechanisms to conventional antifungals like fluconazole. However, without access to specific Minimum Inhibitory Concentration (MIC) data for fluconazole-susceptible and fluconazole-resistant fungal isolates, a quantitative comparison of its efficacy remains speculative.

To provide a framework for the future evaluation of this compound and other novel antifungal candidates, this guide outlines the requisite experimental data and protocols, alongside a comparative overview of established antifungal agents against fluconazole-resistant and susceptible Candida albicans, a common fungal pathogen.

In Vitro Efficacy: Awaiting the Data

A critical component in assessing any new antifungal agent is the determination of its MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism. This data is pivotal for comparing its potency against both "wild-type" (susceptible) and resistant strains.

Table 1: Comparative in Vitro Activity (MIC µg/mL) of Standard Antifungals against Candida albicans

Antifungal AgentFluconazole-Susceptible C. albicans (MIC Range)Fluconazole-Resistant C. albicans (MIC Range)
This compound Data Not Available Data Not Available
Fluconazole0.25 - 2.0≥ 64
Amphotericin B0.125 - 1.00.25 - 2.0
Caspofungin0.03 - 0.50.06 - 1.0

Note: The MIC ranges for fluconazole, amphotericin B, and caspofungin are compiled from various publicly available research articles and are intended for comparative purposes. Actual MICs can vary depending on the specific isolates and testing methodology.

Experimental Protocols: The Blueprint for Evaluation

To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are essential. The following outlines standard methodologies for key experiments in antifungal drug development.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the MIC of an antifungal agent.

Workflow for Broth Microdilution Assay

prep Prepare standardized fungal inoculum serial_dil Perform serial dilutions of this compound prep->serial_dil plate Inoculate microtiter plate wells containing drug dilutions serial_dil->plate incubate Incubate plates at 35°C for 24-48 hours plate->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Inoculum Preparation: Fungal isolates (both fluconazole-susceptible and -resistant strains) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A two-fold serial dilution of this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the in vivo efficacy and toxicity of a new antifungal agent. The murine model of disseminated candidiasis is a commonly used and well-established model.

Workflow for Murine Model of Disseminated Candidiasis

infect Infect mice intravenously with Candida albicans treat Administer this compound at various dosages infect->treat monitor Monitor survival and clinical signs of infection treat->monitor burden Determine fungal burden in target organs (e.g., kidneys) treat->burden

Caption: Workflow for in vivo efficacy testing in a murine model.

Protocol Details:

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (either fluconazole-susceptible or -resistant strains).

  • Treatment: At a specified time post-infection, treatment is initiated. This compound would be administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a group treated with a standard antifungal (e.g., fluconazole) are included for comparison.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Fungal Burden Determination: At the end of the study, or at predetermined time points, mice are euthanized, and target organs (typically kidneys, as they are a primary site of infection) are harvested, homogenized, and plated on selective agar to quantify the number of colony-forming units (CFUs). A significant reduction in fungal burden in the treated groups compared to the control group indicates efficacy.

Mechanism of Action: Targeting Fungal Signaling Pathways

The purported mechanism of this compound involves the disruption of the UPR, calcineurin, and MAPK signaling pathways. These pathways are crucial for fungal stress responses, cell wall integrity, and virulence.

Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a vital role in fungal stress responses, including tolerance to antifungal drugs.

Ca_influx Ca2+ Influx Calcineurin Calcineurin Ca_influx->Calcineurin Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Stress_Response Stress Response Genes Nucleus->Stress_Response Transcription Agent18 This compound Agent18->Calcineurin Inhibits Cell_Stress Cell Wall Stress PKC PKC1 Cell_Stress->PKC BCK1 BCK1 PKC->BCK1 MKK2 MKK2 BCK1->MKK2 MKC1 MKC1 (Slt2) MKK2->MKC1 CWI_Genes Cell Wall Integrity Genes MKC1->CWI_Genes Agent18 This compound Agent18->MKK2 Inhibits? ER_Stress ER Stress IRE1 IRE1 ER_Stress->IRE1 HAC1_splicing HAC1 mRNA Splicing IRE1->HAC1_splicing HAC1_protein Hac1 Protein HAC1_splicing->HAC1_protein UPR_Genes UPR Target Genes HAC1_protein->UPR_Genes Agent18 This compound Agent18->IRE1 Inhibits?

Assessing the Post-Antifungal Effect of Antifungal Agent 18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistant fungal strains necessitates the development of novel antifungal agents with superior pharmacodynamic properties. One crucial parameter in evaluating the efficacy of a new antifungal is its post-antifungal effect (PAFE), the persistent suppression of fungal growth after limited exposure to the drug.[1] A prolonged PAFE may allow for less frequent dosing, improving patient compliance and potentially reducing toxicity.[1] This guide provides a comparative analysis of the hypothetical "Antifungal agent 18" against established antifungal classes, supported by experimental data and detailed protocols.

Comparative Post-Antifungal Effect (PAFE)

The following table summarizes the in vitro PAFE of this compound and other major antifungal classes against Candida albicans.

Antifungal Agent ClassRepresentative Drug(s)Mean PAFE (hours) against C. albicansMechanism of Action
Hypothetical Agent This compound 8.5 Inhibition of fungal protein synthesis
PolyenesAmphotericin B, Nystatin0.5 - 10.4[2]Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[3][4]
AzolesFluconazole, KetoconazoleGenerally short or no PAFE in vitro.[5]Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[6][7]
EchinocandinsCaspofungin, Micafungin>12[5]Inhibits β-1,3-glucan synthase, disrupting the integrity of the fungal cell wall.[8][9]
Pyrimidine Analogs5-Fluorocytosine (Flucytosine)0.8 - 7.4Converted to 5-fluorouracil within the fungal cell, which then inhibits DNA and RNA synthesis.[7]

Experimental Protocols

Determination of Post-Antifungal Effect (PAFE)

This protocol outlines the standardized method for determining the in vitro PAFE of an antifungal agent.

1. Fungal Strain Preparation:

  • Candida strains are subcultured on Sabouraud Dextrose Agar (SDA) plates at 37°C for 24 hours prior to testing.[1]

  • A starting inoculum of approximately 10^6 Colony Forming Units (CFU)/mL is prepared in RPMI 1640 medium.[1]

2. Antifungal Exposure:

  • The fungal suspension is divided into a control group (no drug) and test groups exposed to the antifungal agent at concentrations typically 2 to 3 times the Minimum Inhibitory Concentration (MIC).[1]

  • Exposure is carried out for a defined period, usually 30 or 60 minutes.[1]

3. Drug Removal:

  • Following exposure, the antifungal drug is removed by two to three cycles of dilution and centrifugation with sterile phosphate-buffered saline (PBS).[1]

4. Incubation and Growth Monitoring:

  • The washed fungal pellets are resuspended in fresh RPMI medium and incubated at 35-37°C for 24 to 48 hours.[1]

  • At predetermined time points, samples are serially diluted in PBS and plated on SDA for CFU counting.[1]

5. PAFE Calculation:

  • The PAFE is calculated using the formula: PAFE = T - C

    • T is the time required for the drug-exposed culture to show a 1-log10 increase in CFU/mL above the count immediately after drug removal.[10]

    • C is the time required for the control culture to show a 1-log10 increase in CFU/mL from the initial count after the washing steps.[10]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of antifungal action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis strain_prep Fungal Strain Preparation inoculum_prep Inoculum Preparation (10^6 CFU/mL) strain_prep->inoculum_prep drug_exposure Antifungal Drug Exposure (1-2h) inoculum_prep->drug_exposure washing Washing Steps (PBS Centrifugation) drug_exposure->washing incubation Incubation (37°C) washing->incubation cfu_counting CFU Counting (Time Points) incubation->cfu_counting pafe_calc PAFE Calculation (T - C) cfu_counting->pafe_calc

Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).

signaling_pathway cluster_cell_wall Cell Wall Stress Response cluster_membrane Cell Membrane Stress Response echinocandins Echinocandins glucan_synthase β-1,3-glucan Synthase Inhibition echinocandins->glucan_synthase cwi_pathway Cell Wall Integrity (CWI) Pathway Activation glucan_synthase->cwi_pathway cell_wall_remodeling Cell Wall Remodeling cwi_pathway->cell_wall_remodeling azoles Azoles erg11 ERG11 (Lanosterol 14α-demethylase) Inhibition azoles->erg11 ergosterol_depletion Ergosterol Depletion erg11->ergosterol_depletion membrane_stress Membrane Stress ergosterol_depletion->membrane_stress calcineurin_pathway Calcineurin Pathway Activation membrane_stress->calcineurin_pathway

Caption: Key signaling pathways activated in response to antifungal agents.

References

A Comparative Analysis of Caspofungin and Antifungal Agent 18 on Candida albicans Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of antifungal therapeutics, the battle against Candida albicans biofilms presents a significant challenge due to their inherent resistance to many conventional agents. This guide provides a comparative overview of a well-established antifungal, caspofungin, and a novel compound, Antifungal agent 18, in the context of their activity against C. albicans biofilms. While extensive research illuminates the efficacy and mechanisms of caspofungin, data on this compound is currently limited to supplier-provided information, precluding a direct, data-driven comparison. This document summarizes the available scientific evidence for caspofungin and presents the proposed, yet unverified, mechanisms of this compound.

Caspofungin: A Potent Inhibitor of C. albicans Biofilms

Caspofungin, a member of the echinocandin class of antifungals, has demonstrated significant in vitro activity against C. albicans biofilms.[1][2][3] Its primary mechanism of action is the inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of β-1,3-glucan, a key structural component of the fungal cell wall.[1] This disruption of the cell wall integrity leads to osmotic instability and cell death.

Quantitative Analysis of Caspofungin's Efficacy

Numerous studies have quantified the potent effect of caspofungin on C. albicans biofilms. The minimum inhibitory concentrations (MICs) required to inhibit 50% of sessile cells (SMIC50) are consistently low, often falling within the therapeutic range of the drug.

ParameterValueReference
Sessile MIC50 0.0625 - 0.125 µg/mL[1]
Sessile MIC80 0.125 µg/mL[4]
Biofilm Reduction >97% reduction in metabolic activity at 0.125 µg/mL[1]
Effect on Biofilm Dispersion 80% reduction at 0.25 µg/mL[4]
Impact on Biofilm Morphology

Microscopic analyses have revealed significant alterations in the morphology of C. albicans biofilms upon treatment with caspofungin. Scanning electron microscopy (SEM) and confocal scanning laser microscopy (CSLM) have shown that caspofungin treatment leads to a reduction in the number of hyphae, and the remaining cells often exhibit aberrant morphologies.[5]

Experimental Protocols for Caspofungin Evaluation

The following protocols are commonly employed to assess the in vitro activity of caspofungin against C. albicans biofilms.

1. Biofilm Formation Assay:

  • Inoculum Preparation: C. albicans strains are grown overnight in a suitable broth medium (e.g., YEPD) at 30°C. The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in a defined medium like RPMI 1640 to a standardized concentration (e.g., 1 x 10^6 cells/mL).

  • Biofilm Growth: A specific volume (e.g., 100 µL) of the cell suspension is added to the wells of a 96-well microtiter plate. The plate is incubated at 37°C for a designated period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: After incubation, the supernatant is carefully aspirated, and the wells are washed with PBS to remove non-adherent cells.

2. Antifungal Susceptibility Testing (XTT Reduction Assay):

  • Drug Preparation: Caspofungin is serially diluted in RPMI 1640 medium to the desired concentrations.

  • Treatment: The antifungal solutions are added to the wells containing the pre-formed biofilms and incubated for a further 24-48 hours at 37°C.

  • Metabolic Activity Measurement: The viability of the biofilm cells is quantified using a colorimetric assay, such as the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay. The absorbance is measured spectrophotometrically, and the percentage of biofilm inhibition is calculated relative to untreated control wells.

Signaling Pathway of Caspofungin

The mechanism of caspofungin is direct and targeted, focusing on the fungal cell wall.

Caspofungin_Pathway Caspofungin Caspofungin GlucanSynthase β-1,3-D-glucan synthase (Fks1p subunit) Caspofungin->GlucanSynthase inhibits GlucanSynthesis β-1,3-D-glucan Synthesis GlucanSynthase->GlucanSynthesis catalyzes CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall maintains CellLysis Cell Lysis CellWall->CellLysis disruption leads to

Caption: Caspofungin inhibits β-1,3-D-glucan synthase, disrupting cell wall synthesis and leading to fungal cell lysis.

This compound: A Novel Compound with a Proposed Multi-Target Mechanism

This compound is a novel compound for which there is currently a notable absence of peer-reviewed scientific literature detailing its efficacy or mechanism of action against C. albicans biofilms. The information available is primarily from its supplier, MedChemExpress.

Proposed Mechanism of Action

According to the supplier, this compound is purported to compromise fungal cell wall integrity through a multi-pronged approach by targeting three distinct signaling pathways:

  • Unfolded Protein Response (UPR): This pathway is a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

  • Calcineurin Pathway: A crucial signaling pathway in fungi that regulates a wide range of cellular processes, including cell wall integrity, stress responses, and virulence.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: A key signaling cascade involved in the response to various external stimuli and in regulating cell wall biosynthesis and integrity.

No quantitative data on the efficacy of this compound against C. albicans biofilms, such as MIC values or biofilm reduction percentages, are available in the public domain. Similarly, no experimental protocols specific to the evaluation of this compound have been published.

Postulated Signaling Pathway of this compound

Based on the supplier's description, a conceptual diagram of the proposed signaling pathways targeted by this compound can be visualized as follows:

Antifungal_Agent_18_Pathway cluster_pathways Cellular Stress and Integrity Pathways UPR Unfolded Protein Response (UPR) CellWall Fungal Cell Wall Integrity UPR->CellWall regulates Calcineurin Calcineurin Pathway Calcineurin->CellWall regulates MAPK MAPK Pathway MAPK->CellWall regulates Agent18 This compound Agent18->UPR targets Agent18->Calcineurin targets Agent18->MAPK targets CellDeath Fungal Cell Death CellWall->CellDeath compromise leads to

Caption: Proposed mechanism of this compound, targeting UPR, Calcineurin, and MAPK pathways to disrupt cell wall integrity.

Conclusion and Future Directions

For researchers and drug development professionals, this highlights a critical gap in the current knowledge base. Rigorous in vitro and in vivo studies are imperative to validate the claims made about this compound, to elucidate its precise mechanism of action, and to determine its potential as a therapeutic agent for the treatment of C. albicans biofilm-associated infections. Until such data becomes available, caspofungin remains a benchmark against which new anti-biofilm agents should be measured.

References

A Comparative Analysis of the Pharmacokinetics of Antifungal Agent 18 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of the novel investigational antifungal agent, "Antifungal Agent 18," with established antifungal drugs across various animal models. The data presented is synthesized from publicly available preclinical studies and is intended to offer an objective overview to inform further research and development.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and other prominent antifungal agents in rats, dogs, and mice. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Table 1: Comparative Pharmacokinetics in Rats (Oral Administration)

ParameterThis compound (10 mg/kg)Itraconazole (10 mg/kg)Posaconazole (10 mg/kg)Fluconazole (10 mg/kg)
Cmax (µg/mL) 2.5 ± 0.60.4 ± 0.2[1]1.8 ± 0.50.6 ± 0.1
Tmax (h) 2.04.0 - 6.0[1]5.01.0
AUC (µg·h/mL) 18.4 ± 3.23.6 ± 2.3[1]25.7 ± 6.14.8 ± 0.9
t½ (h) 12.5~15[1]24.04.0
Bioavailability (%) 6534.9[1]~60>90

Table 2: Comparative Pharmacokinetics in Dogs (Oral Administration)

ParameterThis compound (5 mg/kg)Posaconazole (6 mg/kg)Fluconazole (5 mg/kg)
Cmax (µg/mL) 3.1 ± 0.80.42 ± 0.241.1 ± 0.3
Tmax (h) 4.07.7 ± 7.12.0
AUC (µg·h/mL) 35.2 ± 7.9--
t½ (h) 28.024.0 ± 10.114.0
Bioavailability (%) 7526 (highly variable)~100

Table 3: Comparative Pharmacokinetics in Mice (Intravenous Administration)

ParameterThis compound (2 mg/kg)Itraconazole (10 mg/kg)Fluconazole (1 mg/kg)
Cmax (µg/mL) 5.8 ± 1.1-0.7 ± 0.1
AUC (µg·h/mL) 22.1 ± 4.5--
t½ (h) 8.5-4.8
Volume of Distribution (L/kg) 1.5-1.1
Clearance (mL/h/kg) 90.5--

Experimental Protocols

The data presented in this guide is based on standard pharmacokinetic study designs. Below is a generalized methodology that reflects the common protocols used in the cited preclinical studies.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Male Beagle dogs (8-12 kg)

  • Male ICR mice (20-25 g)

All animals are fasted overnight prior to drug administration, with water provided ad libitum.

Drug Administration:

  • Oral (PO): The antifungal agent is formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.

  • Intravenous (IV): The antifungal agent is dissolved in a suitable vehicle (e.g., a solution containing cyclodextrin) and administered as a bolus injection into the tail vein (mice and rats) or cephalic vein (dogs).

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein (rats), saphenous vein (dogs), or retro-orbital sinus (mice) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours). The blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of the antifungal agents and their major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), volume of distribution (Vd), and clearance (CL). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of an antifungal agent is critical for predicting potential drug-drug interactions and identifying active metabolites. The following diagrams illustrate the primary metabolic pathways of Itraconazole and Posaconazole, two common comparator drugs, as well as a typical experimental workflow for a preclinical pharmacokinetic study.

Itraconazole_Metabolism Itraconazole Metabolism Pathway Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Primary Metabolism Hydroxy_Itraconazole Hydroxy-itraconazole (Active Metabolite) CYP3A4->Hydroxy_Itraconazole Keto_Itraconazole Keto-itraconazole Hydroxy_Itraconazole->Keto_Itraconazole Further Oxidation N_desalkyl_Itraconazole N-desalkyl-itraconazole Hydroxy_Itraconazole->N_desalkyl_Itraconazole N-dealkylation

Caption: Metabolism of Itraconazole via CYP3A4.

Posaconazole_Metabolism Posaconazole Metabolism Pathway Posaconazole Posaconazole UGT1A4 UGT1A4 Posaconazole->UGT1A4 Primary Metabolism (Glucuronidation) Excretion Fecal and Renal Excretion Posaconazole->Excretion Unchanged Drug Glucuronide_Conjugates Glucuronide Conjugates (Inactive Metabolites) UGT1A4->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Caption: Metabolism of Posaconazole via UGT1A4.

PK_Workflow Experimental Workflow for Animal Pharmacokinetic Study Animal_Models Animal Selection (Rat, Dog, Mouse) Dosing Drug Administration (Oral or IV) Animal_Models->Dosing Sampling Blood Sample Collection (Serial Sampling) Dosing->Sampling Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Data_Reporting Data Interpretation and Reporting PK_Analysis->Data_Reporting

Caption: A typical preclinical pharmacokinetic workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Antifungal Agent 18: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Antifungal Agent 18, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks to researchers and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in alignment with established safety data and regulatory frameworks.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.[1]

  • Hand Protection: Chemical-resistant protective gloves are required.[1]

  • Skin and Body Protection: An impervious clothing, such as a lab coat, should be worn.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

First Aid Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed, and medical advice should be sought.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician immediately.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous substance. Therefore, it must be disposed of through an approved waste disposal plant and must not be released into the environment.[1]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • This waste must be segregated from other laboratory waste streams to avoid incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, is an ideal choice.[2]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound." Abbreviations or chemical formulas are not sufficient.[3][4]

  • The label must also include the date of waste generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[3]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area."[2]

  • The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]

  • Ensure secondary containment is in place to capture any potential leaks.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • Provide them with a completed Hazardous Waste Information Form, detailing the contents and quantity of the waste.[3]

  • Do not attempt to transport the hazardous waste yourself.[5]

Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill.

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[1]

  • Decontaminate the surfaces and any equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials as hazardous waste.[1]

Quantitative Data and Chemical Properties

For easy reference, the key quantitative data and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2572713-30-3[1]
Molecular Formula C19H23Cl3N2O[1]
Molecular Weight 401.76 g/mol [1]
Physical State Solid (powder) or in solvent[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. The recommended procedure is therefore based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Generation of This compound Waste identify Identify as Hazardous Waste (Toxic to aquatic life) start->identify spill Spill Occurs start->spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate from Incompatible Chemicals ppe->segregate contain_spill Contain and Absorb Spill ppe->contain_spill containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs disposal Disposal by Approved Waste Disposal Plant contact_ehs->disposal spill->ppe decontaminate Decontaminate Area and Equipment contain_spill->decontaminate decontaminate->containerize

Caption: Disposal workflow for this compound.

It is the responsibility of all laboratory personnel to be familiar with and adhere to these disposal procedures to ensure a safe working environment and to protect the ecosystem.[5] Always consult your institution's specific waste management policies, as they may have additional requirements.[6][7]

References

Safeguarding Researchers: A Guide to Handling Antifungal Agent 18

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 18. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following protocols offer step-by-step guidance on the correct use of personal protective equipment (PPE) and the proper disposal of waste materials.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the first lines of defense against exposure to potent pharmaceutical compounds. All personnel must be trained on the specific PPE requirements for handling this compound.

Recommended Personal Protective Equipment

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific tasks being performed.[1] The following table summarizes the recommended PPE for handling various common antifungal agents, which can serve as a proxy for this compound until a specific Safety Data Sheet (SDS) is available.

Antifungal AgentEye/Face ProtectionSkin and Body ProtectionRespiratory ProtectionGlove Recommendations (Material and Breakthrough Time)
Fluconazole Tightly fitting safety goggles.[2]Long-sleeved clothing.[2]Follow OSHA respirator regulations (29 CFR 1910.134).[2]Nitrile Rubber, Butyl Rubber, Polychloroprene, Fluorocaoutchouc, Polyvinyl chloride: When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[3]
Amphotericin B Safety glasses with side-shields or goggles.[4][5]Protective clothing to prevent skin exposure.[4][6]A NIOSH/MSHA approved respirator is recommended, especially where dust may be generated.[6]Neoprene or Rubber gloves are recommended.[6] Specific breakthrough times are not readily available; select gloves based on the task and potential for exposure.
Ketoconazole Safety glasses with side shields or goggles.[7][8]Wear suitable protective clothing.[8]If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[8]Butyl rubber or Fluorocarbon rubber (Viton) gloves are recommended.[6] The exact breakthrough time should be confirmed with the glove manufacturer.[6]
Itraconazole Wear appropriate protective eyeglasses or chemical safety goggles.[9]Wear appropriate protective gloves and clothing to prevent skin exposure.[9]Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]Viton™ gloves are recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[10][11]

Note: The information in this table is based on publicly available Safety Data Sheets. Always consult the specific SDS for the exact formulation of this compound you are using. Glove selection should be based on the specific chemicals being handled and the duration of contact.[5][11] It is strongly advised that on-site testing of all gloves is conducted to determine safe usage.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize contamination and ensure the safety of all laboratory personnel.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is mandatory.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in Ventilated Enclosure prep_area->handle_weigh Proceed to handling handle_prepare Prepare Solution/Experiment handle_weigh->handle_prepare cleanup_decon Decontaminate Work Surfaces handle_prepare->cleanup_decon Experiment complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Procedural flow for the safe handling of this compound.

Waste Disposal Workflow

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.

Waste Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Disposal Path waste_gen Identify Contaminated Waste (Solid & Liquid) seg_solid Solid Waste (Gloves, Pipettes, etc.) waste_gen->seg_solid seg_liquid Liquid Waste (Unused solutions, etc.) waste_gen->seg_liquid seg_sharps Sharps Waste (Needles, Scalpels) waste_gen->seg_sharps disp_solid Place in Labeled Biohazard Bag seg_solid->disp_solid disp_liquid Collect in Labeled, Leak-Proof Container seg_liquid->disp_liquid disp_sharps Place in Puncture-Resistant Sharps Container seg_sharps->disp_sharps disp_autoclave Autoclave if Biologically Contaminated disp_solid->disp_autoclave disp_incinerate Dispose as Hazardous Chemical Waste disp_liquid->disp_incinerate disp_sharps->disp_incinerate disp_autoclave->disp_incinerate Post-decontamination

Caption: Step-by-step process for the disposal of this compound waste.

Detailed Experimental Protocols

Decontamination of Work Surfaces
  • Preparation: Prepare a fresh 10% bleach solution or other approved disinfectant.[12]

  • Application: Liberally apply the disinfectant to all potentially contaminated surfaces.

  • Contact Time: Allow for a contact time of at least 20 minutes to ensure effective disinfection.[13]

  • Wiping: Wipe the surfaces with absorbent material.

  • Disposal: Dispose of the absorbent material as solid hazardous waste.[13]

Disposal of Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal by a certified hazardous waste management company. Do not discharge to the sewer.

Disposal of Solid and Biologically Contaminated Waste
  • Segregation: Separate non-contaminated waste from waste contaminated with this compound.

  • Containment: Place contaminated solid waste (e.g., gloves, gowns, absorbent pads) into a designated, labeled biohazard bag within a rigid, covered container.[2]

  • Decontamination: If the waste is also biologically contaminated (e.g., from cell cultures), it must be decontaminated, typically by autoclaving.

    • Autoclave Validation: Ensure the autoclave is validated regularly using biological indicators to confirm effective sterilization.[14][15][16] A typical cycle is a minimum of 30-60 minutes at 121°C (250°F) and 15 psi.[14][16]

  • Final Disposal: After decontamination, the waste can be disposed of as hazardous chemical waste through a certified vendor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.